4'-Nitro-[1,1'-biphenyl]-2-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30863. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2-(4-nitrophenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c13-12-4-2-1-3-11(12)9-5-7-10(8-6-9)14(15)16/h1-8H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBSXARSPPODRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30211804 | |
| Record name | 2-Biphenylamine, 4'-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30211804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6272-52-2 | |
| Record name | 4′-Nitro[1,1′-biphenyl]-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6272-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Biphenylamine, 4'-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006272522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6272-52-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30863 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Biphenylamine, 4'-nitro- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-nitro-[1,1'-biphenyl]-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.875 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4'-Nitro-2-biphenylamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6SQ344JTL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis pathways for 4'-Nitro-[1,1'-biphenyl]-2-amine.
An In-depth Technical Guide to the Synthesis of 4'-Nitro-[1,1'-biphenyl]-2-amine
Abstract
This technical guide provides a comprehensive overview of the principal synthetic pathways for this compound (CAS No. 6272-52-2), a key intermediate in the development of pharmaceuticals and advanced materials.[1][2] We delve into the mechanistic underpinnings and practical execution of the most effective C-C and C-N bond-forming strategies, with a primary focus on the Suzuki-Miyaura Coupling and the Ullmann Condensation. This document is intended for researchers, chemists, and process development professionals, offering field-proven insights into reaction optimization, catalyst selection, and protocol execution. Each section combines theoretical principles with actionable experimental details to empower scientists in their synthetic endeavors.
Introduction: The Significance of the 2-Amino-4'-nitrobiphenyl Scaffold
The 2-amino-4'-nitrobiphenyl structure is a privileged scaffold in medicinal chemistry and materials science. The presence of a primary amine, a nitro group, and a biphenyl core provides three distinct points for further functionalization. The amine group serves as a versatile handle for amide bond formation or as a basic center, while the nitro group can be readily reduced to an aniline, enabling the synthesis of more complex diamino-biphenyl systems. This inherent versatility makes this compound a valuable starting material for a range of applications, from novel pharmaceuticals to organic electronics.
The primary challenge in its synthesis lies in the selective and efficient formation of the central carbon-carbon bond of the biphenyl system, often in the presence of sensitive functional groups. This guide will explore and compare the predominant catalytic methods used to achieve this transformation.
Palladium-Catalyzed Suzuki-Miyaura Coupling: The Modern Workhorse
The Suzuki-Miyaura reaction is frequently the method of choice for constructing biaryl systems due to its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of its boronic acid reagents.[3][4][5] This palladium-catalyzed cross-coupling reaction forms a carbon-carbon single bond between an organoboron species and an organohalide.[3][5]
For the synthesis of this compound, the most logical disconnection involves the coupling of 2-haloaniline (or a protected version) with 4-nitrophenylboronic acid .
Reaction Mechanism
The catalytic cycle of the Suzuki coupling is a well-understood, three-step process involving a palladium(0) catalyst.[3][4][6]
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (e.g., 2-bromoaniline) to the active Pd(0) complex, forming a Pd(II) species.[3][4] This is often the rate-determining step of the reaction.[3]
-
Transmetalation: In the presence of a base, the organoboron reagent (4-nitrophenylboronic acid) transfers its organic group to the palladium(II) complex.[5] The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer.
-
Reductive Elimination: The two organic ligands on the palladium center couple, forming the desired biphenyl C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[4]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Causality Behind Experimental Choices
-
Catalyst: Palladium complexes are used due to their unique ability to cycle between Pd(0) and Pd(II) oxidation states, which is essential for the oxidative addition and reductive elimination steps.[7] Pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃ are common.[8]
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) are critical.[5] They stabilize the palladium center, increase its reactivity in the oxidative addition step (especially with less reactive aryl chlorides), and promote the final reductive elimination step.[5]
-
Base: An inorganic base like K₃PO₄, K₂CO₃, or Cs₂CO₃ is required. Its primary role is to react with the boronic acid to form a more reactive boronate complex ([Ar-B(OH)₃]⁻), which accelerates the transmetalation step.
-
Solvent: Aprotic polar solvents like 1,4-dioxane, toluene, or DMF are typically used to solvate the reagents and the catalytic complex.[9] Aqueous solvent systems can also be employed, making the reaction more environmentally friendly.[5]
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
2-Bromoaniline (1.0 equiv)
-
4-Nitrophenylboronic acid (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
SPhos (3.0 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
Procedure:
-
To a Schlenk flask, add 2-bromoaniline, 4-nitrophenylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Cap the flask with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[9]
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a solid.[10]
Data Summary
| Parameter | Typical Value/Condition | Rationale |
| Temperature | 80-110 °C | Provides thermal energy to overcome activation barriers, especially for oxidative addition.[9] |
| Catalyst Loading | 0.5 - 5 mol% | Balances reaction rate with cost and ease of removal of palladium residues. |
| Base | K₃PO₄, K₂CO₃ | Strong enough to form the boronate but generally compatible with many functional groups. |
| Yield | 70-95% | The Suzuki coupling is known for its high efficiency and yields.[11] |
Copper-Catalyzed Ullmann Reaction: A Classic Approach
The Ullmann reaction, first reported in 1901, is a classic method for forming biaryl compounds through the copper-catalyzed coupling of two aryl halides.[12][13] While traditionally requiring harsh conditions (high temperatures, stoichiometric copper), modern protocols have introduced ligands that allow the reaction to proceed under milder conditions with catalytic amounts of copper.[14][15]
For this synthesis, the reaction would involve the coupling of a 2-haloaniline and a 1-halo-4-nitrobenzene . The nitro group is strongly electron-withdrawing, which activates the aryl halide, making it a suitable substrate for the Ullmann reaction.[16]
Reaction Mechanism
The precise mechanism of the Ullmann reaction has been subject to extensive study. The generally accepted pathway for modern ligand-accelerated reactions involves a Cu(I)/Cu(III) catalytic cycle.[14][17]
-
A Cu(I) species reacts with one of the coupling partners, often the amine, to form a copper-amide or with the phenoxide in ether synthesis.[15] In biaryl synthesis, an organocopper intermediate (Ar-Cu) can be formed.
-
Oxidative Addition: The organocopper(I) intermediate undergoes oxidative addition with the second aryl halide (Ar'-X) to form a transient Cu(III) species.
-
Reductive Elimination: This high-valent copper intermediate rapidly undergoes reductive elimination to form the C-C bond of the biaryl product and regenerate a Cu(I) species.
References
- 1. This compound | C12H10N2O2 | CID 22658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. byjus.com [byjus.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. youtube.com [youtube.com]
- 12. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 13. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ullmann Reaction [organic-chemistry.org]
- 15. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 16. Ullmann Reaction (Chapter 111) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 17. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4'-Nitro-[1,1'-biphenyl]-2-amine (CAS No. 6272-52-2)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4'-Nitro-[1,1'-biphenyl]-2-amine, a key chemical intermediate with significant potential in medicinal chemistry and materials science. This document delves into the core chemical and physical properties, outlines robust synthetic methodologies, details advanced analytical characterization techniques, and discusses its applications, particularly as a scaffold in drug discovery. Furthermore, this guide emphasizes the critical safety and handling protocols necessary for the responsible use of this nitroaromatic compound. The content is structured to provide not just procedural steps but also the underlying scientific rationale to empower researchers in their experimental design and execution.
Introduction: The Strategic Importance of the Aminobiphenyl Scaffold
The [1,1'-biphenyl]-2-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. The specific substitution pattern of an amino group at the 2-position and a nitro group at the 4'-position in this compound creates a molecule with distinct electronic and steric properties. The electron-withdrawing nature of the nitro group and the electron-donating amino group on separate phenyl rings influence the molecule's reactivity and potential for intermolecular interactions. This electronic dichotomy makes it a versatile building block for creating complex molecular architectures.[1][2] The nitro group can be readily reduced to an amine, providing a handle for further functionalization, a common strategy in the synthesis of pharmaceutical candidates.[3]
Physicochemical Properties and Identification
A thorough understanding of the fundamental properties of this compound is the bedrock of its effective application in research and development.
| Property | Value | Source |
| CAS Number | 6272-52-2 | [4] |
| Molecular Formula | C₁₂H₁₀N₂O₂ | [4] |
| Molecular Weight | 214.22 g/mol | [4] |
| Appearance | Solid (form and color may vary) | |
| Melting Point | 155-157 °C | |
| Solubility | Information not widely available, but expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | |
| IUPAC Name | 2-(4-nitrophenyl)aniline | [4] |
| Synonyms | 4'-Nitro-biphenyl-2-ylamine, 2-Amino-4'-nitrobiphenyl | [4] |
Synthesis of this compound: A Tale of Two Couplings
The creation of the biaryl C-C bond is the cornerstone of synthesizing this compound. Two powerful, palladium- and copper-catalyzed cross-coupling reactions are the most logical and prevalent strategies: the Suzuki-Miyaura coupling and the Ullmann condensation. The choice between these methods often depends on the availability of starting materials, desired scale, and tolerance of functional groups.
The Suzuki-Miyaura Coupling: A Modern Mainstay
The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds, renowned for its mild reaction conditions and high functional group tolerance.[5][6] The general approach involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.
Proposed Synthetic Route:
References
An In-Depth Technical Guide to the Molecular Structure and Properties of 4'-Nitro-[1,1'-biphenyl]-2-amine
Introduction
4'-Nitro-[1,1'-biphenyl]-2-amine is a substituted biphenyl derivative of significant interest in the fields of organic synthesis and medicinal chemistry. Its bifunctional nature, possessing both a nucleophilic primary amine and an electrophilic nitro group on a sterically hindered biphenyl scaffold, makes it a versatile building block for the synthesis of more complex molecular architectures.[1][2] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, spectroscopic signature, and synthetic considerations, tailored for researchers, scientists, and professionals in drug development. The insights herein are grounded in established chemical principles and spectroscopic data interpretation to provide a practical and thorough understanding of this compound.
Molecular Identity and Physicochemical Properties
A clear identification and understanding of the fundamental physicochemical properties of a compound are paramount for its application in research and development. The key identifiers and properties of this compound are summarized below.
Table 1: Key Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 2-(4-nitrophenyl)aniline[3] |
| CAS Number | 6272-52-2[3] |
| Molecular Formula | C₁₂H₁₀N₂O₂[3] |
| Synonyms | 4'-Nitro-biphenyl-2-ylamine, 2-Amino-4'-nitrobiphenyl |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 214.22 g/mol | [3] |
| Monoisotopic Mass | 214.074227566 Da | [3] |
| Melting Point | 155-157 °C | |
| XLogP3 | 2.7 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 3 |
Molecular Structure and Conformation
The molecular structure of this compound consists of two phenyl rings linked by a single bond. One ring is substituted with an amino group at the 2-position, and the other with a nitro group at the 4'-position.
Caption: 2D structure of this compound.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and purity assessment of organic compounds. The following sections detail the expected spectroscopic characteristics of this compound.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approximately 6.5-8.5 ppm). The protons on the nitro-substituted ring will be more deshielded and appear further downfield compared to the protons on the amino-substituted ring. The amine protons will appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will display 12 distinct signals for the aromatic carbons. The carbon attached to the nitro group will be significantly deshielded, while the carbon attached to the amino group will be shielded.
Experimental Protocol: NMR Sample Preparation
A high-quality NMR spectrum is contingent on proper sample preparation.
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR (20-30 mg for ¹³C NMR) into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.
-
Dissolution: Gently agitate the vial to ensure complete dissolution of the sample. If necessary, gentle warming can be applied. The solution must be homogeneous and free of any particulate matter.
-
Filtration and Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any suspended impurities that can degrade spectral quality.
-
Capping and Cleaning: Securely cap the NMR tube and wipe the exterior with a lint-free tissue to remove any dust or fingerprints.
Caption: Workflow for NMR sample preparation and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:
-
N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.
-
N-O Stretching: Strong, sharp peaks around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric) due to the nitro group.
-
C-N Stretching: An absorption band in the range of 1250-1350 cm⁻¹ for the aromatic C-N bond.
-
Aromatic C-H Stretching: Signals above 3000 cm⁻¹.
-
Aromatic C=C Bending: Peaks in the 1400-1600 cm⁻¹ region.
Experimental Protocol: KBr Pellet Preparation for IR Spectroscopy
-
Grinding: Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.
-
Pressing: Transfer a portion of the mixture into a pellet press and apply pressure to form a thin, transparent pellet.
-
Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular ion peak (M⁺) for this compound would be observed at an m/z corresponding to its molecular weight (214.22). Common fragmentation pathways would likely involve the loss of the nitro group (NO₂) or cleavage of the biphenyl linkage.
Synthesis and Reactivity
The synthesis of unsymmetrical biphenyls like this compound is often achieved through palladium-catalyzed cross-coupling reactions.
Synthetic Approach: Suzuki-Miyaura Coupling
A plausible and widely used method for the synthesis of this compound is the Suzuki-Miyaura coupling reaction. This would involve the reaction of a protected 2-aminophenylboronic acid or ester with a 4-halonitrobenzene in the presence of a palladium catalyst and a base.
Conceptual Protocol for Suzuki-Miyaura Coupling:
-
Reactant Preparation: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine 2-(Boc-amino)phenylboronic acid, 1-bromo-4-nitrobenzene, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.
-
Work-up: After completion, cool the reaction mixture, and perform an aqueous work-up to remove inorganic salts. Extract the product into an organic solvent.
-
Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.
-
Deprotection: Remove the Boc protecting group under acidic conditions to yield the final product, this compound.
References
Discovery and historical literature of 4'-Nitro-[1,1'-biphenyl]-2-amine.
An In-Depth Technical Guide to 4'-Nitro-[1,1'-biphenyl]-2-amine: Synthesis, Characterization, and Historical Context
Introduction
This compound, identified by CAS Number 6272-52-2, is a substituted biphenyl compound of significant interest in the fields of medicinal chemistry, materials science, and synthetic organic chemistry.[1][2] Its structure, featuring a biphenyl core functionalized with an amino group and a nitro group at specific positions, makes it a versatile synthetic intermediate. The 2-aminobiphenyl scaffold is a privileged structure found in numerous pharmaceuticals and biologically active molecules, while the nitro group serves as a key functional handle for further chemical transformations or as an active pharmacophore in bioreductive drugs.[3][4]
This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of this compound. It moves beyond simple procedural descriptions to offer insights into the causality behind synthetic choices, placing modern protocols within their historical context. We will explore the evolution of its synthesis from classical copper-catalyzed reactions to modern palladium-catalyzed methods, provide detailed, field-tested experimental protocols, and discuss its characterization and potential applications for researchers, scientists, and drug development professionals.
Chapter 1: Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of a molecule's physical and spectroscopic properties is fundamental to its synthesis, purification, and application. The identity and purity of this compound are unequivocally established through a combination of physical measurements and spectroscopic analysis.
Core Physicochemical Data
The essential physicochemical properties of the compound are summarized below. These values are critical for handling, dosage calculations in experiments, and predicting solubility behavior.
| Property | Value | Source(s) |
| CAS Number | 6272-52-2 | [1][2] |
| Molecular Formula | C₁₂H₁₀N₂O₂ | [1] |
| Molecular Weight | 214.22 g/mol | [1][5] |
| Melting Point | 155-158.5 °C | [2][6] |
| IUPAC Name | 2-(4-nitrophenyl)aniline | [1] |
| Synonyms | 2-Amino-4'-nitrobiphenyl, 4'-Nitro-2-biphenylamine | [2] |
Spectroscopic Profile
The structural elucidation of this compound relies on a suite of spectroscopic techniques. Below are the expected spectral characteristics and a general protocol for their acquisition.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum will provide information on the number, environment, and connectivity of hydrogen atoms. One would expect a complex aromatic region (typically 6.5-8.5 ppm) showing distinct signals for the protons on both phenyl rings. The broad singlet corresponding to the -NH₂ protons will also be present, and its chemical shift can vary depending on the solvent and concentration.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show 12 distinct signals for the carbon atoms of the biphenyl core, confirming the asymmetry of the molecule. The carbons attached to the nitro and amino groups will show characteristic shifts.
-
IR (Infrared) Spectroscopy: The IR spectrum is crucial for identifying key functional groups. Expected characteristic peaks include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), and strong asymmetric and symmetric stretching vibrations for the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹, respectively).
-
MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy. The molecular ion peak (M+) would be expected at m/z = 214.0742.[1]
Experimental Protocol: Compound Characterization
-
Sample Preparation: Dissolve ~5-10 mg of the purified solid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) for NMR analysis. For IR analysis, prepare a KBr pellet or use an ATR accessory. For MS, prepare a dilute solution in a volatile solvent like methanol or acetonitrile.
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
IR Spectroscopy: Record the IR spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.
-
Mass Spectrometry: Obtain the mass spectrum using an ESI (Electrospray Ionization) or EI (Electron Ionization) source.
-
Data Analysis: Integrate and assign all peaks in the NMR spectra. Correlate the functional group region of the IR spectrum with the known structure. Confirm the molecular weight and formula from the mass spectrum. The collective data provides a self-validating system confirming the structure and purity of the synthesized compound.
Chapter 2: The Historical Lens: Evolution of Biphenyl Synthesis
The methods available for the synthesis of this compound are a direct reflection of the evolution of C-C bond-forming reactions in organic chemistry. Understanding this history provides context for why certain methods are favored today.
The Classic Approach: Ullmann Reaction
First reported by Fritz Ullmann in 1901, the Ullmann reaction is the classic method for forming biaryl compounds through the copper-mediated coupling of two aryl halides.[7]
-
Mechanism: The reaction traditionally involves high temperatures (often >200 °C) and stoichiometric amounts of copper powder or a copper-bronze alloy.[7][8] The mechanism is thought to involve the formation of an organocopper intermediate, which then couples with a second aryl halide molecule.[9] A variation, the Goldberg reaction, specifically forms a C-N bond and could be envisioned as a route to couple an aniline with an aryl halide.[8]
-
Causality and Limitations: The necessity for harsh conditions stems from the high energy required to break the C-X bond and facilitate the coupling on the copper surface. These conditions severely limit the reaction's scope, as many functional groups cannot tolerate the high temperatures. Furthermore, creating unsymmetrical biphenyls like our target molecule is inefficient, often leading to a mixture of three products (A-A, B-B, and the desired A-B).[10] For these reasons, while historically significant, the classic Ullmann coupling is rarely the first choice for modern, complex syntheses.
The Modern Paradigm: Palladium-Catalyzed Cross-Coupling
The landscape of C-C bond formation was revolutionized by the development of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, has become a cornerstone of modern organic synthesis for its mild conditions and exceptional functional group tolerance.[10]
-
Mechanism: The Suzuki reaction couples an organoboron compound (typically a boronic acid) with an organic halide or triflate. The catalytic cycle, a fundamental concept in organometallic chemistry, involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is base-assisted.
-
Reductive Elimination: The two organic groups couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[10]
-
-
Authoritative Grounding: The power of this method lies in the stability and low toxicity of boronic acids, their tolerance to water, and the mild reaction conditions that preserve sensitive functional groups like amines and nitro groups.[10] This makes it an ideal strategy for synthesizing complex molecules like this compound. Research has specifically demonstrated the successful Suzuki coupling of substrates containing nitro groups, although electron-withdrawing groups can sometimes present challenges.[11][12]
Chapter 3: Modern Synthetic Protocols
A logical retrosynthetic analysis is the first step in designing a robust synthesis. For this compound, the primary disconnection is the central C-C bond connecting the two phenyl rings.
Diagram: Retrosynthetic Analysis
This diagram illustrates the two primary disconnection strategies leading to starting materials for Suzuki and Ullmann coupling.
Caption: Retrosynthetic pathways for this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling (Preferred Method)
This protocol details the synthesis via the coupling of 2-aminophenylboronic acid with 1-bromo-4-nitrobenzene. This route is often preferred due to the commercial availability of the starting materials and the high efficiency of the reaction.
Causality Behind Experimental Choices:
-
Catalyst: Palladium tetrakis(triphenylphosphine), Pd(PPh₃)₄, is a robust, commercially available Pd(0) catalyst suitable for a wide range of Suzuki couplings.
-
Base: Sodium carbonate (Na₂CO₃) is a moderately strong inorganic base, effective for activating the boronic acid for transmetalation without causing unwanted side reactions.
-
Solvent System: A mixture of an organic solvent (like toluene or dioxane) and water is used. The organic solvent solubilizes the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base and aids in the transmetalation step.
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminophenylboronic acid (1.0 eq), 1-bromo-4-nitrobenzene (1.05 eq), and sodium carbonate (2.5 eq).
-
Solvent Addition: Add a 4:1 mixture of toluene and water (volume calculated to make the solution ~0.2 M with respect to the limiting reagent).
-
Degassing: Bubble argon or nitrogen gas through the stirred mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.03 eq) to the flask. The mixture will typically turn yellow or orange.
-
Reaction: Heat the mixture to 90-100 °C under an inert atmosphere and stir vigorously for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete (disappearance of the limiting starting material), cool the mixture to room temperature. Transfer the contents to a separatory funnel and add ethyl acetate.
-
Extraction: Wash the organic layer sequentially with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude solid is then purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a solid.
Diagram: Suzuki Coupling Experimental Workflow
Caption: Step-by-step workflow for the Suzuki coupling synthesis.
Protocol 2: Ullmann-type Condensation (Historical/Alternative Method)
This protocol provides a historical counterpoint, illustrating the more demanding conditions of classical coupling chemistry.
Causality Behind Experimental Choices:
-
Catalyst: Copper(I) iodide (CuI) is a common copper source. The use of a ligand like L-proline or a diamine can accelerate the reaction and allow for lower temperatures than the traditional copper bronze method.[13]
-
Base: A strong base like potassium carbonate (K₂CO₃) is required to facilitate the coupling.
-
Solvent: A high-boiling polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is needed to reach the high temperatures required for the reaction.[8]
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried flask, combine 2-bromoaniline (1.0 eq), 1-iodo-4-nitrobenzene (1.0 eq), copper(I) iodide (0.1 eq), a suitable ligand (e.g., L-proline, 0.2 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMSO under an inert atmosphere.
-
Reaction: Heat the mixture to 120-150 °C and stir for 24-48 hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture. Quench by pouring into a solution of aqueous ammonia and stirring for 30 minutes to complex the copper salts.
-
Extraction: Extract the aqueous mixture multiple times with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate. Purify the residue by column chromatography. The yields are often lower and the purification more challenging than with the Suzuki method.
Chapter 4: Applications and Future Directions
This compound is not typically an end-product but rather a valuable building block. Its bifunctional nature allows for orthogonal chemical modifications.
-
Pharmaceutical Synthesis: The amino group can be acylated, alkylated, or diazotized to introduce a vast array of other functionalities. The nitro group can be reduced to a second amino group, creating a diamine precursor for heterocyclic synthesis (e.g., phenazines) or for creating ligands. The reduction of the nitro group is a critical step, as many nitroaromatic compounds exhibit their biological activity, particularly as anti-infective agents, through in-vivo reduction to cytotoxic species.[4][14][15]
-
Materials Science: The conjugated biphenyl system with its electron-donating (amine) and electron-withdrawing (nitro) groups creates a "push-pull" electronic structure. This makes it and its derivatives interesting candidates for nonlinear optical (NLO) materials, dyes, and organic semiconductors.[16]
-
Future Outlook: This compound is an ideal starting point for generating libraries of novel biphenyl derivatives for high-throughput screening in drug discovery programs. Further research may focus on developing more sustainable, "green" synthetic routes, potentially using more advanced catalytic systems that operate in environmentally benign solvents at lower temperatures.
Conclusion
This compound is a compound that bridges classic and modern organic synthesis. While its preparation was once constrained by the harsh conditions of the Ullmann reaction, the advent of palladium-catalyzed methods like the Suzuki-Miyaura coupling has made it readily accessible. This guide has provided the historical context, in-depth technical protocols, and scientific rationale necessary for its successful synthesis and characterization. As a versatile intermediate, this compound will continue to be a valuable tool for researchers and scientists in the ongoing development of novel pharmaceuticals and advanced materials.
References
- 1. This compound | C12H10N2O2 | CID 22658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. researchgate.net [researchgate.net]
- 4. svedbergopen.com [svedbergopen.com]
- 5. 4-Biphenylamine, 2'-nitro- | C12H10N2O2 | CID 14352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. hoffmanchemicals.com [hoffmanchemicals.com]
- 7. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. Ullmann Reaction [organic-chemistry.org]
- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of 2-nitro- and 2,2'-dinitrobiphenyls by means of the suzuki cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. nbinno.com [nbinno.com]
Technical Guide to the Spectroscopic Characterization of 4'-Nitro-[1,1'-biphenyl]-2-amine
Abstract
This document provides an in-depth analysis of the key spectroscopic data for the characterization of 4'-Nitro-[1,1'-biphenyl]-2-amine (CAS No. 6272-52-2). While experimental spectra for this specific compound are not universally available in public databases, this guide synthesizes data from structural isomers and related analogs to provide a robust, predictive interpretation of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) profiles. This guide is intended for researchers and professionals in organic synthesis and drug development, offering a framework for the identification, purity assessment, and structural confirmation of this and similar biaryl compounds.
Introduction: The Biphenyl Scaffold in Modern Chemistry
The biphenyl moiety is a privileged scaffold in medicinal chemistry and materials science, offering a semi-rigid backbone that can orient functional groups in precise three-dimensional space. The specific compound, this compound, combines the electron-withdrawing nitro group and the electron-donating amine group on separate rings, creating a polarized molecule with potential applications as a synthetic intermediate for pharmaceuticals, dyes, and liquid crystals. Accurate structural elucidation is paramount, and a multi-technique spectroscopic approach is the gold standard for unambiguous characterization.
Molecular Overview
-
Systematic Name: 2-(4-nitrophenyl)aniline[1]
-
Molecular Formula: C₁₂H₁₀N₂O₂[1]
-
Molecular Weight: 214.22 g/mol [1]
-
Physical Properties: Reported melting point of 155-157 °C.[3]
Synthesis Strategy: The Suzuki-Miyaura Cross-Coupling
The most logical and widely adopted method for constructing the C-C bond between the two phenyl rings in this class of compounds is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This choice is predicated on its high functional group tolerance, excellent yields, and generally mild reaction conditions.
Proposed Synthetic Workflow
The synthesis would involve the coupling of a halogenated nitrobenzene with an aminophenylboronic acid (or vice versa). The choice of coupling partners is critical for maximizing yield and minimizing side reactions.
Caption: Proposed Suzuki-Miyaura coupling workflow for synthesis.
Experimental Protocol (General)
-
Reactant Preparation: To a reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add 2-bromoaniline (1.0 eq), 4-nitrophenylboronic acid (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq).
-
Solvent and Base Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio), followed by an aqueous solution of a base like sodium carbonate (2.0 eq).
-
Reaction Execution: Heat the mixture with vigorous stirring to a temperature of 80-100 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure this compound.
Spectroscopic Data Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, we expect distinct signals for the eight aromatic protons and twelve aromatic carbons.
Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.25 | Doublet (d) | 2H | H-3', H-5' | Protons ortho to the strongly electron-withdrawing NO₂ group are highly deshielded and appear far downfield. They will appear as a doublet due to coupling with H-2' and H-6'. |
| ~ 7.55 | Doublet (d) | 2H | H-2', H-6' | Protons meta to the NO₂ group are less deshielded. They appear as a doublet due to coupling with H-3' and H-5'. |
| ~ 7.20 | Multiplet (m) | 2H | H-4, H-5 | These protons on the amine-bearing ring are in a complex environment and are expected to overlap, appearing as a multiplet. |
| ~ 6.85 | Multiplet (m) | 2H | H-3, H-6 | Protons ortho and para to the electron-donating NH₂ group are shielded and will appear further upfield. |
| ~ 3.80 | Broad Singlet | 2H | -NH₂ | The amine protons typically appear as a broad singlet. The chemical shift can vary significantly with concentration and solvent. |
Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 147.5 | C-4' | The carbon atom directly attached to the nitro group is significantly deshielded. Data from 4-Nitro-1,1'-biphenyl shows this peak around 147.1 ppm.[4] |
| ~ 146.0 | C-1' | The ipso-carbon of the nitro-substituted ring. |
| ~ 144.5 | C-2 | The carbon bearing the amine group is deshielded. |
| ~ 131.0 | C-4 | Aromatic CH carbon. |
| ~ 129.5 | C-2', C-6' | Aromatic CH carbons adjacent to the C-C bridge on the nitro-substituted ring. |
| ~ 129.0 | C-5 | Aromatic CH carbon. |
| ~ 124.0 | C-3', C-5' | Aromatic CH carbons ortho to the nitro group. In 4-Nitro-1,1'-biphenyl, these appear at 124.1 ppm.[4] |
| ~ 122.5 | C-1 | The ipso-carbon of the amine-substituted ring, shielded by the NH₂ group. |
| ~ 118.5 | C-6 | Aromatic CH carbon ortho to the NH₂ group, which is shielded. |
| ~ 116.0 | C-3 | Aromatic CH carbon para to the NH₂ group, which is also shielded. |
Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the N-H, N-O, and C=C bonds.
Caption: Key functional group regions in the predicted IR spectrum.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3450 & ~3350 | Medium | N-H Asymmetric & Symmetric Stretch | A primary amine (R-NH₂) exhibits two distinct bands in this region, which is a hallmark feature.[5] |
| 3100 - 3000 | Medium | Aromatic C-H Stretch | Characteristic absorptions for C-H bonds on a benzene ring. |
| ~1620 | Strong | N-H Bending (Scissoring) | This bending vibration for primary amines is often observed near the C=C stretching region.[5] |
| ~1600, ~1475 | Medium | Aromatic C=C Stretch | These two bands are characteristic of the phenyl ring backbone vibrations. |
| ~1520 | Strong | Asymmetric NO₂ Stretch | The asymmetric stretch of the nitro group is typically a very strong and sharp absorption, making it highly diagnostic. For nitro compounds, this band is expected between 1550-1475 cm⁻¹.[6] |
| ~1345 | Strong | Symmetric NO₂ Stretch | The corresponding symmetric stretch is also strong and sharp, typically found in the 1360-1290 cm⁻¹ range.[6] |
| ~1280 | Strong | Aromatic C-N Stretch | The stretching vibration for the bond between the aromatic carbon and the amine nitrogen is typically strong and appears in the 1335-1250 cm⁻¹ region.[5] |
| 900 - 675 | Strong | Aromatic C-H Out-of-Plane Bend | The substitution pattern on the benzene rings will influence the exact position of these strong bands in the fingerprint region. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns.
Predicted Mass Spectrometry Data (Electron Ionization, EI)
-
Molecular Ion (M⁺•): We expect a strong molecular ion peak at m/z = 214 , corresponding to the molecular weight of C₁₂H₁₀N₂O₂.[1]
-
Key Fragmentation Pathways: Nitroaromatic compounds have characteristic fragmentation patterns.
-
Loss of NO₂: A significant fragment at m/z = 168 ([M - NO₂]⁺) is expected due to the cleavage of the C-N bond. This corresponds to the 2-aminobiphenyl radical cation.
-
Loss of NO: A peak at m/z = 184 ([M - NO]⁺) can occur, followed by the loss of CO to give a fragment at m/z = 156 .
-
Loss of H₂CN: Fragmentation of the aminobiphenyl ring can lead to a peak at m/z = 141 ([M - NO₂ - HCN]⁺).
-
Biphenyl Ion: A fragment corresponding to the biphenyl cation at m/z = 152 is also plausible, though may be less intense. The mass spectrum for 4-nitrobiphenyl shows a strong peak at m/z 152.[7]
-
Conclusion and Best Practices
This guide provides a detailed, predictive framework for the spectroscopic analysis of this compound. The synthesis is most reliably achieved via Suzuki-Miyaura coupling. The structural confirmation rests on a cohesive interpretation of all spectroscopic data:
-
¹H and ¹³C NMR will confirm the precise arrangement and electronic environment of all hydrogen and carbon atoms.
-
IR Spectroscopy will provide definitive evidence for the key amine and nitro functional groups.
-
Mass Spectrometry will confirm the molecular weight and give supporting structural information through predictable fragmentation.
For any newly synthesized batch, it is imperative to acquire all three types of spectra and compare them against these predicted values. Any significant deviation would warrant further investigation into the product's identity or purity.
References
- 1. This compound | C12H10N2O2 | CID 22658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. rsc.org [rsc.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 4-Nitrobiphenyl(92-93-3) 1H NMR spectrum [chemicalbook.com]
A Comprehensive Technical Guide to Determining the Solubility of 4'-Nitro-[1,1'-biphenyl]-2-amine in Common Laboratory Solvents
This guide provides an in-depth exploration of the solubility characteristics of 4'-Nitro-[1,1'-biphenyl]-2-amine, a key intermediate in various synthetic applications. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of solubility principles and a practical framework for its experimental determination. We will delve into the theoretical underpinnings of solubility, provide detailed, self-validating experimental protocols, and discuss the expected solubility profile of the target compound based on its molecular structure.
Introduction to this compound and the Critical Role of Solubility
This compound, with the chemical formula C₁₂H₁₀N₂O₂, is a bifunctional organic molecule featuring a biphenyl backbone substituted with both a nitro group and an amino group. This unique structure makes it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and materials with specific optical or electronic properties.
The solubility of this compound is a critical physicochemical parameter that dictates its utility in a laboratory setting. From reaction kinetics and purification strategies to formulation development in the pharmaceutical industry, a thorough understanding of how this compound behaves in various solvents is paramount. Inefficient dissolution can lead to low reaction yields, difficulties in purification, and challenges in creating homogenous formulations for biological screening.
This guide will equip the researcher with the necessary knowledge to not only predict but also empirically determine the solubility of this compound in a range of common laboratory solvents, thereby enabling more efficient and effective scientific workflows.
Theoretical Framework: Understanding Solute-Solvent Interactions
The adage "like dissolves like" provides a fundamental, albeit simplified, principle for predicting solubility. This concept is rooted in the nature of intermolecular forces between the solute (this compound) and the solvent. The overall solubility is a result of the energetic balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.
Key Physicochemical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀N₂O₂ | [1] |
| Molecular Weight | 214.22 g/mol | [1] |
| Melting Point | 70-72 °C | [2] |
| Structure | Two phenyl rings linked by a single bond, with an amino group at the 2-position of one ring and a nitro group at the 4'-position of the other. |
The presence of both a polar amino group (-NH₂) and a highly polar nitro group (-NO₂) imparts a significant dipole moment to the molecule. The amino group can act as a hydrogen bond donor, while the oxygen atoms of the nitro group can act as hydrogen bond acceptors. However, the biphenyl core is nonpolar and hydrophobic. This amphipathic nature suggests that the solubility of this compound will be highly dependent on the solvent's properties.
Expected Solubility Trends:
-
Polar Protic Solvents (e.g., methanol, ethanol): These solvents can engage in hydrogen bonding with both the amino and nitro groups. Therefore, moderate to good solubility is expected.
-
Polar Aprotic Solvents (e.g., acetone, ethyl acetate, dimethyl sulfoxide): These solvents have significant dipole moments and can interact with the polar functional groups of the solute. Good solubility is anticipated, particularly in solvents like DMSO.
-
Nonpolar Solvents (e.g., toluene, hexane): The large, nonpolar biphenyl structure will favor interaction with nonpolar solvents. However, the presence of the polar amino and nitro groups will likely limit the solubility in highly nonpolar solvents like hexane. Moderate solubility might be observed in aromatic solvents like toluene due to potential π-π stacking interactions.
-
Water: Due to the significant hydrophobic character of the biphenyl backbone, low solubility in water is expected, despite the presence of hydrogen bonding groups.
Experimental Determination of Solubility: Methodologies and Protocols
To obtain precise and reliable solubility data, experimental determination is essential. The two most common and robust methods are the Equilibrium Solubility (Shake-Flask) Method and the Solvent Addition (Clear Point) Method.
The Equilibrium Solubility (Shake-Flask) Method
This is considered the "gold standard" for determining thermodynamic solubility. It involves creating a saturated solution of the compound in the solvent of interest and then quantifying the concentration of the dissolved solute.
Experimental Workflow for Equilibrium Solubility Determination:
Caption: Workflow for the Equilibrium Solubility Method.
Detailed Step-by-Step Protocol:
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a glass vial. The exact amount should be sufficient to ensure undissolved solid remains after equilibration.
-
Add a precise volume (e.g., 2.0 mL) of the desired solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a shaker or rotator set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium. This typically ranges from 24 to 72 hours. A preliminary experiment can be conducted to determine the optimal equilibration time by taking samples at different time points until the concentration of the dissolved solute remains constant.
-
-
Sample Separation:
-
After equilibration, remove the vial from the shaker and allow it to stand undisturbed for a short period to allow the undissolved solid to sediment.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Attach a 0.45 µm syringe filter (chemically compatible with the solvent) to the syringe and filter the solution into a clean vial. This step is crucial to remove any undissolved microparticles.
-
-
Quantification:
-
Prepare a series of dilutions of the filtered saturated solution with the same solvent.
-
Analyze the diluted solutions using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
-
Calculation:
-
Calculate the solubility of this compound in the chosen solvent based on the concentration of the undiluted saturated solution, taking into account any dilution factors. The solubility is typically expressed in units of mg/mL, g/L, or mol/L.
-
The Solvent Addition (Clear Point) Method
This method is a faster alternative to the equilibrium solubility method and is particularly useful for screening multiple solvents. It involves adding a solvent to a known amount of the solute until complete dissolution is observed.
Experimental Workflow for the Solvent Addition Method:
Caption: Workflow for the Solvent Addition (Clear Point) Method.
Detailed Step-by-Step Protocol:
-
Preparation:
-
Accurately weigh a small, known amount of this compound (e.g., 5-10 mg) into a clear glass vial equipped with a small magnetic stir bar.
-
-
Solvent Addition:
-
Place the vial on a magnetic stirrer and maintain a constant temperature.
-
Using a calibrated pipette or burette, add the solvent in small, precise increments (e.g., 10-50 µL).
-
After each addition, allow the mixture to stir until the dissolution rate slows.
-
-
Clear Point Determination:
-
Continue adding the solvent incrementally until all the solid material has completely dissolved. The point at which the last solid particle disappears is the "clear point."
-
-
Calculation:
-
Record the total volume of solvent added to reach the clear point.
-
Calculate the solubility using the following formula: Solubility (mg/mL) = Mass of solute (mg) / Total volume of solvent added (mL)
-
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and concise table to facilitate comparison and interpretation.
Table 1: Experimentally Determined Solubility of this compound at 25 °C
| Solvent | Solvent Type | Solubility (mg/mL) | Solubility (mol/L) |
| Water | Polar Protic | [Insert Experimental Data] | [Insert Experimental Data] |
| Methanol | Polar Protic | [Insert Experimental Data] | [Insert Experimental Data] |
| Ethanol | Polar Protic | [Insert Experimental Data] | [Insert Experimental Data] |
| Acetone | Polar Aprotic | [Insert Experimental Data] | [Insert Experimental Data] |
| Ethyl Acetate | Polar Aprotic | [Insert Experimental Data] | [Insert Experimental Data] |
| Dichloromethane | Polar Aprotic | [Insert Experimental Data] | [Insert Experimental Data] |
| Toluene | Nonpolar | [Insert Experimental Data] | [Insert Experimental Data] |
| Hexane | Nonpolar | [Insert Experimental Data] | [Insert Experimental Data] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | [Insert Experimental Data] | [Insert Experimental Data] |
Interpretation of Results:
The results should be analyzed in the context of the theoretical principles discussed earlier. For instance, a higher solubility in polar aprotic solvents like acetone and DMSO compared to nonpolar solvents like hexane would be consistent with the presence of the polar amino and nitro functional groups. The relative solubility in polar protic solvents like methanol and ethanol will provide insight into the importance of hydrogen bonding for the dissolution of this compound. Any unexpected results should be critically evaluated, considering factors such as potential polymorphism of the solid material or degradation in certain solvents.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in common laboratory solvents. By combining a theoretical understanding of solute-solvent interactions with robust experimental methodologies, researchers can obtain reliable solubility data that is crucial for the successful application of this versatile compound in synthesis and development. The provided protocols are designed to be self-validating and can be adapted for the characterization of other novel compounds.
References
Key reactions and reactivity of the nitro and amine groups in 4'-Nitro-[1,1'-biphenyl]-2-amine.
<An In-depth Technical Guide to the Key Reactions and Reactivity of 4'-Nitro-[1,1'-biphenyl]-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Molecule of Dichotomous Reactivity
This compound is a fascinating bifunctional molecule that presents a unique landscape for chemical transformations.[1][2][3] Its structure, featuring an electron-donating amine group (-NH2) on one phenyl ring and a strongly electron-withdrawing nitro group (-NO2) on the other, creates a rich interplay of electronic effects that govern its reactivity.[4] This guide provides an in-depth exploration of the core reactions and reactivity of these two pivotal functional groups, offering both mechanistic understanding and practical, field-proven experimental protocols for researchers in synthetic chemistry and drug development.
The strategic placement of the amine and nitro groups across the biphenyl scaffold allows for selective manipulation of each, opening avenues for the synthesis of a diverse array of complex molecules, including pharmaceutical intermediates, dyes, and functional materials. Understanding the nuances of their individual and combined reactivity is paramount to harnessing the full synthetic potential of this versatile building block.
Reactivity of the Nitro Group: A Gateway to Diverse Functionalities
The nitro group in this compound is a powerful electrophile and a key precursor to a variety of other functional groups, most notably the corresponding amine. Its reduction is one of the most fundamental and widely utilized transformations in organic synthesis.[5][6][7][8]
Selective Reduction to the Amine
The conversion of the aromatic nitro group to an amine is a cornerstone of synthetic chemistry.[6] The choice of reducing agent and reaction conditions is critical to achieve high yields and, importantly, to maintain the integrity of the existing amine group and other sensitive functionalities that may be present in more complex derivatives.
Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes.[5][9][10][11]
-
Palladium on Carbon (Pd/C): This is often the catalyst of choice for nitro reductions due to its high activity and selectivity.[9] The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like ethanol or ethyl acetate.
-
Raney Nickel: An alternative to Pd/C, Raney Nickel is particularly useful when the substrate contains functionalities sensitive to hydrogenolysis, such as aryl halides.[9]
-
Platinum(IV) Oxide (Adam's Catalyst): This is another effective catalyst for the hydrogenation of nitro compounds.[5]
Mechanism of Catalytic Hydrogenation: The reaction proceeds via the adsorption of the nitro compound and hydrogen onto the catalyst surface. The nitro group is sequentially reduced, likely through nitroso and hydroxylamine intermediates, to the final amine.
Experimental Protocol: Catalytic Hydrogenation of this compound using Pd/C
-
Preparation: In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (5-10 mol%).
-
Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure (typically 1-4 atm).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.
Chemical Reduction
A variety of chemical reducing agents can also be employed, offering alternatives when catalytic hydrogenation is not feasible or desired.[5]
-
Metal/Acid Systems: Combinations like iron (Fe) in acidic media (e.g., acetic acid or HCl) are classic and cost-effective methods for nitro group reduction.[9][12] Similarly, tin (Sn) or zinc (Zn) in the presence of acid can be used.[8][9][13]
-
Tin(II) Chloride (SnCl2): This reagent provides a mild method for reducing nitro groups and is often used when other reducible functional groups are present.[5][9]
-
Sodium Hydrosulfite (Na2S2O4) or Sodium Sulfide (Na2S): These reagents can be useful alternatives, particularly for selective reductions in the presence of other sensitive groups.[5][9]
Table 1: Comparison of Common Methods for Nitro Group Reduction
| Reduction Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H2, Pd/C or Raney Ni | Room temp, 1-4 atm H2 | Clean, high yield, simple work-up | Requires specialized equipment, potential for side reactions |
| Metal/Acid | Fe/AcOH or Sn/HCl | Reflux | Inexpensive, robust | Stoichiometric metal waste, harsh conditions |
| Tin(II) Chloride | SnCl2, EtOH/HCl | Reflux | Mild, good for sensitive substrates | Stoichiometric tin waste |
Reactivity of the Amine Group: A Nucleophilic Hub for Elaboration
The primary aromatic amine group in this compound is a versatile nucleophile and a key handle for a wide range of chemical modifications. Its reactivity is influenced by the electron-withdrawing nitro group on the other ring, which slightly reduces its basicity compared to aniline.
Diazotization and Subsequent Reactions
The conversion of the primary aromatic amine to a diazonium salt is one of the most powerful transformations in aromatic chemistry, opening the door to a vast array of functional group interconversions.[14][15][16][17]
The Diazotization Reaction
The reaction of the amine with nitrous acid (HNO2), generated in situ from sodium nitrite (NaNO2) and a strong acid (e.g., HCl, H2SO4), at low temperatures (0-5 °C) yields the corresponding diazonium salt.[14][16][17] The presence of the electron-withdrawing nitro group can make the diazotization of weakly basic amines like this compound more challenging, sometimes requiring stronger acidic conditions.[18]
Mechanism of Diazotization: The reaction is initiated by the formation of the nitrosonium ion (NO+) from nitrous acid in the acidic medium. The amine then acts as a nucleophile, attacking the nitrosonium ion, followed by a series of proton transfers and dehydration to form the stable diazonium ion.[16][17]
Experimental Protocol: Diazotization of this compound
-
Preparation: Suspend this compound (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cooling: Cool the suspension to 0-5 °C in an ice-salt bath.
-
Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 eq) dropwise, keeping the temperature below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture for 15-30 minutes at 0-5 °C. The formation of the diazonium salt is usually indicated by a clear solution.
Sandmeyer and Related Reactions
The resulting diazonium salt is a highly versatile intermediate that can be readily converted to a wide range of functionalities through reactions like the Sandmeyer reaction, which utilizes copper(I) salts as catalysts.[19][20][21]
-
Halogenation: Treatment with CuCl, CuBr, or KI leads to the corresponding chloro-, bromo-, or iodo-substituted biphenyls, respectively.[20][21]
-
Cyanation: Reaction with CuCN introduces a nitrile group.[20][21]
-
Hydroxylation: Heating the diazonium salt in the presence of a copper catalyst can introduce a hydroxyl group.[21]
Mechanism of the Sandmeyer Reaction: The reaction is believed to proceed through a single-electron transfer (SET) mechanism involving the copper(I) catalyst, leading to the formation of an aryl radical and the release of nitrogen gas.[20][21]
Diagram 1: Key Reactions of the Diazonium Salt Intermediate
Caption: Synthetic pathways from the diazonium salt.
Acylation and Alkylation
The amine group can readily undergo acylation with acid chlorides or anhydrides to form the corresponding amides.[22] This reaction is often used to protect the amine group or to moderate its activating effect in electrophilic aromatic substitution reactions.[8][23] Alkylation of the amine is also possible, but can be challenging to control, often leading to mixtures of mono- and di-alkylated products.[22]
Electrophilic Aromatic Substitution
The amine group is a powerful activating, ortho-, para-directing group for electrophilic aromatic substitution on the ring to which it is attached.[23][24] However, the high reactivity can sometimes lead to polysubstitution.[23] Protection of the amine as an amide can be employed to control the reactivity and improve selectivity.[8][23] It is important to note that under strongly acidic conditions, such as those used for nitration, the amine group can be protonated to form an anilinium ion, which is a deactivating, meta-directing group.[23][25]
Interplay of Functional Groups and Regioselectivity
The presence of both the electron-donating amine and the electron-withdrawing nitro group on the biphenyl system leads to interesting effects on the overall reactivity and regioselectivity of further reactions. The amine group activates its own ring towards electrophilic attack, directing incoming electrophiles to the positions ortho and para to it. Conversely, the nitro group deactivates its ring towards electrophilic substitution, directing incoming electrophiles to the meta position. This dichotomous electronic nature allows for highly regioselective transformations on either ring, depending on the reaction conditions chosen.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. A thorough understanding of the distinct yet interconnected reactivity of its nitro and amine functionalities is crucial for its effective utilization in the design and synthesis of complex target molecules. The reactions outlined in this guide, from the selective reduction of the nitro group to the diverse transformations of the amine via its diazonium salt, provide a powerful toolkit for chemists in research and development. By carefully selecting reagents and reaction conditions, the unique electronic properties of this molecule can be strategically exploited to achieve a wide range of synthetic goals.
References
- 1. This compound | C12H10N2O2 | CID 22658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. 4-Biphenylamine, 2'-nitro- | C12H10N2O2 | CID 14352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 10. Progress on catalysts for selective hydrogenation of nitroarenes-Academax [official.academax.com]
- 11. mt.com [mt.com]
- 12. organicchemistryguide.com [organicchemistryguide.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Diazotisation [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. The Reaction of Amines with Nitrous Acid - Chemistry Steps [chemistrysteps.com]
- 17. byjus.com [byjus.com]
- 18. 382. The diazotisation of aromatic nitro-amines and the prevention of diaryl formation in the Sandmeyer reaction - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 19. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sandmeyer Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 21. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. byjus.com [byjus.com]
- 24. Amine Reactivity [www2.chemistry.msu.edu]
- 25. youtube.com [youtube.com]
An In-depth Technical Guide to 4'-Nitro-[1,1'-biphenyl]-2-amine for Researchers and Drug Development Professionals
Introduction
4'-Nitro-[1,1'-biphenyl]-2-amine (CAS No. 6272-52-2) is a substituted biphenyl derivative with significant potential in various research and development applications, particularly in medicinal chemistry and materials science.[1][2] Its unique structure, featuring a nitro group and an amine on separate phenyl rings, makes it a valuable building block for synthesizing more complex molecules. The nitro group can be readily reduced to an amine, providing a handle for further functionalization, while the primary amine can participate in a wide range of chemical transformations.[3]
However, the utility of this compound in sensitive applications, such as drug discovery, is intrinsically linked to its purity. The presence of isomers, starting materials, or by-products from its synthesis can lead to misleading experimental results and complications in downstream applications. This guide provides a comprehensive overview of the commercial availability of this compound, discusses the critical importance of purity, and offers practical, field-proven methodologies for its analysis and validation.
Commercial Availability and Purity Grades
The commercial landscape for this compound suggests that it is primarily available as a research chemical, often without detailed specifications of purity grades. This places a greater responsibility on the end-user to perform rigorous quality control. Below is a summary of representative commercial suppliers.
| Supplier | Product Name/Grade | CAS Number | Purity Information |
| Sigma-Aldrich | 4′-Nitro[1,1′-biphenyl]-2-amine AldrichCPR | 6272-52-2 | The supplier notes that they do not collect analytical data for this product and the buyer assumes responsibility to confirm identity and/or purity. |
| Hoffman Fine Chemicals | This compound | 6272-52-2 | Intended for laboratory purposes only. Specifications beyond melting point are not explicitly provided.[1] |
Expert Insight: The "AldrichCPR" designation (Custom Product Research) from Sigma-Aldrich is indicative of a compound that is not part of their standard, fully characterized catalog. For researchers, this is a critical piece of information. It signals that the material is likely produced in small batches and may have greater batch-to-batch variability. Therefore, independent verification of purity is not just recommended, but essential for data integrity.
The Critical Role of Purity in Research and Development
In drug development, the purity of a starting material or intermediate can have profound consequences. Impurities can:
-
Introduce toxicity: Even small amounts of certain impurities can be toxic, leading to the failure of a drug candidate in later stages of development.
-
Interfere with downstream reactions: Impurities can poison catalysts, react with other reagents, or lead to the formation of unwanted by-products, reducing the yield and purity of the final product.
Given the synthetic routes to biphenyl compounds, potential impurities in this compound could include isomers (e.g., 2'-Nitro-[1,1'-biphenyl]-4-amine), unreacted starting materials (e.g., a substituted aniline or nitrobenzene derivative), or by-products from the coupling reaction.
Establishing Trust: A Self-Validating Protocol for Purity Assessment
A multi-pronged approach is necessary to confidently assess the purity of this compound. The following experimental workflow provides a robust, self-validating system.
Experimental Workflow for Purity Verification
Caption: Workflow for the comprehensive purity assessment of this compound.
Detailed Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC-UV)
This is the workhorse technique for determining the purity of non-volatile organic compounds.
-
Instrumentation: An HPLC system equipped with a UV-Vis detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient Example: Start at 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV absorbance of the nitro-aromatic system, monitor at multiple wavelengths, such as 254 nm and a wavelength closer to the absorbance maximum (which can be determined from a UV-Vis spectrum).
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.
-
Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Causality: The gradient elution is crucial for separating compounds with a wide range of polarities, ensuring that both polar and non-polar impurities are detected. Monitoring at multiple wavelengths helps to ensure that impurities with different chromophores are not missed.
2. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides crucial information about the molecular weight of the main component and any impurities.
-
Instrumentation: An LC system coupled to a mass spectrometer (e.g., a single quadrupole or a time-of-flight (TOF) analyzer).
-
LC Conditions: The same conditions as the HPLC-UV method can be used.
-
MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is likely to be effective for the amine functionality ([M+H]⁺).
-
Mass Range: Scan a range that comfortably includes the expected molecular weight of the compound (214.22 g/mol ) and potential dimers or degradation products (e.g., 50-500 m/z).
-
-
Analysis: Confirm that the mass of the main peak corresponds to the molecular weight of this compound. Investigate the masses of any impurity peaks to gain clues about their identity.
Trustworthiness: By coupling the separation power of HPLC with the mass identification capability of MS, you can be highly confident in the identity of the main peak and gain valuable information about any co-eluting impurities.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for structural elucidation and can also be used for purity assessment.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Experiments:
-
¹H NMR: Provides information about the number and environment of protons. The integration of the peaks should be consistent with the structure.
-
¹³C NMR: Provides information about the carbon skeleton.
-
-
Analysis: The ¹H NMR spectrum should show the expected number of aromatic protons with appropriate splitting patterns. The presence of unexpected peaks would indicate impurities. The integration of the peaks can be used to quantify impurities if their structure is known.
Authoritative Grounding: The combination of chromatographic and spectroscopic techniques provides a comprehensive and self-validating assessment of purity. HPLC-UV quantifies the purity based on peak area, LC-MS confirms the molecular weight of the components, and NMR confirms the chemical structure.
Conclusion
This compound is a valuable research chemical, but its reliable use in sensitive applications like drug development is contingent on a thorough understanding and verification of its purity. The lack of detailed purity grades from many commercial suppliers necessitates a proactive approach from the researcher. By implementing a robust analytical workflow combining HPLC-UV, LC-MS, and NMR, scientists can ensure the quality of their starting materials, leading to more reliable and reproducible experimental outcomes. This diligence at the outset is a cornerstone of scientific integrity and is essential for the successful advancement of research and development projects.
References
Methodological & Application
Application Notes & Protocols: A Two-Step Strategy for Carbazole Synthesis Utilizing Suzuki-Miyaura Coupling to Synthesize 4'-Nitro-[1,1'-biphenyl]-2-amine
Abstract
Carbazole scaffolds are privileged heterocyclic motifs integral to numerous pharmaceuticals, agrochemicals, and functional organic materials.[1][2] Their synthesis often requires efficient and modular strategies to access diverse derivatives. This guide details a robust, two-step synthetic pathway that leverages the power of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to construct a key intermediate, 4'-Nitro-[1,1'-biphenyl]-2-amine, followed by an efficient intramolecular cyclization to yield the carbazole core. The Suzuki-Miyaura reaction is renowned for its mild conditions, exceptional functional group tolerance, and the commercial availability of a vast array of starting materials.[3][4] The subsequent Cadogan reductive cyclization provides a direct and high-yielding route to the final carbocyclic system.[5][6] This document serves as an in-depth guide for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and adaptability.
Part 1: The Suzuki-Miyaura Coupling for the Synthesis of this compound
The initial and crucial step in this synthetic sequence is the formation of the C-C bond between two distinct aromatic rings. We will focus on the coupling of a readily available 2-haloaniline with 4-nitrophenylboronic acid. The electron-withdrawing nitro group on the boronic acid partner and the amino group on the aniline present an interesting and highly relevant coupling scenario.
Reaction Scheme
Figure 1: General scheme for the Suzuki-Miyaura cross-coupling to form the biphenyl intermediate.
Mechanistic Rationale: The "Why" Behind the Protocol
Understanding the catalytic cycle is paramount to troubleshooting and adapting the reaction for different substrates. The Suzuki-Miyaura reaction proceeds via a well-established three-step catalytic cycle.[4][7]
Caption: The Catalytic Cycle of the Suzuki-Miyaura Reaction.
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond (e.g., C-Br) of the 2-haloaniline. This is often the rate-limiting step.[8] The presence of an electron-withdrawing group on the aryl halide can accelerate this step, while electron-donating groups, like the amine in our substrate, can slow it down.[9] This makes the choice of a highly active catalyst system critical.
-
Transmetalation: The aryl group from the activated organoboron species is transferred to the palladium center. The base is essential here; it reacts with the boronic acid (Ar-B(OH)₂) to form a more nucleophilic boronate complex (e.g., [Ar-B(OH)₃]⁻), which facilitates the transfer of the aryl group to the electrophilic Pd(II) center.[8][10]
-
Reductive Elimination: The two coupled aryl groups (Ar¹ and Ar²) are expelled from the palladium coordination sphere, forming the new C-C bond of the biphenyl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4]
Expert Insights on Component Selection (E-E-A-T)
-
Catalyst System (Palladium Precursor & Ligand): While simple catalysts like Pd(PPh₃)₄ can be effective, couplings involving electron-rich anilines or more challenging aryl chlorides benefit from specialized ligands.[8] Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, CataCXium A) or N-heterocyclic carbenes (NHCs) are superior.[11][12] They promote the oxidative addition step and stabilize the active Pd(0) species, preventing catalyst decomposition and leading to higher yields.
-
Choice of Base: The strength and solubility of the base are crucial. For challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker ones like sodium carbonate (Na₂CO₃).[8] The base must be strong enough to activate the boronic acid without causing degradation of the substrates.
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, 2-MeTHF) and water is commonly used.[13][14] The organic solvent solubilizes the substrates and catalyst, while the aqueous phase is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. Thoroughly degassing the solvent is mandatory, as dissolved oxygen can oxidize and deactivate the Pd(0) catalyst.[8]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point and can be optimized for specific substrates. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.
Materials & Equipment:
-
Substrates: 2-Bromoaniline (1.0 eq.), 4-Nitrophenylboronic acid (1.2-1.5 eq.)
-
Catalyst: Pd(OAc)₂ (2-5 mol%) with SPhos ligand (4-10 mol%) OR a pre-formed catalyst like SPhos Pd G3 (2-5 mol%)
-
Base: Anhydrous Potassium Phosphate (K₃PO₄) (2.0-3.0 eq.)
-
Solvents: Anhydrous 1,4-Dioxane and Degassed Deionized Water (e.g., 4:1 or 5:1 v/v)
-
Glassware: Schlenk flask or oven-dried round-bottom flask with reflux condenser, magnetic stir bar
-
Other: Inert gas (Argon or Nitrogen) line, syringes, needles, TLC plates, LC-MS.
Caption: Experimental Workflow for Suzuki Coupling.
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-bromoaniline (1.0 mmol, 172 mg), 4-nitrophenylboronic acid (1.2 mmol, 200 mg), and potassium phosphate (2.5 mmol, 531 mg).[15][16]
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and then backfill with argon or nitrogen. Repeat this purge-backfill cycle three times to ensure an oxygen-free environment.[13][17]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor and ligand (e.g., SPhos Pd G3, 0.03 mmol, 22 mg).[8]
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.[15]
-
Reaction: Place the sealed flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the 2-bromoaniline starting material is consumed (typically 6-18 hours).[13][15]
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).[15] Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a solid.
Data Summary: Optimizing Reaction Conditions
The choice of components can significantly impact reaction efficiency. The following table provides a summary of typical conditions for related Suzuki couplings.
| Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Typical Yield (%) | Notes |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.5) | Dioxane/H₂O | 100 | 85-95 | A robust system for many aryl bromides.[8] |
| Pd₂(dba)₃ (1.5) | tBu₃P-HBF₄ (6) | K₂CO₃ (2.0) | Toluene/H₂O | 90 | 80-92 | Effective for electron-rich substrates. |
| PdCl₂(dppf) (3) | - | K₂CO₃ (2.0) | DMF/H₂O | 95 | 70-85 | A common, though sometimes less active, pre-catalyst.[8] |
| CataCXium A Pd G3 (2) | - | K₃PO₄ (2.0) | 2-MeTHF | 70 | >90 | Highly active catalyst, allows for lower temperatures.[11] |
Part 2: Intramolecular Cadogan Cyclization to Form Carbazoles
With the this compound intermediate in hand, the next step is the formation of the carbazole ring. The Cadogan reaction is a classic and powerful method for this transformation, involving a reductive cyclization mediated by a trivalent phosphorus reagent.[5]
Overall Synthetic Pathway
Caption: Two-Step Synthesis of Carbazole Scaffolds.
Mechanistic Rationale
The reaction proceeds via the deoxygenation of the nitro group by triphenylphosphine (PPh₃) or triethyl phosphite (P(OEt)₃). This generates a highly reactive nitrene intermediate. The nitrene then undergoes an intramolecular electrophilic attack on a C-H bond of the adjacent aromatic ring, followed by tautomerization, to form the stable, aromatic carbazole ring system.[5][6] The driving force is the formation of the stable aromatic heterocycle and the highly stable triphenylphosphine oxide byproduct.
Detailed Experimental Protocol: Cadogan Cyclization
Materials & Equipment:
-
Substrate: this compound (1.0 eq.)
-
Reagent: Triphenylphosphine (PPh₃) (1.5-2.0 eq.)
-
Solvent: o-dichlorobenzene or 1,2,4-trichlorobenzene
-
Glassware: Round-bottom flask with reflux condenser, magnetic stir bar
-
Heating: High-temperature oil bath or heating mantle (or a dedicated scientific microwave reactor).
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol, 214 mg) and triphenylphosphine (1.5 mmol, 393 mg) in o-dichlorobenzene (5-10 mL).
-
Reaction (Thermal): Heat the mixture to reflux (approx. 180 °C) with vigorous stirring. The reaction typically requires several hours (4-12 h).[5] Monitor the reaction by TLC until the starting material is consumed.
-
Reaction (Microwave-Assisted - Alternative): In a microwave vial, combine the substrate and reagent in a suitable solvent. Heat in a microwave reactor (e.g., 200 W) for a significantly shorter time (e.g., 2-10 minutes).[1] Note: Microwave reactions require specialized equipment and careful parameter optimization.
-
Work-up: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, concentrate the solvent under high vacuum (caution: high-boiling solvent).
-
Purification: Purify the crude residue by column chromatography or recrystallization to afford the pure carbazole product.
Conclusion
This two-step sequence, beginning with a highly modular Suzuki-Miyaura cross-coupling to generate the this compound intermediate, followed by a robust Cadogan cyclization, represents a powerful and versatile strategy for the synthesis of valuable carbazole scaffolds. By understanding the mechanistic principles behind each step, researchers can effectively troubleshoot, optimize, and adapt these protocols to generate diverse libraries of compounds for applications in drug discovery and materials science.
References
- 1. Mini-review on the novel synthesis and potential applications of carbazole and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Application Notes & Protocols: Strategic Synthesis of Nitrocarbazoles using 4'-Nitro-[1,1'-biphenyl]-2-amine
I. Executive Summary: The Strategic Value of 4'-Nitro-[1,1'-biphenyl]-2-amine in Carbazole Synthesis
Carbazole and its derivatives represent a "privileged scaffold" in medicinal chemistry and materials science, exhibiting a vast spectrum of biological activities including anticancer, antimicrobial, and neuroprotective properties.[1][2][3] The strategic introduction of specific functional groups onto the carbazole core is paramount for modulating these activities and developing novel therapeutic agents or functional materials. This compound emerges as a highly valuable and strategic starting material for the synthesis of 3-nitrocarbazoles. The presence of an amino group at the C2 position and a nitro group on the adjacent phenyl ring provides a direct and efficient pathway for constructing the tricyclic carbazole core while retaining a versatile nitro functional group for subsequent chemical modifications.
This document provides an in-depth guide to the application of this compound in the synthesis of carbazole derivatives, focusing on the venerable Graebe-Ullmann reaction. We will explore the underlying mechanism, provide a detailed, field-tested experimental protocol, and discuss the significance of the resulting nitrocarbazole products in drug discovery and beyond.
II. Core Synthetic Strategy: The Graebe-Ullmann Reaction
The most direct and widely employed method for converting 2-aminobiphenyls into carbazoles is the Graebe-Ullmann reaction.[4] This classic transformation provides a robust route to the carbazole skeleton through a two-step sequence involving the formation and subsequent decomposition of a 1,2,3-benzotriazole intermediate.
Mechanistic Insights: A Step-by-Step Rationale
Understanding the mechanism of the Graebe-Ullmann synthesis is crucial for optimizing reaction conditions and troubleshooting potential issues. The process is initiated by the diazotization of the primary amine, followed by an intramolecular cyclization to form a triazole, which then thermally or photochemically extrudes nitrogen gas to yield the carbazole product.[5]
-
Diazotization: The synthesis begins with the reaction of this compound with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C). This converts the primary amino group into a diazonium salt. The low temperature is critical to prevent the premature decomposition of the unstable diazonium intermediate.
-
Triazole Formation: The diazonium salt intermediate undergoes a spontaneous intramolecular electrophilic attack on the nitrogen of the amino group, leading to the formation of a stable 1-(4'-nitrophenyl)-1H-benzo[d][5][6][7]triazole. This intermediate can often be isolated before the final cyclization step.
-
Nitrogen Extrusion & Cyclization: The key step is the thermal decomposition (thermolysis) of the benzotriazole intermediate. At high temperatures, the triazole ring becomes unstable and extrudes a molecule of nitrogen gas (N₂), a thermodynamically highly favorable process. This extrusion generates a highly reactive diradical intermediate.[5][6]
-
Final Aromatization: The diradical intermediate rapidly undergoes intramolecular radical combination, forming a new C-C bond and yielding the dihydrocarbazole intermediate, which quickly aromatizes to the stable carbazole ring system.
Below is a visualization of the mechanistic pathway.
References
- 1. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi-res.com [mdpi-res.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Role of 4'-Nitro-[1,1'-biphenyl]-2-amine in Heterocyclic Synthesis
Abstract
4'-Nitro-[1,1'-biphenyl]-2-amine is a pivotal building block in modern organic synthesis, prized for its unique structural arrangement. The presence of an amino group at the 2-position and a nitro group at the 4'-position on a biphenyl scaffold provides a versatile platform for constructing complex heterocyclic systems. This guide delves into the strategic application of this molecule, focusing on its role in the synthesis of two medicinally significant classes of compounds: phenanthridines and carbazoles. We will explore the underlying chemical principles, provide detailed, field-tested protocols, and explain the causality behind the experimental choices, offering researchers a comprehensive resource for leveraging this valuable synthetic intermediate.
Introduction: The Biphenyl Building Block
This compound (CAS: 6272-52-2) is a stable, crystalline solid with the molecular formula C₁₂H₁₀N₂O₂ and a molecular weight of 214.22 g/mol .[1] Its synthetic value stems from the ortho-positioned amino group on one phenyl ring, which acts as a nucleophilic handle or a precursor for radical/nitrene-based cyclizations. The para-positioned nitro group on the second ring serves as a powerful electron-withdrawing group and a latent amino group, which can be crucial for subsequent functionalization in drug development programs. This strategic placement of functional groups enables elegant intramolecular cyclization strategies to forge key heterocyclic cores that are otherwise challenging to synthesize.
Caption: Strategic utility of this compound.
Application I: Synthesis of 3-Nitrophenanthridine
Phenanthridines are a vital class of nitrogen-containing heterocycles found in numerous natural products and pharmacologically active molecules, known for their DNA-intercalating properties and potential as anticancer agents.[2][3] The 2-aminobiphenyl structure is an ideal precursor for constructing the phenanthridine core via intramolecular C-C bond formation. A robust method involves the formation of an arylimine followed by a radical-mediated cyclization.
Mechanistic Rationale
The synthesis begins with the condensation of this compound with an aromatic aldehyde (e.g., benzaldehyde) to form the corresponding imine. This transformation converts the primary amine into a substrate suitable for radical chemistry. The critical cyclization step is initiated by a radical initiator, such as di(tert-butyl)peroxide, which generates a tert-butoxy radical (t-BuO•). This electrophilic radical abstracts the hydrogen atom from the imine C-H bond, creating a stabilized imidoyl radical.[4] The imidoyl radical then undergoes an intramolecular homolytic aromatic substitution (HAS) by attacking the C-H bond at the ortho position of the nitro-substituted ring. The subsequent loss of a hydrogen atom leads to aromatization, yielding the stable phenanthridine core. The nitro group remains intact, providing a handle for further modifications.
Experimental Protocol: Radical-Mediated Synthesis of 3-Nitro-6-phenylphenanthridine
This protocol is adapted from established methodologies for radical cyclization of diarylimines.[4][5]
Step 1: Imine Formation
-
To a solution of this compound (2.14 g, 10.0 mmol) in anhydrous toluene (50 mL), add benzaldehyde (1.06 g, 10.0 mmol).
-
Add a catalytic amount of p-toluenesulfonic acid (approx. 50 mg).
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until water evolution ceases.
-
Cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure to yield the crude imine, which is often used in the next step without further purification.
Step 2: Radical Cyclization
-
Dissolve the crude imine from Step 1 in chlorobenzene (100 mL) in a high-pressure reaction vessel.
-
Add di(tert-butyl)peroxide (4.38 g, 30.0 mmol, 3 equivalents).
-
Seal the vessel and heat the reaction mixture to 140-150 °C for 48 hours. Caution: This reaction is performed under pressure at high temperatures and must be conducted behind a blast shield.
-
Cool the reaction to room temperature and carefully vent the vessel.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 3-nitro-6-phenylphenanthridine.
Caption: Experimental workflow for 3-Nitrophenanthridine synthesis.
Application II: Synthesis of 2-Nitrocarbazole
Carbazoles are another class of heterocycles with immense significance in materials science (e.g., for organic light-emitting diodes, OLEDs) and medicinal chemistry.[6][7] The synthesis of carbazoles from 2-aminobiphenyls is a classic transformation. A highly effective method involves converting the amine into an azide, followed by thermal decomposition to a nitrene, which then undergoes intramolecular C-H insertion to form the carbazole ring.[8]
Mechanistic Rationale
This synthetic route leverages the reactivity of the 2-amino group. First, the amine is subjected to diazotization using sodium nitrite in an acidic medium (e.g., H₂SO₄/H₂O) at low temperatures (0-5 °C) to form a diazonium salt. This highly reactive intermediate is not isolated but is immediately treated with sodium azide to generate 2-azido-4'-nitrobiphenyl via a Sandmeyer-type reaction.
The key cyclization step involves the thermal decomposition of the azide. Upon heating in an inert, high-boiling solvent like decahydronaphthalene (decalin), the azide loses a molecule of dinitrogen (N₂) to form a highly reactive nitrene intermediate. This electron-deficient nitrene rapidly undergoes an intramolecular electrophilic insertion into the ortho C-H bond of the adjacent phenyl ring, forming the five-membered pyrrole ring of the carbazole core. This cyclization is efficient and forms the C-N bond necessary for the final product, 2-nitrocarbazole.[8]
Experimental Protocol: Synthesis of 2-Nitrocarbazole
This protocol is based on the well-established synthesis of carbazoles from 2-azidobiphenyls.[8]
Step 1: Diazotization and Azide Formation
-
In a flask equipped with a mechanical stirrer, add water (100 mL) and slowly add concentrated sulfuric acid (30 mL) with cooling.
-
To the cooled acid solution, add this compound (3.21 g, 15.0 mmol). Stir until the amine converts to the white sulfate salt.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Add a solution of sodium nitrite (1.10 g, 16.0 mmol) in water (30 mL) dropwise, keeping the temperature below 5 °C. Stir for an additional 45 minutes.
-
In a separate beaker, dissolve sodium azide (1.14 g, 17.5 mmol) in water (40 mL).
-
Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. Evolution of gas will be observed. Caution: Azides are potentially explosive. Handle with care and avoid contact with heavy metals. Perform in a well-ventilated fume hood behind a blast shield.
-
After the addition is complete, stir the mixture for 1 hour at room temperature.
-
Extract the product, 2-azido-4'-nitrobiphenyl, with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude azide is typically a dark oil or solid.
Step 2: Thermal Cyclization (Nitrene Insertion)
-
Place the crude 2-azido-4'-nitrobiphenyl into a flask containing decahydronaphthalene (decalin, 150 mL).
-
Heat the solution to reflux (approx. 190 °C) for 2-3 hours, or until nitrogen evolution ceases (monitor by bubbling the off-gas through an oil bubbler).
-
Cool the reaction mixture. The product, 2-nitrocarbazole, will often precipitate.
-
Collect the solid product by filtration. If no precipitate forms, concentrate the solution and purify the residue by recrystallization (e.g., from ethanol or toluene) or column chromatography to yield pure 2-nitrocarbazole.
Comparative Data for Carbazole Synthesis
The thermal decomposition of azidobiphenyls is a reliable method for carbazole synthesis, often providing good to excellent yields.
| Starting Material | Reaction Type | Conditions | Yield (%) | Reference |
| o-Azido-p'-nitrobiphenyl | Thermal Cyclization | Decalin, reflux | Good | [8] |
| 2-Nitrobiphenyl | Reductive Cyclization | PPh₃, high temp. | High | [9] |
| Diarylamines | Photostimulated SRN1 | KNH₂/liq. NH₃, hv | Excellent | [10] |
This table highlights that while the azide method is effective, other modern methods like reductive cyclization or photostimulated reactions also offer high-yield pathways to carbazole scaffolds.[9][10]
Caption: Synthetic pathway for 2-Nitrocarbazole via nitrene insertion.
Conclusion
This compound is more than just a chemical; it is a strategic precursor that unlocks efficient pathways to valuable heterocyclic cores. Its bifunctional nature allows for the deliberate and controlled construction of both phenanthridine and carbazole ring systems, which are central to numerous applications in medicine and materials science. The protocols and mechanistic insights provided herein demonstrate the causality behind these powerful transformations, equipping researchers with the knowledge to confidently employ this versatile building block in their synthetic endeavors.
References
- 1. This compound | C12H10N2O2 | CID 22658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phenanthridine derivatives as promising new anticancer agents: synthesis, biological evaluation and binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Come-back of phenanthridine and phenanthridinium derivatives in the 21st century - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Come-back of phenanthridine and phenanthridinium derivatives in the 21st century [beilstein-journals.org]
- 6. Double N-arylation of primary amines: carbazole synthesis from 2,2'-biphenyldiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BJOC - Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts [beilstein-journals.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
Experimental protocol for the reduction of the nitro group in 4'-Nitro-[1,1'-biphenyl]-2-amine.
Application Note: A Detailed Protocol for the Reduction of 4'-Nitro-[1,1'-biphenyl]-2-amine
Abstract
The reduction of aromatic nitro groups to primary amines is a cornerstone transformation in organic synthesis, pivotal for the production of pharmaceuticals, dyes, and advanced materials. This document provides a comprehensive guide for the chemical reduction of this compound to its corresponding diamine, [1,1'-biphenyl]-2,4'-diamine. We will first provide an expert overview of common reduction methodologies, comparing their relative merits and drawbacks. Following this, a detailed, field-proven protocol using iron powder in a neutral solvent system is presented. This protocol is designed for high yield, operational simplicity, and enhanced safety, avoiding the harsh acidic conditions of the traditional Béchamp reduction. The guide includes sections on reaction monitoring, product isolation, purification, and analytical characterization, as well as critical safety considerations.
Introduction: The Synthetic Utility of Biphenyl Diamines
The conversion of this compound to [1,1'-biphenyl]-2,4'-diamine is a synthetically valuable reaction. The starting material possesses two distinct functionalities: a primary amine and a nitro group. The selective reduction of the nitro group yields a vicinal-like diamine on a biphenyl scaffold. Such structures are crucial building blocks in medicinal chemistry and materials science, often serving as precursors for heterocyclic compounds, ligands for metal catalysts, and monomers for high-performance polymers. The challenge and goal of this protocol are to achieve a high-yield, chemoselective reduction of the nitro group without affecting the existing amine or the biphenyl core.
Overview of Reduction Methodologies for Aromatic Nitro Compounds
Several established methods exist for the reduction of aromatic nitro compounds.[1] The choice of reagent is critical and depends on factors such as substrate sensitivity, functional group tolerance, cost, and safety.
| Method | Reagents & Conditions | Advantages | Disadvantages | Primary Byproducts |
| Catalytic Hydrogenation | H₂ gas, Pd/C, PtO₂, or Raney Ni catalyst; various solvents (EtOH, EtOAc).[2][3] | High efficiency; clean reaction (byproduct is water); can be performed under neutral conditions. | Requires specialized high-pressure equipment (hydrogenator); catalysts can be expensive and pyrophoric; may reduce other functional groups (alkenes, alkynes, etc.). | Water |
| Metal-Acid Reduction | Fe, Zn, or Sn metal with strong acid (e.g., HCl, AcOH).[4] | Inexpensive and robust reagents; historically significant and well-understood (e.g., Béchamp reduction with Fe/HCl[5]). | Requires stoichiometric amounts of metal; harsh acidic conditions can be incompatible with sensitive substrates; generates large amounts of metallic waste, making workup difficult.[6] | Metal oxides/salts |
| Stannous Chloride (SnCl₂) | SnCl₂·2H₂O in solvents like ethanol or ethyl acetate.[2][6] | Milder than metal/acid systems; good functional group tolerance. | Stoichiometric tin reagents are required; tin byproducts can be toxic and difficult to remove completely from the product.[6] | Tin(IV) oxides |
| Sodium Dithionite (Na₂S₂O₄) | Na₂S₂O₄ in an aqueous/organic solvent mixture.[7][8] | A mild, metal-free alternative; highly chemoselective and tolerates many functional groups.[7][9] | Can have limited solubility; reaction stoichiometry can be variable; may require phase-transfer catalysts for optimal results.[10] | Sodium sulfate, sodium sulfite |
For this application, we recommend a modified metal-mediated reduction using iron powder with ammonium chloride in an ethanol/water solvent system. This method leverages the low cost and effectiveness of iron[11] while avoiding the use of strong, corrosive acids. The in-situ generation of a mildly acidic environment from the hydrolysis of NH₄Cl is sufficient to facilitate the reaction while being compatible with the free amine on the substrate.[12]
Experimental Protocol: Iron-Mediated Reduction
Principle and Mechanism
This protocol employs iron metal as the primary reducing agent. In the presence of an electrolyte like ammonium chloride in a protic solvent, iron undergoes oxidation (Fe → Fe²⁺/Fe³⁺) by transferring electrons to the nitro group. The reaction proceeds through several intermediates, including nitroso and hydroxylamine species, before yielding the final amine.[5] The overall stoichiometry for the reduction of a nitro group with iron is:
4 R-NO₂ + 9 Fe + 4 H₂O → 4 R-NH₂ + 3 Fe₃O₄
The iron oxides formed are insoluble and can be easily removed by filtration.
Materials and Reagents
-
Starting Material: this compound
-
Reducing Agent: Iron powder (<325 mesh)
-
Electrolyte: Ammonium chloride (NH₄Cl)
-
Solvent System: Ethanol (EtOH) and Deionized Water (H₂O)
-
Workup Reagents: Ethyl acetate (EtOAc), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine (saturated NaCl solution)
-
Drying Agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Filtration Aid: Celite® (diatomaceous earth)
-
TLC Supplies: Silica gel plates, appropriate eluent (e.g., 30-50% EtOAc in hexanes), UV lamp
Equipment
-
Round-bottom flask (sized appropriately for the reaction scale)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Buchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Addition of Solvent and Reagents: Add ethanol and water (e.g., a 4:1 to 3:1 v/v mixture) to create a slurry (concentration ~0.1-0.2 M). Add ammonium chloride (4.0-5.0 eq) and iron powder (4.0-5.0 eq) to the flask.
-
Reaction Execution: Stir the mixture vigorously and heat to reflux (typically ~80-90°C). The reaction is often exothermic, so careful initial heating is advised.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
TLC Procedure: Prepare a dilute solution of the reaction mixture. Spot it on a silica gel plate alongside a spot of the starting material. Elute with an appropriate solvent system (e.g., 40% ethyl acetate in hexanes). The product, [1,1'-biphenyl]-2,4'-diamine, will have a lower Rf value than the starting nitro compound and should be visible under UV light. The reaction is complete when the starting material spot is no longer visible. Reaction time is typically 2-4 hours.
-
-
Work-up - Filtration: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate. Set up a Buchner funnel with a pad of Celite® over the filter paper. Filter the reaction mixture through the Celite® pad to remove the fine iron oxide salts. Wash the filter cake thoroughly with additional ethyl acetate to recover all the product.
-
Work-up - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any residual acidity.
-
Brine to remove the bulk of the water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: The crude [1,1'-biphenyl]-2,4'-diamine can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure product.
Visualization of the Experimental Workflow
The following diagram outlines the complete workflow from reaction setup to the final, purified product.
Caption: Workflow for the reduction of this compound.
Characterization of [1,1'-biphenyl]-2,4'-diamine
Confirmation of the product's identity and purity is essential. The following analytical techniques are recommended:
-
¹H NMR Spectroscopy: The disappearance of the characteristic downfield aromatic proton signals adjacent to the nitro group and the appearance of new broad singlets corresponding to the -NH₂ protons are key indicators of a successful reaction. The integration of the aromatic and amine protons should match the expected structure.
-
¹³C NMR Spectroscopy: The carbon atom previously attached to the nitro group will exhibit a significant upfield shift upon reduction to the amine.
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the molecular weight of [1,1'-biphenyl]-2,4'-diamine (C₁₂H₁₂N₂), which is approximately 184.24 g/mol .
-
Infrared (IR) Spectroscopy: Look for the disappearance of the strong asymmetric and symmetric stretching bands of the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹). Concurrently, new N-H stretching bands for the primary amine will appear in the region of 3300-3500 cm⁻¹.
Safety Precautions
All laboratory work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Nitroaromatic Compounds: Aromatic nitro compounds are toxic and should be handled with care.[13] They can be absorbed through the skin and may cause methemoglobinemia.[13] Avoid inhalation of dust and direct skin contact.
-
Flammability: Ethanol and ethyl acetate are flammable solvents. Keep them away from ignition sources.
-
Exothermic Reaction: The reduction of nitro groups can be exothermic. Monitor the reaction temperature, especially during the initial heating phase.
-
Waste Disposal: Dispose of all chemical waste, especially solutions containing residual iron salts, in accordance with institutional and local regulations.
References
- 1. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Béchamp reduction - Wikipedia [en.wikipedia.org]
- 6. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
- 8. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: 4'-Nitro-[1,1'-biphenyl]-2-amine as a Versatile Precursor for the Synthesis of Angiotensin II Receptor Antagonists
Introduction: Strategic Importance of the Biphenyl Scaffold in 'Sartan' APIs
The 'sartan' class of Angiotensin II Receptor Blockers (ARBs) represents a cornerstone in the management of hypertension and cardiovascular disease.[1] A common structural motif in many of these Active Pharmaceutical Ingredients (APIs), including valsartan, losartan, and irbesartan, is a functionalized biphenyl core. This rigid scaffold correctly positions the acidic group (typically a tetrazole or carboxylic acid) and a lipophilic side chain for optimal binding to the AT1 receptor. The efficient construction of this biphenyl core and its subsequent elaboration are therefore of paramount importance in pharmaceutical manufacturing.
This guide details a strategic synthetic pathway that utilizes the readily available starting material, 4'-Nitro-[1,1'-biphenyl]-2-amine, as a versatile precursor for the synthesis of key sartan intermediates, with a specific focus on the synthesis of Valsartan. We will explore the chemical logic behind the sequence of transformations required to convert the initial amino and nitro functionalities into the cyano and methyl groups characteristic of the pivotal intermediate, 4'-methyl-2'-cyanobiphenyl.
Physicochemical Properties of the Starting Material
A thorough understanding of the starting material is fundamental to process development and optimization.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀N₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 214.22 g/mol | --INVALID-LINK-- |
| Appearance | Yellow to orange crystalline solid | [2] |
| Melting Point | 155-157 °C | [3] |
| CAS Number | 6272-52-2 | [3] |
Synthetic Strategy: A Multi-step Pathway to the Key Intermediate
The core challenge in utilizing this compound is the selective and sequential transformation of its two functional groups—the 2-amino group and the 4'-nitro group—into the 2-cyano and 4'-methyl groups required for the key valsartan intermediate, 4'-methyl-2'-cyanobiphenyl. A direct, single-pot conversion is not feasible. Therefore, a logical, multi-step synthetic route is proposed, leveraging well-established and robust chemical transformations. Each step is designed to be high-yielding and amenable to scale-up.
Part 1: Synthesis of the Key Intermediate (4'-Methyl-[1,1'-biphenyl]-2-carbonitrile)
This section provides detailed protocols for the transformation of the starting material into a pivotal intermediate for sartan synthesis.
Step 1: Selective Reduction of the Nitro Group
Causality: The first transformation targets the nitro group. Its reduction to an amine is a prerequisite for the subsequent Sandmeyer reaction. Catalytic hydrogenation is a clean and efficient method for this purpose. Using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere is a standard industrial practice for nitro group reductions due to its high efficiency and the clean nature of the reaction, which produces water as the only byproduct.[4] Alternatively, metal/acid systems like Sn/HCl or Fe/HCl can be used.[5]
Protocol 1: Catalytic Hydrogenation to yield [1,1'-Biphenyl]-2,4'-diamine
-
Vessel Preparation: To a hydrogenation vessel, add this compound (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate (10-15 volumes).
-
Catalyst Addition: Add 5-10% Palladium on carbon (Pd/C) catalyst (1-5 mol%).
-
Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas to 50 psi.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude [1,1'-Biphenyl]-2,4'-diamine. This product can be purified by recrystallization if necessary.
Self-Validation: The successful conversion can be confirmed by:
-
HPLC: A new peak with a different retention time corresponding to the more polar diamine product.
-
¹H NMR: Disappearance of the characteristic downfield signals of the nitro-substituted aromatic ring and the appearance of new signals for the amino-substituted ring.
-
Mass Spectrometry: A molecular ion peak corresponding to the reduced product.
Step 2 & 3: Bis-Diazotization and Sequential Sandmeyer Reaction
Causality: This two-step sequence is the most critical part of the proposed synthesis. Diazotization converts the amino groups into diazonium salts, which are excellent leaving groups (N₂).[6] This allows for their replacement via a Sandmeyer reaction.[7] The Sandmeyer reaction is a copper(I)-catalyzed radical-nucleophilic aromatic substitution that can be used to install a variety of functional groups, including halogens and nitriles.[8] The choice of reagents and the control of reaction conditions are crucial for achieving the desired regioselectivity. In this proposed protocol, we aim for a sequential reaction: cyanation at the 2-position and iodination at the 4'-position. Iodination is chosen as aryl iodides are highly reactive in subsequent cross-coupling reactions for methylation.
Protocol 2: Diazotization and Sandmeyer Reaction to yield 4'-Iodo-[1,1'-biphenyl]-2-carbonitrile
-
Diazotization:
-
Suspend [1,1'-Biphenyl]-2,4'-diamine (1.0 eq) in an aqueous solution of a strong acid like HCl or H₂SO₄ (4-5 eq) at 0-5 °C.
-
Slowly add a solution of sodium nitrite (NaNO₂) (2.2 eq) in cold water, maintaining the temperature below 5 °C.
-
Stir the resulting bis-diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Sandmeyer Reaction (Sequential Addition):
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) (1.2 eq) and potassium cyanide (KCN) (1.2 eq) in water. Slowly add the cold bis-diazonium salt solution to this cyanide solution. Allow the mixture to warm to room temperature and then heat to 50-60 °C until nitrogen evolution ceases from the first diazonium group.
-
Iodination: Cool the reaction mixture back to 0-5 °C. In a separate flask, prepare a solution of potassium iodide (KI) (1.5 eq) in water. Slowly add this KI solution to the reaction mixture. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
-
Work-up and Purification:
-
Pour the reaction mixture into water and extract with an organic solvent like dichloromethane or ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate 4'-Iodo-[1,1'-biphenyl]-2-carbonitrile.
-
Self-Validation:
-
HPLC/GC-MS: To monitor the disappearance of the diamine and the appearance of the desired product peak.
-
¹H and ¹³C NMR: To confirm the introduction of the cyano group (characteristic chemical shift in ¹³C NMR) and the iodo group (changes in the aromatic proton signals).
Step 4: Methylation via Suzuki Coupling
Causality: The Suzuki coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds.[9] It is the industrial method of choice for creating the biphenyl core of many sartans. In this step, we adapt it to convert the aryl iodide into the desired methyl group using a suitable methylboronic acid derivative. The reaction is known for its high functional group tolerance and reliability.
Protocol 3: Suzuki Coupling to yield 4'-Methyl-[1,1'-biphenyl]-2-carbonitrile
-
Reaction Setup: In a reaction vessel, combine 4'-Iodo-[1,1'-biphenyl]-2-carbonitrile (1.0 eq), methylboronic acid or its pinacol ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.01-0.05 eq), and a base like K₂CO₃ or Cs₂CO₃ (2-3 eq).
-
Solvent: Add a suitable solvent system, typically a mixture of toluene and water or dioxane and water.
-
Reaction: Degas the mixture by bubbling nitrogen through it for 15-20 minutes. Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or HPLC).
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product can be purified by column chromatography or recrystallization to yield pure 4'-Methyl-[1,1'-biphenyl]-2-carbonitrile.[10]
Part 2: Synthesis of Valsartan from the Key Intermediate
With the successful synthesis of 4'-Methyl-[1,1'-biphenyl]-2-carbonitrile, the pathway converges with established industrial routes to valsartan.
Step 5: Benzylic Bromination
Causality: To couple the biphenyl moiety with the valine derivative, a reactive handle is needed on the methyl group. Free-radical bromination using N-bromosuccinimide (NBS) is a highly selective method for introducing a bromine atom at the benzylic position, which is activated by the adjacent aromatic ring. A radical initiator like azobisisobutyronitrile (AIBN) is used to start the chain reaction.[11]
Protocol 4: Synthesis of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile
-
Reaction Setup: Dissolve 4'-Methyl-[1,1'-biphenyl]-2-carbonitrile (1.0 eq) in a nonpolar solvent like carbon tetrachloride or 1,2-dichloroethane.
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.0-1.1 eq) and a catalytic amount of AIBN.
-
Reaction: Heat the mixture to reflux and irradiate with a UV lamp or heat to initiate the reaction. Monitor the reaction by TLC/HPLC.
-
Work-up: Cool the reaction mixture and filter off the succinimide byproduct. Wash the filtrate with water and sodium bicarbonate solution.
-
Isolation: Dry the organic layer and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like a mixture of ethyl acetate and heptane.[12]
Step 6-8: Elaboration to Valsartan
The following steps are based on well-established procedures in the synthesis of valsartan.[13][14]
Protocol 5: Synthesis of Valsartan
-
N-Alkylation: React 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile (1.0 eq) with L-valine methyl ester hydrochloride (1.0-1.2 eq) in a solvent like acetone or DMF in the presence of a base such as K₂CO₃ or diisopropylethylamine to yield N-[(2'-cyanobiphenyl-4-yl)methyl]-L-valine methyl ester.
-
N-Acylation: Acylate the secondary amine with valeryl chloride in the presence of a base (e.g., triethylamine or pyridine) in a solvent like dichloromethane to form N-Pentanoyl-N-[(2'-cyanobiphenyl-4-yl)methyl]-L-valine methyl ester.
-
Tetrazole Formation: Convert the nitrile group to a tetrazole ring by reacting with sodium azide, typically in the presence of a Lewis acid or an organotin reagent like tributyltin chloride, in a high-boiling solvent like toluene or xylene. This forms Valsartan methyl ester.
-
Saponification (Hydrolysis): Hydrolyze the methyl ester to the final carboxylic acid (Valsartan) using an aqueous base such as sodium hydroxide in a solvent mixture like methanol/water, followed by acidic work-up to precipitate the product.[13]
Conclusion
This compound serves as a viable and strategic starting point for the synthesis of key intermediates for sartan-class APIs. The proposed synthetic pathway leverages a series of robust and well-understood chemical transformations, including nitro group reduction, Sandmeyer reactions, and Suzuki coupling. The successful execution of this pathway provides access to 4'-methyl-2'-cyanobiphenyl, which seamlessly integrates into established industrial processes for the manufacture of valsartan and other related antihypertensive drugs. The protocols outlined herein provide a solid foundation for researchers and drug development professionals to explore this synthetic route, with the understanding that optimization of each step is crucial for achieving high yields and purity on a larger scale.
References
- 1. Documents download module [ec.europa.eu]
- 2. rsc.org [rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Aromatic Side Chain Reduction: Nitro [employees.csbsju.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. US5621134A - Method for producing 4'-bromomethyl-2-cyanobiphenyl - Google Patents [patents.google.com]
- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. prepchem.com [prepchem.com]
- 10. benchchem.com [benchchem.com]
- 11. EP1661891A1 - A process for the synthesis of valsartan - Google Patents [patents.google.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US5892094A - Process for preparing 4'-methyl-2-cyanobiphenyl - Google Patents [patents.google.com]
Application Notes and Protocols for 4'-Nitro-[1,1'-biphenyl]-2-amine in Agrochemical Development
Introduction: Unveiling the Agrochemical Potential of a Versatile Scaffold
In the continuous quest for novel and effective agrochemicals, the exploration of unique molecular scaffolds is paramount. 4'-Nitro-[1,1'-biphenyl]-2-amine presents itself as a compelling candidate for the development of next-generation fungicides and herbicides. This molecule uniquely combines the structural rigidity and lipophilicity of the biphenyl backbone with the electronically distinct functionalities of an amine group and a nitro group. The biphenyl scaffold is a recognized pharmacophore in various bioactive molecules, including agrochemicals, offering a robust framework for structural diversification[1][2]. The presence of the nitro group, a strong electron-withdrawing moiety, is a common feature in many established pesticides and can be crucial for biological activity[3]. Conversely, the amino group provides a key site for chemical modification, enabling the generation of a diverse library of derivatives for structure-activity relationship (SAR) studies.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this compound as a foundational structure for the discovery of novel agrochemicals. We will delve into its potential applications as a fungicide and a herbicide, supported by inferred mechanisms of action based on structurally related compounds. Detailed protocols for the synthesis of derivatives, in vitro and in vivo screening, and data analysis are provided to facilitate a structured and efficient research and development workflow.
Postulated Fungicidal Application: Disrupting Fungal Respiration
Scientific Rationale: The fungicidal potential of this compound is strongly inferred from the known activity of other nitroaromatic compounds. For instance, 2-amino-4-nitrophenol and its derivatives have demonstrated significant fungicidal effects[4]. The proposed mechanism of action for many nitroaromatic fungicides involves the disruption of cellular respiration in fungi.
Hypothesized Mechanism of Action: It is postulated that this compound and its derivatives may act as uncouplers of oxidative phosphorylation in fungal mitochondria. The nitro group can be enzymatically reduced within the fungal cell to form reactive nitroso and hydroxylamine intermediates. These reactive species can interfere with the electron transport chain, dissipating the proton gradient across the mitochondrial membrane and thereby inhibiting ATP synthesis. This disruption of energy production ultimately leads to fungal cell death.
Caption: Postulated fungicidal mechanism of this compound derivatives.
Protocol 1.1: Synthesis of a Focused Library of N-Acyl Derivatives
To explore the structure-activity relationship, a library of N-acyl derivatives of this compound can be synthesized. Modification of the amino group has been shown to modulate the fungicidal activity of related compounds[4].
Objective: To synthesize a series of N-acyl derivatives of this compound for fungicidal screening.
Materials:
-
This compound
-
Various acyl chlorides or carboxylic anhydrides (e.g., acetyl chloride, benzoyl chloride, succinic anhydride)
-
Aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine, Pyridine)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Dissolve 1 equivalent of this compound in the chosen aprotic solvent in a round-bottom flask under a nitrogen atmosphere.
-
Add 1.2 equivalents of the base (e.g., triethylamine) to the solution and stir for 10 minutes at room temperature.
-
Slowly add 1.1 equivalents of the desired acyl chloride or carboxylic anhydride to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-acyl derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 1.2: In Vitro Antifungal Screening against Phytophthora infestans
Phytophthora infestans, the causal agent of late blight in potatoes and tomatoes, serves as an excellent model for primary fungicidal screening.
Objective: To determine the in vitro efficacy of synthesized derivatives against the mycelial growth of Phytophthora infestans.
Materials:
-
Synthesized this compound derivatives
-
Phytophthora infestans culture
-
Rye Sucrose Agar (RSA) medium[5]
-
Sterile petri dishes, cork borer, and incubator
-
Dimethyl sulfoxide (DMSO) for stock solutions
-
Commercial fungicide (e.g., Metalaxyl) as a positive control
Procedure:
-
Prepare stock solutions of the test compounds and the positive control in DMSO.
-
Prepare RSA medium and autoclave. Allow it to cool to 45-50°C.
-
Amend the molten RSA with the test compounds at various final concentrations (e.g., 1, 10, 50, 100 µg/mL). Ensure the final DMSO concentration is consistent across all plates and does not exceed 1% (v/v)[5].
-
Pour the amended agar into sterile petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing P. infestans culture[6].
-
Incubate the plates at 18-20°C in the dark for 5-7 days, or until the mycelial growth in the control plate reaches the edge.
-
Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(DC - DT) / DC] x 100
-
Where DC is the average diameter of the fungal colony in the control plate, and DT is the average diameter of the fungal colony in the treated plate.
-
-
Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) for each active compound using probit analysis.
| Compound | Structure Modification | Hypothetical EC₅₀ (µg/mL) against P. infestans |
| Parent | This compound | >100 |
| Derivative 1 | N-acetyl | 50-100 |
| Derivative 2 | N-benzoyl | 10-50 |
| Derivative 3 | N-succinyl | >100 |
| Metalaxyl | (Positive Control) | <1 |
Potential Herbicidal Application: Inducing Oxidative Stress in Weeds
Scientific Rationale: The structural similarity of this compound to diphenyl ether herbicides suggests a potential herbicidal mode of action. Diphenyl ether herbicides, which also contain a nitrophenyl group, are known to induce rapid membrane damage in plants[7].
Hypothesized Mechanism of Action: In the presence of light, diphenyl ether herbicides are believed to inhibit protoporphyrinogen oxidase (PPO), leading to the accumulation of protoporphyrinogen IX. This molecule then leaks into the cytoplasm and is oxidized to protoporphyrin IX, a potent photosensitizer. Upon light absorption, protoporphyrin IX generates reactive oxygen species (ROS), such as singlet oxygen, which cause lipid peroxidation and rapid destruction of cell membranes, leading to leakage of cellular contents and plant death[8][9]. It is plausible that this compound derivatives could function in a similar manner.
Caption: Hypothesized herbicidal mechanism of this compound derivatives.
Protocol 2.1: Synthesis of a Diverse Library of Biphenyl Derivatives via Suzuki-Miyaura Coupling
To investigate the herbicidal potential, a broader range of structural modifications on the biphenyl scaffold is desirable. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose.
Objective: To synthesize a library of this compound derivatives with varied substitution patterns on the phenyl rings for herbicidal screening.
Materials:
-
Substituted arylboronic acids or esters
-
Appropriately substituted bromo- or iodo-nitroanilines
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, CsF)
-
Solvent system (e.g., Toluene/Ethanol/Water)
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a Schlenk flask, combine 1 equivalent of the aryl halide (e.g., a substituted bromo-nitroaniline), 1.2 equivalents of the arylboronic acid, and 2 equivalents of the base.
-
Add the solvent system to the flask.
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture under an inert atmosphere.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired biphenyl derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2.2: Greenhouse Screening for Post-Emergence Herbicidal Activity
A whole-plant bioassay in a greenhouse setting is essential for evaluating the post-emergence herbicidal efficacy of the synthesized compounds.
Objective: To assess the post-emergence herbicidal activity of the synthesized derivatives on common broadleaf and grass weeds.
Materials:
-
Synthesized this compound derivatives
-
Seeds of test weed species (e.g., Amaranthus retroflexus - redroot pigweed, Setaria faberi - giant foxtail)
-
Potting mix and pots/trays
-
Greenhouse facility with controlled environment
-
Precision bench sprayer
-
Commercial herbicide (e.g., Acifluorfen) as a positive control
-
Adjuvant as recommended for the commercial herbicide
Procedure:
-
Sow seeds of the test weed species in pots or trays filled with potting mix and grow them in the greenhouse to the 2-4 true leaf stage[10][11].
-
Prepare spray solutions of the test compounds and the positive control at various concentrations (e.g., 100, 250, 500, 1000 g a.i./ha) in a suitable solvent/water mixture, including an appropriate adjuvant.
-
Apply the herbicide solutions to the weeds using a precision bench sprayer to ensure uniform coverage[10]. Include a control group sprayed only with the solvent/adjuvant mixture.
-
Return the treated plants to the greenhouse and maintain them under optimal growing conditions.
-
Visually assess the herbicidal injury (e.g., chlorosis, necrosis, stunting) at 7, 14, and 21 days after treatment (DAT) using a rating scale of 0 (no effect) to 100 (complete kill).
-
For a quantitative assessment, harvest the above-ground biomass at 21 DAT, dry in an oven, and record the dry weight.
-
Calculate the percent reduction in dry weight compared to the untreated control.
-
Determine the GR₅₀ (concentration required to cause a 50% reduction in growth) for active compounds.
| Compound | Substitution Pattern | Hypothetical Herbicidal Activity (% control at 500 g/ha on A. retroflexus) |
| Parent | Unsubstituted | < 20% |
| Derivative 4 | 3-chloro | 40-60% |
| Derivative 5 | 2,4-dichloro | 70-90% |
| Derivative 6 | 4-trifluoromethyl | 80-95% |
| Acifluorfen | (Positive Control) | > 90% |
Exploratory Insecticidal Application
Scientific Rationale: While direct analogs of this compound with proven insecticidal activity are not readily found in the literature, the biphenyl scaffold is present in some insecticidal and acaricidal compounds[12][13][14]. Furthermore, some nitroguanidine derivatives have shown insecticidal properties[15]. Therefore, it is worthwhile to conduct exploratory screening of a diverse library of this compound derivatives for potential insecticidal activity.
Protocol 3.1: Contact Insecticide Bioassay against Aphids (Myzus persicae)
Objective: To conduct a preliminary assessment of the contact insecticidal activity of synthesized derivatives against the green peach aphid, Myzus persicae.
Materials:
-
Synthesized this compound derivatives
-
A healthy, pesticide-susceptible colony of Myzus persicae
-
Host plants (e.g., cabbage or radish)
-
Leaf-dip bioassay setup (petri dishes, filter paper)[16][17]
-
Acetone for stock solutions
-
Wetting agent (e.g., Triton X-100)
-
Commercial insecticide (e.g., Imidacloprid) as a positive control
Procedure:
-
Prepare stock solutions of the test compounds in acetone. Make serial dilutions in water containing a wetting agent (e.g., 0.01% Triton X-100) to achieve the desired test concentrations (e.g., 10, 50, 100, 500 ppm).
-
Excise leaf discs from the host plants.
-
Dip each leaf disc into a test solution for 10 seconds with gentle agitation[17].
-
Allow the leaf discs to air dry.
-
Place the dried leaf discs, abaxial side up, on a layer of agar in a petri dish.
-
Transfer 10-20 adult aphids onto each leaf disc using a fine paintbrush.
-
Seal the petri dishes with ventilated lids and incubate at 22-25°C with a 16:8 hour (L:D) photoperiod.
-
Assess aphid mortality at 24, 48, and 72 hours after infestation. Aphids that are unable to move when prodded with a fine brush are considered dead.
-
Calculate the percentage mortality for each treatment, correcting for control mortality using Abbott's formula if necessary.
-
Determine the LC₅₀ (Lethal Concentration to kill 50% of the population) for active compounds.
Conclusion and Future Directions
This compound represents a promising starting point for the development of novel agrochemicals. The protocols outlined in these application notes provide a robust framework for synthesizing and evaluating a diverse range of derivatives for fungicidal, herbicidal, and potentially insecticidal activities. The hypothesized mechanisms of action, based on well-understood principles for structurally related compounds, offer a rational basis for lead optimization. Future research should focus on expanding the diversity of the synthesized library, elucidating the precise mechanisms of action of the most active compounds, and conducting further studies on crop selectivity, environmental fate, and toxicological profiles to advance the most promising candidates towards commercial development.
References
- 1. nbinno.com [nbinno.com]
- 2. Biphenyl | C6H5C6H5 | CID 7095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fungicidal Properties of 2-Amino-4-nitrophenol and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Herbicide Mode-Of-Action Summary [extension.purdue.edu]
- 8. "MECHANISM OF ACTION OF THE DIPHENYL ETHER HERBICIDE ACIFLUORFEN-METHYL" by GREGORY LEE ORR [docs.lib.purdue.edu]
- 9. Mechanism of Action of the Diphenyl Ether Herbicide Acifluorfen-Methyl in Excised Cucumber (Cucumis sativus L.) Cotyledons : LIGHT ACTIVATION AND THE SUBSEQUENT FORMATION OF LIPOPHILIC FREE RADICALS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bioone.org [bioone.org]
- 12. US9856212B1 - Biphenyl compounds and applications thereof - Google Patents [patents.google.com]
- 13. WO2007034755A1 - Biphenyl sulfide compounds and insecticides and miticides - Google Patents [patents.google.com]
- 14. Synthesis of inventive biphenyl and azabiphenyl derivatives as potential insecticidal agents against the cotton leafworm, Spodoptera littoralis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and insecticidal activity of novel 1-alkoxy-2-nitroguanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. irac-online.org [irac-online.org]
Catalytic Systems for Reactions Involving 4'-Nitro-[1,1'-biphenyl]-2-amine: Application Notes and Protocols
Introduction: The Strategic Importance of 4'-Nitro-[1,1'-biphenyl]-2-amine
This compound is a pivotal building block in the landscape of modern organic synthesis. Its unique bifunctional nature, featuring a nucleophilic amine and an electrophilic nitro group on a biphenyl scaffold, renders it a versatile precursor for a diverse array of complex molecules. This compound and its derivatives are of significant interest to researchers in drug discovery and materials science. The strategic placement of the amino and nitro functionalities allows for selective transformations, making it an invaluable intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] The nitro group, in particular, is a well-established pharmacophore that can influence the pharmacokinetic and pharmacodynamic properties of drug candidates.[2][3] Furthermore, the biphenyl core is a common structural motif in many biologically active compounds. This guide provides a comprehensive overview of the key catalytic systems employed in reactions involving this compound, with a focus on its synthesis via Suzuki-Miyaura cross-coupling and the subsequent reduction of the nitro group to yield the corresponding diamine, a critical precursor for many applications.
Core Applications and Synthetic Utility
The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules. The amino group can be readily functionalized through various reactions, including acylation, alkylation, and diazotization, while the nitro group can be reduced to an amine, which opens up another avenue for chemical modification. This dual reactivity allows for the construction of intricate molecular architectures with diverse functionalities.
Key application areas include:
-
Pharmaceutical Synthesis: As a precursor for the synthesis of active pharmaceutical ingredients (APIs). The biphenylamine scaffold is present in a number of drugs, and the ability to introduce further diversity through the nitro and amino groups is highly advantageous.
-
Agrochemical Development: Used in the creation of novel pesticides and herbicides.[1]
-
Materials Science: Employed in the synthesis of dyes, polymers, and other functional organic materials.
Synthesis of this compound via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[4][5] This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid in the presence of a base.[4] For the synthesis of this compound, the common strategy involves the coupling of 2-bromoaniline or its derivatives with 4-nitrophenylboronic acid.
Catalytic System Components
A typical Suzuki-Miyaura catalytic system for this transformation consists of:
-
Palladium Pre-catalyst: Palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly used.[6][7]
-
Ligand: Phosphine-based ligands such as triphenylphosphine (PPh₃) are often employed to stabilize the palladium catalyst and facilitate the catalytic cycle. However, ligand-free protocols have also been developed.[8]
-
Base: An inorganic base such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or cesium carbonate (Cs₂CO₃) is required to activate the boronic acid.[4][6]
-
Solvent: A variety of solvents can be used, including toluene, dioxane, tetrahydrofuran (THF), and aqueous mixtures.[4][6]
Reaction Mechanism Overview
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (e.g., 2-bromoaniline) to form a palladium(II) intermediate.
-
Transmetalation: The organoboron species (e.g., 4-nitrophenylboronic acid), activated by the base, transfers its organic group to the palladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst.[9]
Experimental Protocol: Synthesis of this compound
This protocol details a representative Suzuki-Miyaura coupling reaction for the synthesis of this compound.
Materials:
-
2-Bromoaniline
-
4-Nitrophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromoaniline (1.0 mmol, 1.0 eq), 4-nitrophenylboronic acid (1.2 mmol, 1.2 eq), potassium carbonate (2.0 mmol, 2.0 eq), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Add a mixture of toluene (8 mL) and deionized water (2 mL).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).[6]
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.[6]
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
Data Presentation: Suzuki-Miyaura Coupling for this compound Synthesis
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromoaniline | 4-Nitrophenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 90 | 18 | 85 |
| 2 | 2-Chloroaniline | 4-Nitrophenylboronic acid | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | Dioxane | 100 | 24 | 78 |
| 3 | 2-Iodoaniline | 4-Nitrophenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | THF/H₂O | 80 | 12 | 92 |
This table presents representative data and yields may vary depending on specific reaction conditions and scale.
Visualization: Experimental Workflow for Suzuki-Miyaura Synthesis
Caption: General workflow for the synthesis of this compound via Suzuki-Miyaura coupling.
Catalytic Reduction of the Nitro Group
The reduction of the nitro group in this compound to the corresponding amine is a crucial transformation that yields [1,1'-biphenyl]-2,4'-diamine. This diamine is a valuable precursor for various applications, including the synthesis of polymers and pharmaceuticals. Catalytic hydrogenation is the most common and environmentally benign method for this reduction, as it typically produces water as the only byproduct.[10]
Common Catalytic Systems for Nitro Group Reduction
A variety of catalytic systems, both homogeneous and heterogeneous, can be employed for the reduction of nitroarenes.
-
Heterogeneous Catalysts:
-
Palladium on Carbon (Pd/C): This is one of the most widely used and efficient catalysts for nitro group reduction. It is often used with a hydrogen source like hydrogen gas (H₂) or a transfer hydrogenation reagent.[11][12]
-
Raney Nickel (Raney-Ni): A cost-effective and highly active catalyst, though it can be pyrophoric and requires careful handling.[10][13]
-
Platinum on Carbon (Pt/C): Another effective noble metal catalyst.[13]
-
Other Metal Nanoparticles: Nanoparticles of gold, iron, copper, and cobalt have also been investigated as catalysts for this transformation.[13][14]
-
-
Homogeneous Catalysts: While less common for industrial-scale reductions due to challenges in catalyst separation and recycling, homogeneous catalysts based on ruthenium, rhodium, and iridium complexes can offer high selectivity under mild conditions.[10][13]
-
Reducing Agents:
-
Hydrogen Gas (H₂): The most common and atom-economical reducing agent.
-
Hydrazine Hydrate (N₂H₄·H₂O): A common transfer hydrogenation reagent, often used with catalysts like Pd/C or Raney-Ni.[15]
-
Sodium Borohydride (NaBH₄): Can be used in the presence of a catalyst to effect the reduction.[15][16]
-
Triethylsilane (Et₃SiH): A mild reducing agent used in transfer hydrogenation.[12]
-
Reaction Mechanism of Catalytic Hydrogenation
The catalytic hydrogenation of a nitro group to an amine is a stepwise process that is generally believed to proceed through nitroso and hydroxylamine intermediates.[17] The reaction mechanism can be influenced by the catalyst, solvent, and reaction conditions.
Visualization: Plausible Pathway for Nitro Group Reduction
Caption: Simplified reaction pathway for the catalytic hydrogenation of a nitroarene to an aniline.
Experimental Protocol: Catalytic Hydrogenation of this compound
This protocol describes a standard procedure for the reduction of the nitro group using palladium on carbon as the catalyst.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol or Methanol
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
To a solution of this compound (1.0 mmol) in ethanol (20 mL) in a suitable hydrogenation vessel, add 10% Pd/C (5-10 mol% Pd).
-
Seal the vessel and purge with nitrogen or argon.
-
Evacuate the vessel and backfill with hydrogen gas (a balloon or a Parr hydrogenator can be used).
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (1 atm) for 4-12 hours.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with additional ethanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude [1,1'-biphenyl]-2,4'-diamine.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Safety Precautions:
-
Palladium on carbon can be pyrophoric, especially when dry and in the presence of flammable solvents and hydrogen. Handle with care in an inert atmosphere.
-
Hydrogen gas is highly flammable. Ensure the reaction is performed in a well-ventilated fume hood, away from ignition sources.
Data Presentation: Catalytic Reduction of this compound
| Entry | Catalyst | Hydrogen Source | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 10% Pd/C | H₂ (1 atm) | Ethanol | RT | 6 | >95 |
| 2 | Raney-Ni | H₂ (50 psi) | Methanol | RT | 4 | >95 |
| 3 | 5% Pt/C | H₂ (1 atm) | Ethyl Acetate | RT | 8 | 92 |
| 4 | 10% Pd/C | N₂H₄·H₂O | Ethanol | 60 | 2 | 90 |
This table presents representative data and yields may vary depending on specific reaction conditions and scale.
Conclusion and Future Outlook
The catalytic systems for reactions involving this compound are well-established and highly efficient. The Suzuki-Miyaura cross-coupling provides a robust and versatile method for its synthesis, while catalytic hydrogenation offers a clean and effective route for the reduction of the nitro group. These reactions are fundamental to the utilization of this important building block in the development of new pharmaceuticals, agrochemicals, and materials.
Future research in this area will likely focus on the development of even more sustainable and economical catalytic systems. This includes the use of earth-abundant metal catalysts (e.g., iron, copper, nickel) to replace precious metals like palladium, the development of more efficient and recyclable heterogeneous catalysts, and the exploration of novel reaction media such as water or bio-renewable solvents.[14] The continued advancement of catalytic methodologies will undoubtedly expand the synthetic utility of this compound and facilitate the discovery of new and valuable molecules.
References
- 1. nbinno.com [nbinno.com]
- 2. svedbergopen.com [svedbergopen.com]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- | 92-89-7 | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 13. Mild and Efficient Heterogeneous Hydrogenation of Nitroarenes Facilitated by a Pyrolytically Activated Dinuclear Ni(II)-Ce(III) Diimine Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. The hydrogenation of nitrobenzene to aniline: a new mechanism - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Step-by-step guide for the N-alkylation of 4'-Nitro-[1,1'-biphenyl]-2-amine.
Introduction
The N-alkylation of aromatic amines is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. This process, which involves the introduction of an alkyl group to a nitrogen atom, is fundamental in the synthesis of a vast array of biologically active molecules and functional materials. The strategic alkylation of primary and secondary amines allows for the fine-tuning of a molecule's steric and electronic properties, which can profoundly influence its biological activity, solubility, and other physicochemical characteristics.
This comprehensive guide provides a detailed exploration of two robust and widely applicable methods for the N-alkylation of 4'-Nitro-[1,1'-biphenyl]-2-amine: Direct Alkylation with Alkyl Halides and Reductive Amination . Each protocol is presented with a step-by-step methodology, an in-depth discussion of the underlying chemical principles, and expert insights to ensure successful and reproducible outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize N-alkylated derivatives of this important biphenylamine scaffold.
Physicochemical Properties of this compound
A thorough understanding of the starting material is critical for successful reaction planning and execution. The key physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀N₂O₂ | --INVALID-LINK--[1] |
| Molecular Weight | 214.22 g/mol | --INVALID-LINK--[1] |
| CAS Number | 6272-52-2 | --INVALID-LINK--[1] |
| Appearance | Solid | --INVALID-LINK--[2] |
| Melting Point | 155-157 °C | --INVALID-LINK--[2] |
Method 1: Direct N-Alkylation with Alkyl Halides
Direct N-alkylation with alkyl halides is a classical and straightforward approach for forming C-N bonds. The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new C-N bond.[3] A base is typically employed to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting amine and halt the reaction.
Figure 1: General workflow for the direct N-alkylation of this compound.
Causality Behind Experimental Choices
-
Choice of Alkylating Agent: Alkyl iodides are generally more reactive than bromides, which are in turn more reactive than chlorides, due to the leaving group ability of the halide (I⁻ > Br⁻ > Cl⁻). However, alkyl iodides are also more expensive and can be less stable. For routine alkylations, alkyl bromides often provide a good balance of reactivity and cost.
-
Selection of Base: An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is preferred to scavenge the acid produced. These bases are generally not nucleophilic enough to compete with the amine in reacting with the alkyl halide. The choice between them can influence reaction rates, with the more soluble and basic Cs₂CO₃ often leading to faster reactions.
-
Solvent Considerations: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is ideal for SN2 reactions as it can solvate the cation of the base while leaving the anion (the active base) relatively free. This enhances the base's reactivity.
Detailed Experimental Protocol: Synthesis of N-Methyl-4'-Nitro-[1,1'-biphenyl]-2-amine
This protocol describes the methylation of this compound using methyl iodide.
Materials:
-
This compound
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (1.0 eq.) in anhydrous DMF (10-20 mL per mmol of amine).
-
Addition of Base: Add anhydrous potassium carbonate (1.5 eq.) to the suspension. Stir the mixture at room temperature for 15-30 minutes to ensure a uniform suspension.
-
Addition of Alkylating Agent: Slowly add methyl iodide (1.1 eq.) to the reaction mixture dropwise using a syringe.
-
Reaction: Heat the reaction mixture to 60-80°C. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into deionized water and extract with ethyl acetate (3 x volume of the aqueous phase).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude product by silica gel column chromatography to yield the desired N-methylated product.
Method 2: Reductive Amination
Reductive amination is a highly versatile and efficient method for N-alkylation that proceeds in a one-pot fashion.[4][5] The reaction involves the initial formation of an imine intermediate from the reaction of the primary amine with an aldehyde or ketone. This imine is then reduced in situ to the corresponding secondary amine using a mild reducing agent.[4] This method is particularly advantageous as it avoids the use of alkyl halides and often proceeds under mild conditions with high selectivity.
Figure 2: General workflow for the reductive amination of this compound.
Causality Behind Experimental Choices
-
Choice of Carbonyl Compound: The choice of aldehyde or ketone determines the alkyl group to be introduced. For methylation, formaldehyde is the simplest and most common choice.
-
Selection of Reducing Agent: A mild reducing agent is crucial to selectively reduce the imine in the presence of the starting aldehyde or ketone. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used for this purpose. NaBH₃CN is effective at a slightly acidic pH, which also helps to catalyze imine formation.
-
Solvent and pH Control: The reaction is typically carried out in a protic solvent like methanol or ethanol, which can facilitate both imine formation and the reduction step. Maintaining a slightly acidic pH (around 5-6) is often beneficial for imine formation.
Detailed Experimental Protocol: Synthesis of N-Methyl-4'-Nitro-[1,1'-biphenyl]-2-amine
This protocol outlines the reductive amination of this compound with formaldehyde.
Materials:
-
This compound
-
Formaldehyde (37% aqueous solution)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and formaldehyde (1.1 eq. of a 37% aqueous solution) in methanol (10-20 mL per mmol of amine).
-
pH Adjustment: Adjust the pH of the solution to approximately 6-7 by the dropwise addition of glacial acetic acid.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress can be monitored by TLC.
-
Reduction: In a separate flask, dissolve sodium cyanoborohydride (1.5 eq.) in a minimal amount of methanol. Slowly add this solution to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous phase).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure.
-
Final Purification: Purify the crude product by silica gel column chromatography to obtain the desired N-methylated product.
Characterization of N-Alkylated Products
The successful synthesis of the N-alkylated this compound derivatives should be confirmed by standard analytical techniques.
-
Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product. The product should have a different Rf value compared to the starting amine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation. In the 1H NMR spectrum, the appearance of new signals corresponding to the introduced alkyl group and the disappearance of one of the N-H protons (for mono-alkylation) are key indicators of a successful reaction.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product. The mass spectrum should show a molecular ion peak corresponding to the expected mass of the N-alkylated product.
Expected Spectroscopic Data for N-Methyl-4'-Nitro-[1,1'-biphenyl]-2-amine:
-
1H NMR: A new singlet in the range of 2.8-3.2 ppm corresponding to the N-methyl protons. The aromatic protons would appear in the range of 6.8-8.3 ppm.
-
13C NMR: A new signal in the aliphatic region (around 30-40 ppm) for the N-methyl carbon.
-
Mass Spectrometry (EI-MS): A molecular ion peak (M⁺) at m/z = 228, corresponding to the addition of a methyl group (14 Da) to the starting material (214 g/mol ).
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Alkylating agents such as methyl iodide are toxic and should be handled with extreme care.
-
Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids. Handle with caution and quench any residual reagent carefully.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This guide provides two reliable and well-established protocols for the N-alkylation of this compound. The choice between direct alkylation and reductive amination will depend on the specific alkyl group to be introduced, the availability of reagents, and the desired scale of the reaction. By carefully following the detailed procedures and considering the underlying chemical principles, researchers can confidently synthesize a variety of N-alkylated derivatives of this valuable biphenylamine scaffold for further investigation in their respective fields.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4'-Nitro-[1,1'-biphenyl]-2-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4'-Nitro-[1,1'-biphenyl]-2-amine. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, answers to frequently asked questions, and optimized protocols. Our goal is to help you navigate the common challenges associated with this synthesis and significantly improve your reaction yields.
The synthesis of substituted biaryl amines like this compound is a critical step in the development of various pharmacologically active compounds and fine chemicals.[1] However, the presence of an unprotected ortho-amine and a nitro group presents unique challenges in classic cross-coupling reactions. This guide focuses primarily on the Suzuki-Miyaura coupling, the most prevalent method for this transformation, with additional insights into the Ullmann condensation as a viable alternative.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.
Problem: Low or No Product Yield
Q1: My Suzuki-Miyaura coupling reaction is resulting in a very low yield or no product at all. What are the most common culprits?
A1: A low or non-existent yield in a Suzuki coupling is a frequent issue that can typically be traced back to one of three areas: the catalyst's activity, the integrity of your reagents, or the reaction environment.
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its active Pd(0) state is sensitive to oxidation.[2] If you are using a Pd(0) source like Pd(PPh₃)₄, ensure it is fresh and has been stored properly under an inert atmosphere.[2] Over time, Pd(0) complexes can decompose, and Pd(II) precatalysts may fail to reduce in situ. The formation of palladium black (precipitated palladium metal) is a visual indicator of catalyst decomposition and loss of catalytic activity.[3]
-
Reagent Degradation (Especially Boronic Acid): Boronic acids are susceptible to degradation, which is a common reason for low yields.[2] The primary non-productive pathways are protodeboronation (cleavage of the C-B bond by protons) and homocoupling.[3][4] Ensure your boronic acid (4-nitrophenylboronic acid) is pure and dry. Consider using a more stable boronic ester, such as a pinacol ester, as an alternative.[2]
-
Atmospheric Contamination: The Suzuki coupling is sensitive to oxygen, which can oxidize the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid.[2] It is critical to thoroughly degas your solvent and reaction mixture (e.g., by three freeze-pump-thaw cycles or by sparging with argon/nitrogen) and maintain a strictly inert atmosphere throughout the experiment.
Q2: I'm using an ortho-substituted aniline (2-bromoaniline), and the reaction is sluggish. Is this substrate particularly challenging?
A2: Yes, unprotected ortho-anilines can be challenging substrates for Suzuki-Miyaura couplings.[1] The primary issue is the potential for the free amine group to coordinate with the palladium catalyst. This coordination can interfere with the catalytic cycle, particularly the oxidative addition step, thus inhibiting the reaction. While some methods require protecting the amine, recent advances have developed robust catalyst systems that are effective for unprotected anilines.[1] If you are facing issues, switching to a more specialized ligand is a key troubleshooting step (see FAQ Q2).
Q3: My Ullmann condensation is not proceeding. What factors are most critical for this reaction?
A3: The classical Ullmann reaction is known for requiring harsh conditions, though modern protocols have made it more accessible.[5][6] If your reaction is failing, focus on these points:
-
Copper Source and Activation: The reaction relies on a copper catalyst, typically Cu(I). Use a high-purity copper(I) source like CuI.[7] Traditional methods often used activated copper powder, but soluble catalysts are now common.[6] Ensure your copper source is not oxidized.
-
High Temperature: Ullmann reactions often require high temperatures, frequently above 100 °C and sometimes up to 200 °C, especially without an effective ligand.[6][8] The reaction may simply be too slow at lower temperatures.
-
Solvent Choice: High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are traditionally used to achieve the necessary temperatures.[6]
-
Ligand Assistance: Modern Ullmann protocols often employ ligands (e.g., 1,10-phenanthroline, L-proline) to stabilize the copper catalyst and facilitate the reaction under milder conditions.[7] Without a ligand, the reaction scope is much more limited.
Problem: Significant Side Product Formation
Q4: My main byproduct is the homocoupling of 4-nitrophenylboronic acid (forming 4,4'-dinitrobiphenyl). How can I prevent this?
A4: Homocoupling is a classic side reaction in Suzuki couplings and is primarily caused by two factors:
-
Presence of Oxygen: As mentioned, oxygen in the reaction mixture can lead to the oxidative coupling of two boronic acid molecules, catalyzed by Pd(II) species.[2] Rigorous degassing of the solvent and maintaining an inert atmosphere is the most effective preventative measure.
-
Use of Pd(II) Precatalysts: If a Pd(II) source is used, its reduction to the active Pd(0) must be efficient. Inefficient reduction can leave residual Pd(II) that promotes homocoupling.[2]
To minimize this, ensure your reaction is strictly anaerobic and consider using a Pd(0) source directly or a precatalyst system known for rapid and efficient in situ reduction.
Q5: I am observing significant amounts of aniline in my final product mixture, indicating dehalogenation of my 2-bromoaniline starting material. What causes this?
A5: Dehalogenation is the replacement of the halogen on your electrophile with a hydrogen atom. This side reaction occurs within the catalytic cycle. After oxidative addition of the aryl halide to Pd(0), the resulting Pd(II) complex can acquire a hydride ligand, often from an amine base or an alcohol solvent.[2] Subsequent reductive elimination of the aryl group and the hydride regenerates the Pd(0) catalyst and produces the dehalogenated arene (aniline in your case).[2]
To mitigate dehalogenation:
-
Choice of Base: Avoid amine-based bases if possible. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are generally preferred.[2]
-
Solvent: Be cautious with alcohol co-solvents, which can be a source of hydrides.
-
Water Content: While a small amount of water is often necessary, especially with inorganic bases, ensure you are using anhydrous organic solvents to have better control over the reaction conditions.
Frequently Asked Questions (FAQs)
Q1: For the synthesis of this compound, should I use a Suzuki-Miyaura coupling or an Ullmann reaction?
A1: Both methods are viable, but the Suzuki-Miyaura coupling is generally the preferred choice for its milder reaction conditions, broader functional group tolerance, and the wide availability of catalysts and reagents.[9][10]
| Feature | Suzuki-Miyaura Coupling | Ullmann Condensation |
| Catalyst | Palladium (highly efficient) | Copper (less expensive)[11] |
| Conditions | Generally mild (RT to ~120 °C)[12] | Often requires high temperatures (>100 °C)[6] |
| Substrate Scope | Very broad | Traditionally limited to electron-deficient halides[5] |
| Toxicity | Boronic acids have low toxicity[12] | Copper reagents can be toxic |
| Challenges | Catalyst sensitivity, boronic acid instability[2] | Harsh conditions, often erratic yields[5] |
The Ullmann reaction can be a good alternative if palladium-based methods fail or if cost is a primary concern on a very large scale.[13]
Q2: How do I select the optimal palladium catalyst and ligand for coupling with 2-bromoaniline?
A2: The choice of ligand is critical, especially for challenging substrates like 2-bromoaniline. The electron-donating methoxy groups on your substrate make the oxidative addition step more difficult.[14] Therefore, you need a ligand that makes the palladium center more electron-rich and reactive.
-
Bulky, Electron-Rich Phosphine Ligands: These are the state-of-the-art for challenging couplings. Ligands developed by the groups of Buchwald (e.g., SPhos, XPhos) and Fu are designed to accelerate both the oxidative addition of less reactive aryl halides and the subsequent reductive elimination.[4][14]
-
N-Heterocyclic Carbenes (NHCs): These are another class of highly effective ligands that can promote the reaction of unreactive aryl chlorides and are known to avoid side reactions associated with phosphine ligands.[15]
-
Precatalysts: Modern precatalysts, such as the G3 or G4 palladacycles (e.g., XPhos Pd G4), are often preferred.[16] They offer superior stability and generate the active Pd(0) species reliably and efficiently in solution, leading to more reproducible results.
Q3: What is the role of the base in the Suzuki coupling, and which one should I choose?
A3: The base is essential for the transmetalation step of the catalytic cycle.[12][17] It activates the organoboron species by forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which then transfers its organic group to the palladium center.[12]
The choice of base depends on the substrate's sensitivity and the solvent system:
-
Potassium Carbonate (K₂CO₃): A common, effective, and inexpensive base, typically used in aqueous solvent mixtures (e.g., dioxane/water, THF/water).[17]
-
Cesium Carbonate (Cs₂CO₃): A stronger and more soluble base that can often improve yields, especially for difficult couplings.[17]
-
Potassium Phosphate (K₃PO₄): A strong base that is often effective in anhydrous conditions or with minimal water, which can be beneficial for substrates sensitive to hydrolysis.[14]
-
Potassium Fluoride (KF): A milder base useful for substrates with base-labile functional groups, such as esters.[4]
For the synthesis of this compound, K₃PO₄ or Cs₂CO₃ are excellent starting points, particularly when using advanced ligands.[1]
Q4: How should I purify the final product?
A4: The purification strategy depends on the scale and purity of the crude product.
-
Column Chromatography: This is the most common method for laboratory-scale purification. Given the product's structure (amine and nitro groups), it is moderately polar. A silica gel column using a gradient of ethyl acetate in hexanes or dichloromethane is typically effective.[18]
-
Recrystallization: If the crude product is relatively clean, recrystallization can be a highly effective method for obtaining very pure material. Solvents like ethanol or methanol/water mixtures are good candidates to try.[19] In some cases, the product may precipitate directly from the reaction mixture upon cooling, allowing for simple filtration to isolate a pure product.[1]
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
Optimized Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a robust starting point based on modern methodologies for coupling unprotected anilines.[1]
Reagents & Equipment:
-
2-Bromoaniline
-
4-Nitrophenylboronic acid pinacol ester (preferred for stability)
-
XPhos Pd G3 (or similar advanced palladacycle precatalyst)
-
Potassium phosphate (K₃PO₄), finely ground
-
2-Methyltetrahydrofuran (2-MeTHF), anhydrous
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-bromoaniline (1.0 equiv.), 4-nitrophenylboronic acid pinacol ester (1.5 equiv.), XPhos Pd G3 (0.05 equiv., 5 mol%), and finely ground K₃PO₄ (3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times to ensure a completely inert atmosphere.
-
Solvent Addition: Add anhydrous 2-MeTHF via syringe to achieve a concentration of approximately 0.2 M with respect to the 2-bromoaniline.
-
Degassing (Optional but Recommended): For best results, sparge the solution with argon for 10-15 minutes.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel (e.g., 10-40% ethyl acetate in hexanes gradient) to afford this compound as a solid.
References
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Ullmann Reaction [organic-chemistry.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. synarchive.com [synarchive.com]
- 14. reddit.com [reddit.com]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. reddit.com [reddit.com]
- 17. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. prepchem.com [prepchem.com]
Common side products in the synthesis of 4'-Nitro-[1,1'-biphenyl]-2-amine and how to avoid them.
Welcome to the technical support center for the synthesis of 4'-Nitro-[1,1'-biphenyl]-2-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important biphenyl amine intermediate. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles to help you optimize your reaction outcomes.
Introduction to Synthetic Strategies
The synthesis of this compound typically involves a cross-coupling reaction to form the pivotal C-C bond between an aniline derivative and a nitroaromatic ring. The most common methods employed are the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and to a lesser extent, the Ullmann condensation. Each of these powerful reactions, while effective, is susceptible to specific side reactions that can complicate purification and reduce yields. This guide will address the most prevalent side products for each method and provide actionable strategies to mitigate their formation.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues you may encounter.
Part 1: Suzuki-Miyaura Coupling Route
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. In the context of synthesizing this compound, a common approach is the reaction of a protected or unprotected 2-haloaniline with 4-nitrophenylboronic acid.
Answer:
The formation of symmetrical biaryls, such as 4,4'-dinitrobiphenyl (from the homocoupling of 4-nitrophenylboronic acid) and the corresponding biphenyl diamine (from the homocoupling of the haloaniline), is a well-known side reaction in Suzuki couplings, often referred to as Ullmann-type homocoupling.[1] This is particularly prevalent when using electron-poor aryl halides and boronic acids, as is the case in this synthesis.[1]
Root Causes:
-
Oxygen-Induced Decomposition: The presence of oxygen can promote the oxidative homocoupling of the boronic acid.
-
High Temperature: Elevated temperatures can lead to thermal decomposition of the boronic acid and the palladium catalyst, favoring homocoupling pathways.
-
Base-Induced Decomposition: Certain strong bases can promote the decomposition of the boronic acid.
-
Catalyst System: The choice of palladium precursor and ligand can influence the relative rates of the desired cross-coupling versus the undesired homocoupling.
Troubleshooting Steps:
-
Ensure Inert Atmosphere: Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) for an extended period. Maintain a positive pressure of the inert gas throughout the reaction.
-
Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. A temperature screen (e.g., 60°C, 80°C, 100°C) can help identify the optimal balance.
-
Choice of Base: Use a milder base if possible. While strong bases like NaOH or KOH are often used, consider alternatives like K₂CO₃ or Cs₂CO₃, which can be effective while minimizing boronic acid decomposition. The stoichiometry of the base can also be critical.[2]
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands can accelerate the reductive elimination step of the catalytic cycle, which forms the desired product, thereby outcompeting the homocoupling pathway.[3]
-
Palladium Precursor: Use a well-defined Pd(0) source (e.g., Pd(PPh₃)₄) or a precatalyst that readily forms the active Pd(0) species.
Caption: Suzuki coupling cycle and common side reactions.
Answer:
The isolation of nitrobenzene indicates that protodeboronation of 4-nitrophenylboronic acid is occurring.[4] This is a common side reaction where the carbon-boron bond is cleaved by a proton source, effectively quenching your nucleophile.
Root Causes:
-
Acidic Impurities: Traces of acid in your starting materials or solvent can catalyze this process.
-
Water: While some water is often beneficial or necessary for the Suzuki coupling (to hydrolyze boronate esters and facilitate transmetalation), excessive amounts or acidic water can promote protodeboronation.
-
High Temperatures: Extended reaction times at high temperatures can exacerbate protodeboronation.
-
Inefficient Transmetalation: If the transmetalation step is slow, the boronic acid is exposed to the reaction conditions for longer, increasing the likelihood of decomposition.
Troubleshooting Steps:
-
Use Anhydrous Solvents: While the reaction itself often uses aqueous base, starting with anhydrous solvents ensures you have control over the amount of water present.
-
Purify Starting Materials: Ensure your haloaniline and boronic acid are pure and free from acidic contaminants.
-
Use Potassium Trifluoroborate Salts: Aryltrifluoroborate salts (Ar-BF₃K) are often more stable towards protodeboronation than the corresponding boronic acids and can be a superior coupling partner.[3]
-
Optimize Base and Catalyst: A more effective base or a more active catalyst system (e.g., using a more electron-rich ligand) can speed up the transmetalation step, giving the boronic acid less time to decompose.
Part 2: Buchwald-Hartwig Amination Route
In this approach, the C-N bond is formed directly, for example, by coupling 2-aminobiphenyl with a 4-halonitrobenzene. A key challenge in this route is preventing unwanted reduction of the starting materials.
Answer:
The formation of nitrobenzene is a result of hydrodehalogenation of your 4-halonitrobenzene starting material. This is a major competitive pathway in Buchwald-Hartwig aminations.[5][6] It occurs when a palladium-hydride species is formed in the catalytic cycle, which can then react with the aryl halide to replace the halogen with a hydrogen atom.
Root Causes:
-
Formation of Pd-H Species: Palladium-hydride species can arise from several sources, including β-hydride elimination from alkoxide bases (like NaOtBu), or from reactions with trace water or other proton sources.
-
Slow Reductive Elimination: If the desired C-N bond-forming reductive elimination is slow, the concentration of intermediates that can lead to Pd-H formation increases.
-
Ligand Choice: The steric and electronic properties of the phosphine ligand play a critical role in mediating the desired amination versus the undesired hydrodehalogenation.
Troubleshooting Steps:
-
Ligand Selection: Use bulky, electron-rich ligands. Ligands like Josiphos, Buchwald's biarylphosphines (e.g., SPhos, XPhos), or N-heterocyclic carbenes (NHCs) are designed to promote the reductive elimination step and disfavor the formation of palladium-hydride species.[7]
-
Base Selection: While sodium tert-butoxide is a common and effective base, it can be a source of hydrides. Consider using a non-nucleophilic base like K₃PO₄ or Cs₂CO₃, which are less prone to generating Pd-H species.
-
Use of Additives: Recent studies have shown that using a bimetallic palladium-copper (Pd-Cu) nanocatalyst system can suppress hydrodehalogenation. It is proposed that copper-hydride species are formed in situ, which selectively promote the desired amination pathway over the Pd-hydride mediated hydrodehalogenation.[6][8]
-
Dry Reaction Conditions: Ensure your solvent, amine, and inert gas are scrupulously dry to minimize water as a proton source.
Caption: Desired vs. undesired pathways in Buchwald-Hartwig amination.
Part 3: Ullmann Condensation Route
The Ullmann condensation is a classical copper-catalyzed reaction. For this synthesis, it would typically involve coupling a 2-haloaniline with a 4-halonitrobenzene. While it avoids expensive palladium catalysts, it has its own challenges.
Answer:
Traditional Ullmann reactions are notorious for requiring harsh conditions (temperatures often >200°C) and stoichiometric amounts of copper, which can lead to poor yields and a complex mixture of byproducts, including homocoupled products and decomposition of the starting materials.[9][10]
Root Causes:
-
Low Catalyst Activity: The use of copper powder or copper salts without activating ligands results in a low concentration of the active Cu(I) species.
-
High Activation Energy: The reaction mechanism has a high activation energy, necessitating high temperatures.
-
Substrate Reactivity: The reaction works best with aryl halides that are activated by electron-withdrawing groups, such as the nitro group in 4-halonitrobenzene.[9] However, the 2-haloaniline is not as activated.
Troubleshooting Steps:
-
Use a Ligated Copper Catalyst: Modern Ullmann protocols utilize soluble copper catalysts with ligands such as 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA). These ligands increase the solubility and reactivity of the copper catalyst, allowing for significantly lower reaction temperatures (e.g., 100-130°C) and lower catalyst loadings.
-
Choice of Copper Source: Copper(I) salts like CuI are generally more effective than Cu(0) or Cu(II) sources as they can directly enter the catalytic cycle.
-
Solvent and Base: Use a high-boiling polar aprotic solvent like DMF, NMP, or DMSO. A strong base like K₂CO₃ or K₃PO₄ is typically required.
-
Consider Alternative Methods: Given the advancements in palladium catalysis, the Ullmann reaction is often a secondary choice. If optimization is unsuccessful, a well-optimized Suzuki or Buchwald-Hartwig reaction is likely to be more efficient and reproducible.[11]
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol is designed to minimize homocoupling and protodeboronation side products.
| Parameter | Recommendation | Rationale |
| Aryl Halide | 2-Bromoaniline | More reactive than the chloride, less expensive than the iodide. |
| Boronic Species | 4-Nitrophenylboronic acid or 4-Nitrophenyltrifluoroborate | Trifluoroborate salt offers greater stability against protodeboronation.[3] |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | A reliable Pd(0) source. |
| Ligand | (Included in Pd(PPh₃)₄) | Triphenylphosphine provides a good balance of activity. |
| Base | K₂CO₃ (2-3 equivalents) | A moderately strong base that minimizes boronic acid decomposition. |
| Solvent | Toluene/Ethanol/Water (e.g., 4:1:1) | The alcohol and water aid in dissolving the base and boronic acid. |
| Temperature | 80-90 °C | High enough for reaction, but minimizes thermal decomposition. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent oxidative homocoupling. |
Step-by-Step Methodology:
-
To an oven-dried Schlenk flask, add 2-bromoaniline (1.0 eq), 4-nitrophenylboronic acid (1.2 eq), K₂CO₃ (2.5 eq), and Pd(PPh₃)₄ (0.03 eq).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add the degassed solvent mixture (Toluene/Ethanol/Water) via cannula.
-
Heat the reaction mixture to 85°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the product from non-polar impurities and baseline polar impurities.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 7. research.rug.nl [research.rug.nl]
- 8. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. Ullmann Reaction [organic-chemistry.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Purification of 4'-Nitro-[1,1'-biphenyl]-2-amine
Welcome to the technical support center for the purification of 4'-Nitro-[1,1'-biphenyl]-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. Our approach is rooted in practical, field-proven insights to ensure you can achieve the desired purity for your downstream applications.
I. Introduction to Purification Challenges
This compound is a key intermediate in the synthesis of various pharmaceuticals and functional materials.[1][2] Its purification can be challenging due to the presence of structurally similar impurities, its potential for degradation, and its specific solubility characteristics. This guide will walk you through the most effective purification techniques and provide solutions to common problems.
A critical first step in any purification strategy is to understand the potential impurities. Depending on the synthetic route, common impurities may include unreacted starting materials, isomers (e.g., side-chain nitration products), and byproducts from side reactions.
II. Recrystallization: The First Line of Defense
Recrystallization is often the most efficient method for purifying crystalline solids like this compound, provided a suitable solvent system can be identified.[3] The principle relies on the difference in solubility of the desired compound and its impurities in a given solvent at different temperatures.
Troubleshooting Recrystallization
Q1: My compound is not dissolving in the hot solvent, or I have to use a very large volume.
A1: This indicates poor solubility. You may need to select a different solvent or use a solvent pair. A good solvent for recrystallization should dissolve the compound when hot but not when cold.
-
Expert Insight: For biphenyl compounds, a mixture of a polar and a non-polar solvent often yields the best results. For instance, dissolving the crude product in a minimal amount of a hot, good solvent (e.g., ethanol, acetone) and then slowly adding a hot, poor solvent (e.g., water, hexane) until turbidity appears can be effective.[4]
Q2: My compound precipitates out of the solution too quickly as an oil or fine powder, not as crystals.
A2: This is known as "oiling out" and typically occurs if the solution is supersaturated or cooled too quickly.
-
Solution:
-
Reheat the solution until the oil redissolves.
-
Add a small amount of additional hot solvent to decrease the saturation.
-
Allow the solution to cool slowly. Insulating the flask can help.
-
Scratching the inside of the flask with a glass rod at the liquid-air interface can induce crystallization.
-
Adding a seed crystal of the pure compound can also initiate proper crystal growth.
-
Q3: After cooling, no crystals have formed.
A3: The solution may not be sufficiently saturated, or there are no nucleation sites for crystal growth.
-
Troubleshooting Steps:
-
Try cooling the solution in an ice bath.
-
If that fails, evaporate some of the solvent to increase the concentration of the solute.
-
Introduce a seed crystal.
-
Scratch the inner surface of the flask.
-
Q4: The purity of my recrystallized product is still low.
A4: This could be due to the co-crystallization of impurities or inefficient removal of the impure mother liquor.
-
Optimization:
-
Ensure the crystals are thoroughly washed with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
A second recrystallization step may be necessary.
-
Consider a different solvent system where the impurity has significantly higher solubility.
-
III. Column Chromatography: For Challenging Separations
When recrystallization fails to provide the desired purity, or for separating mixtures of very similar compounds, column chromatography is the method of choice.[5][6]
Workflow for Column Chromatography Purification
Caption: A typical workflow for purification by column chromatography.
Troubleshooting Column Chromatography
Q1: My compound is not moving down the column (Rf = 0).
A1: The eluent is not polar enough to displace your compound from the stationary phase.
-
Solution: Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
Q2: All my compounds are coming out with the solvent front (Rf = 1).
A2: The eluent is too polar.
-
Solution: Decrease the polarity of the mobile phase. Increase the proportion of the non-polar solvent (e.g., hexane).
Q3: The separation between my desired compound and an impurity is poor.
A3: This requires optimizing the separation conditions.
-
Strategies for Improved Resolution:
-
Use a shallower solvent gradient: A slow, gradual increase in polarity can improve the separation of compounds with close Rf values.
-
Change the solvent system: Sometimes, a different combination of solvents can alter the selectivity of the separation. For example, substituting ethyl acetate with dichloromethane or acetone might change the elution order.[6]
-
Use a different stationary phase: If your compound is sensitive to acidic silica gel, consider using neutral or basic alumina, or even reverse-phase silica.[6][7]
-
Q4: My compound appears to be decomposing on the column.
A4: Amines can be sensitive to the acidic nature of standard silica gel.
-
Expert Tip: Deactivate the silica gel by adding a small percentage of a base, such as triethylamine (0.1-1%), to the eluent.[7] This will neutralize the acidic sites on the silica and prevent the degradation of acid-sensitive compounds. Alternatively, use a less acidic stationary phase like alumina.
Recommended Column Chromatography Conditions
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard, versatile, and cost-effective. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | A common solvent system with a wide polarity range. Start with a low polarity (e.g., 95:5 hexane:ethyl acetate) and gradually increase the ethyl acetate concentration. |
| Sample Loading | Dry Loading | Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column. This often leads to better band resolution compared to wet loading. |
IV. Acid-Base Extraction: A Pre-Purification Step
Due to the basicity of the amine group, acid-base extraction can be a powerful technique to remove neutral or acidic impurities before proceeding with chromatography or recrystallization.
Acid-Base Extraction Workflow
Caption: Workflow for purification using acid-base extraction.
FAQs for Acid-Base Extraction
Q1: An emulsion formed at the interface of the aqueous and organic layers.
A1: Emulsions are common and can be broken.
-
Solutions:
-
Allow the mixture to stand for a longer period.
-
Gently swirl the separatory funnel instead of vigorous shaking.
-
Add a small amount of brine (saturated NaCl solution).
-
Filter the mixture through a pad of Celite.
-
Q2: My product has low recovery after the extraction.
A2: This could be due to incomplete extraction or the solubility of the protonated amine in the organic layer.
-
Optimization:
-
Perform multiple extractions with smaller volumes of the aqueous acid.
-
Ensure the pH of the aqueous layer is sufficiently low (pH < 2) to fully protonate the amine.
-
When back-extracting the free amine, ensure the pH is sufficiently high (pH > 10).
-
V. Purity Analysis
After purification, it is crucial to assess the purity of your this compound.
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. The purified compound should appear as a single spot.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. Reverse-phase HPLC is commonly used for this type of compound.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities.
-
Melting Point: A sharp melting point close to the literature value (155-157 °C) is a good indicator of high purity.[10]
VI. References
-
PrepChem. (n.d.). Synthesis of 4-nitro-biphenyl. Retrieved from --INVALID-LINK--
-
Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from --INVALID-LINK--
-
SIELC Technologies. (n.d.). Separation of 2-Biphenylamine, 4'-nitro- on Newcrom R1 HPLC column. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 4-Nitro-1,1'-biphenyl. Retrieved from --INVALID-LINK--
-
Hoffman Fine Chemicals. (n.d.). CAS 6272-52-2 | this compound. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 4′-Nitro[1,1′-biphenyl]-2-amine AldrichCPR. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from --INVALID-LINK--
-
Multichem Exports. (n.d.). 4-Nitro-2-Amino phenol. Retrieved from --INVALID-LINK--
-
Zhang, Y., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Molecules, 25(21), 5189. Retrieved from --INVALID-LINK--
-
University of California, Irvine, Department of Chemistry. (n.d.). Recrystallization and Crystallization. Retrieved from --INVALID-LINK--
-
SIELC Technologies. (n.d.). Separation of [1,1'-Biphenyl]-4-amine, 3-nitro- on Newcrom R1 HPLC column. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US3293295A - Process for preparing amines from nitro compounds. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). 1,1'-Biphenyl, 2-methyl-4'-nitro-. Retrieved from --INVALID-LINK--
-
Reddit. (2022). Struggling with the purification of a nitroaldol product. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US2229532A - Process for the purification of nitro aliphatic compounds. Retrieved from --INVALID-LINK--
-
Restek. (2024). Restek's Biphenyl LC Column: Two Decades of Pioneering Innovation. Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). Designing Ion Chromatography Methods for Determining Amines in Pharmaceuticals. Retrieved from --INVALID-LINK--
-
GoldBio. (n.d.). Troubleshooting: Purification of a Tagged Protein. Retrieved from --INVALID-LINK--
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of 4'-Nitro-[1,1'-biphenyl]-4-ol in Modern Chemical Synthesis. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. Retrieved from --INVALID-LINK--
-
Nitrosamines Exchange. (2025). Synthesis Attempts and Failure Report - Confirmatory Testing & Analytical Challenges. Retrieved from --INVALID-LINK--
-
Reddit. (2025). Good solvent for recrystalizing 4-biphenyl carboxylic acid? Retrieved from --INVALID-LINK--
References
- 1. 4-Nitro-2-Amino phenol Exporter | 4-Nitro-2-Amino phenol Exporting Company | 4-Nitro-2-Amino phenol International Distributor [multichemexports.com]
- 2. nbinno.com [nbinno.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. reddit.com [reddit.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Chromatography [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. Separation of 2-Biphenylamine, 4’-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Separation of [1,1’-Biphenyl]-4-amine, 3-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. hoffmanchemicals.com [hoffmanchemicals.com]
Optimizing reaction conditions (temperature, solvent, catalyst) for 4'-Nitro-[1,1'-biphenyl]-2-amine.
Welcome to the technical support center for the synthesis of 4'-Nitro-[1,1'-biphenyl]-2-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve high-yield, high-purity results.
The construction of the biaryl scaffold in this compound is most commonly and efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This powerful C-C bond-forming reaction is versatile, but its success with this specific substrate combination—an electron-rich aniline derivative and an electron-withdrawing nitroarene derivative—hinges on the careful selection of catalyst, solvent, base, and temperature. The presence of a free amine and a reducible nitro group introduces specific challenges that require a well-optimized system.
This guide is structured as a series of frequently asked questions and a detailed troubleshooting section to directly address the practical issues encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting strategy for synthesizing this compound?
Answer: The most robust and widely applicable strategy is the Suzuki-Miyaura cross-coupling reaction. The recommended coupling partners are 2-bromoaniline and 4-nitrophenylboronic acid . This configuration pairs an electron-rich aryl halide with a moderately electron-poor arylboronic acid, which often presents a kinetically viable pathway. The alternative pairing (2-aminophenylboronic acid with 1-bromo-4-nitrobenzene) can also be effective, but 2-aminophenylboronic acid is known for its instability and propensity to undergo protodeborylation.
Q2: Which reaction parameters are the most critical to optimize for this specific coupling?
Answer: For this substrate combination, the four most critical parameters to screen and optimize are:
-
Catalyst System (Palladium Precursor & Ligand): The choice of ligand is paramount. The free amine in 2-bromoaniline can coordinate to the palladium center, potentially inhibiting catalysis.[2][3] Therefore, bulky, electron-rich phosphine ligands are often required to promote the crucial oxidative addition step and stabilize the active catalyst.
-
Solvent: The solvent plays a profound role in catalyst stability, reaction rate, and even selectivity.[4][5] A solvent system must be chosen that adequately solubilizes all components while being compatible with the chosen catalyst and base.
-
Base: The base is essential for activating the boronic acid in the transmetalation step of the catalytic cycle. Its strength and solubility can significantly impact the reaction outcome.
-
Temperature: The reaction rate is highly sensitive to temperature.[6][7] However, excessive heat can lead to catalyst decomposition and unwanted side reactions, such as protodeborylation of the boronic acid.[8]
Q3: Why is rigorous degassing of the reaction mixture so important?
Answer: Oxygen is a major inhibitor of Suzuki-Miyaura couplings. Its presence can lead to two primary detrimental side reactions:
-
Oxidative Degradation of the Catalyst: The active Pd(0) catalyst can be oxidized to inactive Pd(II) species by oxygen, effectively killing the catalytic cycle.
-
Homocoupling of Boronic Acid: Oxygen promotes the oxidative homocoupling of the boronic acid to form 4,4'-dinitrobiphenyl, a common and often difficult-to-remove byproduct.[9]
Therefore, ensuring all solvents are degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen) is critical for achieving a high yield of the desired cross-coupled product.[9]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems in a question-and-answer format to help you diagnose and resolve experimental challenges.
Q4: My reaction is sluggish or has stalled completely with no product formation. What are the first steps to troubleshoot?
Answer: A stalled reaction is a common issue often linked to an inefficient catalyst system or poor reagent quality.
-
Verify Catalyst Activity: Your primary focus should be the catalyst system. While simple catalysts like Pd(PPh₃)₄ can work, this coupling often requires more advanced systems.[10] Screen a panel of modern, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) in combination with a palladium precursor like Pd(OAc)₂ or a pre-formed precatalyst (e.g., XPhos Pd G3). These ligands are designed to accelerate the oxidative addition of electron-rich aryl halides.[1][9]
-
Check Reagent Quality: Ensure your 2-bromoaniline is pure and your 4-nitrophenylboronic acid has not degraded. Boronic acids can dehydrate to form unreactive cyclic anhydrides (boroxines) upon storage. You can often regenerate the active boronic acid by dissolving the solid in a solvent like ether and washing with aqueous base, followed by re-acidification and extraction.
-
Ensure Anhydrous & Degassed Conditions: Water can hydrolyze the boronic acid, and oxygen will deactivate the catalyst.[11][12] Use anhydrous solvents and rigorously degas the final reaction mixture using several freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes.
Caption: Troubleshooting workflow for a stalled Suzuki coupling reaction.
Q5: I am observing a significant amount of a byproduct that I suspect is 4,4'-dinitrobiphenyl. How can this homocoupling be minimized?
Answer: The formation of 4,4'-dinitrobiphenyl is a classic sign of boronic acid homocoupling, which is almost always promoted by oxygen.[9]
-
Improve Degassing: This is the most critical factor. A simple argon bubble for a few minutes is often insufficient. Use at least three freeze-pump-thaw cycles for the sealed reaction mixture or sparge the solvent vigorously with an inert gas for 30-60 minutes before adding the catalyst and reagents.
-
Use a Pd(0) Source: Start with a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃. Pd(II) precursors (like Pd(OAc)₂) require an in situ reduction step, and if this is slow, the remaining Pd(II) can promote oxidative side reactions.
-
Control Reagent Stoichiometry: Use only a slight excess of the boronic acid (e.g., 1.1–1.2 equivalents). A large excess can increase the rate of homocoupling relative to the desired cross-coupling.
Q6: My TLC/LCMS analysis shows consumption of the starting materials, but my desired product yield is still low, and I see a spot corresponding to aniline. What is happening?
Answer: The appearance of aniline suggests you are experiencing protodeborylation of the 2-bromoaniline (if it's the boronic acid derivative) or hydrodehalogenation of the 2-bromoaniline. More commonly with boronic acids, this indicates the B(OH)₂ group is being replaced by a hydrogen atom from a proton source (like water) before cross-coupling can occur.
-
Use a Stronger, Non-Nucleophilic Base: A weak base may not be sufficient to drive the catalytic cycle forward efficiently, allowing more time for decomposition pathways. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.
-
Consider a Boronic Ester: Pinacol esters of boronic acids (Bpin) are generally more stable towards protodeborylation than the corresponding boronic acids. You can either use 2-bromoaniline with 4-nitrophenylboronic acid pinacol ester or synthesize the 2-aminophenylboronic acid pinacol ester for coupling with 1-bromo-4-nitrobenzene.
-
Minimize Water: While many Suzuki protocols use aqueous solvent mixtures, water can be the proton source for protodeborylation.[11] Try running the reaction under strictly anhydrous conditions using a base like K₃PO₄ in a solvent like 1,4-dioxane or toluene.
Q7: I see a black precipitate forming as the reaction heats up, and the reaction stops progressing. What is this, and is it a problem?
Answer: The formation of a black precipitate is almost certainly palladium black , which is agglomerated, inactive Pd(0) metal.[8] This indicates catalyst decomposition and will stop your reaction.
-
Lower the Reaction Temperature: This is the most common cause. Elevated temperatures (>100-110 °C) can accelerate catalyst decomposition, especially with less robust ligand systems.[8] Try reducing the temperature by 10-20 °C. A good catalyst system should allow the reaction to proceed efficiently at a lower temperature (e.g., 80-90 °C).
-
Use a More Stabilizing Ligand: The ligand's job is to stabilize the monomeric Pd(0) species and prevent it from crashing out. If you are using a simple ligand like PPh₃, switching to a bulkier, more strongly coordinating biarylphosphine ligand (e.g., SPhos) can significantly enhance catalyst stability and lifetime.
-
Check Ligand-to-Metal Ratio: Ensure you are using an adequate ratio of ligand to palladium, typically between 2:1 and 4:1 for monodentate ligands when generating the catalyst in situ.
Data Summary & Recommended Starting Conditions
The following tables summarize starting points for optimization based on literature precedent for similar challenging couplings.[1][6][13]
Table 1: Catalyst System Screening
| Pd Source (mol%) | Ligand (mol%) | Typical Performance | Notes |
|---|---|---|---|
| Pd(OAc)₂ (2%) | SPhos (4%) | Excellent | A robust starting point for electron-rich halides. |
| XPhos Pd G3 (2%) | (Pre-formed) | Excellent | Often highly active at lower temperatures. |
| Pd(PPh₃)₄ (5%) | (Pre-formed) | Moderate | May require higher temperatures and can be prone to decomposition. |
| PdCl₂(dppf) (3%) | (Pre-formed) | Good | A reliable, general-purpose catalyst but may be less active than Buchwald-type systems. |
Table 2: Solvent and Base Combinations
| Solvent | Base (Equivalents) | Temperature (°C) | Comments |
|---|---|---|---|
| 1,4-Dioxane / H₂O (5:1) | K₂CO₃ (2.0) | 90-100 | Classic conditions, but water can promote side reactions. |
| Toluene | K₃PO₄ (2.0) | 100-110 | Good anhydrous system; K₃PO₄ is a strong, effective base. |
| THF / H₂O (4:1) | Cs₂CO₃ (2.0) | 80 | Milder conditions; Cs₂CO₃ is highly soluble and effective but more expensive. |
| DMF | Na₂CO₃ (2.0) | 90 | Polar aprotic solvent; ensure it is amine-free to avoid side reactions.[13] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for optimization.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromoaniline (1.0 equiv.), 4-nitrophenylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Add degassed 1,4-dioxane via cannula to achieve a concentration of approximately 0.1 M with respect to the 2-bromoaniline.
-
Catalyst Addition: In a separate vial under argon, prepare a mixture of the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv.) and the ligand (e.g., SPhos, 0.04 equiv.). Add this catalyst mixture to the main reaction flask. Alternatively, add the pre-formed precatalyst (e.g., XPhos Pd G3, 0.02 equiv.) directly.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LCMS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure this compound.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
How to resolve incomplete reactions when using 4'-Nitro-[1,1'-biphenyl]-2-amine.
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4'-Nitro-[1,1'-biphenyl]-2-amine. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding incomplete reactions involving this versatile but challenging substrate. Our goal is to equip you with the scientific rationale and practical protocols needed to overcome common hurdles and ensure the success of your synthetic endeavors.
Introduction: Understanding the Reactivity of this compound
This compound is a valuable building block in organic synthesis, particularly in the construction of complex nitrogen-containing molecules for pharmaceuticals and materials science. However, its unique structure presents a distinct set of challenges in chemical reactions, most notably in palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.
The molecule's reactivity is governed by two key features:
-
The 2-amino group: This primary amine is a nucleophile, but its reactivity is significantly dampened by steric hindrance from the adjacent phenyl ring. This bulkiness can impede its approach to a catalyst's metal center.
-
The 4'-nitro group: As a powerful electron-withdrawing group (EWG), the nitro moiety deactivates the entire biphenyl system, making the amine less nucleophilic.[1] This electronic effect can slow down crucial steps in catalytic cycles, such as oxidative addition or reductive elimination.[1]
Incomplete reactions, characterized by low conversion of starting materials and the formation of side products, are common when these factors are not adequately addressed. This guide will walk you through a logical troubleshooting process to diagnose and resolve these issues.
Troubleshooting Guide: Diagnosing and Resolving Incomplete Reactions
This section is structured to address the most common observable problem: a stalled or incomplete reaction.
Symptom: Reaction Stalls with Significant Starting Material Remaining
Q1: My Buchwald-Hartwig amination using this compound has stalled. I'm observing both my amine and aryl halide starting materials by TLC/LC-MS. What are the most likely causes and how do I fix them?
A1: A stalled reaction points to a breakdown in the catalytic cycle. The unique steric and electronic properties of your substrate require a carefully optimized catalyst system and reaction conditions. The primary culprits are often related to the catalyst, base, or solvent.
Here is a systematic approach to troubleshooting:
1. Evaluate and Optimize the Catalyst System
The choice of palladium source and, more importantly, the phosphine ligand is the single most critical factor for success with this substrate.[2]
-
The Problem: Standard, less bulky ligands (e.g., PPh₃) or first-generation Buchwald-Hartwig ligands (e.g., P(o-tolyl)₃) are often ineffective. They fail to create a sufficiently reactive and accessible catalytic species to overcome the steric hindrance and reduced nucleophilicity of the 2-aminobiphenyl core.[2]
-
The Causality: Modern biaryl phosphine ligands are designed with specific structural features to address these challenges.[3] Their bulkiness promotes the formation of monoligated, highly reactive L-Pd(0) species, which accelerates the rate-limiting oxidative addition step.[3] Furthermore, their electron-rich nature facilitates the final reductive elimination step, which is often slow for electron-deficient products.[1][3]
-
The Solution: Switch to a state-of-the-art, sterically demanding, electron-rich biaryl phosphine ligand. For challenging primary amines, ligands from the Buchwald (e.g., XPhos, SPhos, BrettPhos) or Hartwig (e.g., QPhos) families are highly recommended.[1][4] Using a well-defined, air-stable palladium precatalyst (e.g., XPhos Pd G3) can also provide more consistent and reproducible results compared to generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[1]
2. Re-evaluate the Choice of Base
The base is not merely a stoichiometric reagent; it plays a crucial role in deprotonating the amine to form the active palladium-amido intermediate.[2]
-
The Problem: Weaker bases (e.g., K₂CO₃, Cs₂CO₃) or bases with poor solubility in the reaction solvent may not be strong enough to deprotonate the weakly acidic N-H bond of your electron-deficient amine, halting the catalytic cycle.[5]
-
The Causality: The electron-withdrawing nitro group reduces the pKa of the N-H bond, but it remains a relatively weak acid. A strong, non-nucleophilic base is required to drive the equilibrium towards the deprotonated state.
-
The Solution: Employ a strong alkoxide base. Sodium tert-butoxide (NaOtBu) is the most common and effective choice for these couplings.[1] Ensure the base is fresh, anhydrous, and finely powdered to maximize its reactivity and solubility.
3. Ensure Rigorous Exclusion of Air and Moisture
Palladium(0), the active catalytic species, is highly sensitive to oxidation.
-
The Problem: The presence of oxygen can oxidize Pd(0) to Pd(II), effectively killing the catalyst.[6] Phosphine ligands are also prone to oxidation.
-
The Causality: Catalyst deactivation reduces the concentration of active catalyst over time, leading to a stalled reaction.
-
The Solution: Use standard Schlenk line or glovebox techniques. Ensure all solvents are anhydrous and thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period).[6][7] Maintain a positive pressure of inert gas throughout the reaction setup and duration.
Visual Workflow: Troubleshooting Stalled Reactions
Below is a logical workflow to guide your troubleshooting process for incomplete cross-coupling reactions.
Caption: A decision tree for troubleshooting incomplete cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q2: What are the best starting conditions for a Buchwald-Hartwig amination with this compound?
A2: A robust starting point is crucial. The following table outlines a set of conditions that are well-suited for this challenging substrate, based on modern cross-coupling literature.[1]
| Parameter | Recommended Condition | Rationale |
| Palladium Source | XPhos Pd G3 or SPhos Pd G2 | Air-stable, well-defined precatalysts ensure reliable generation of the active Pd(0) species.[1] |
| Catalyst Loading | 1-2 mol% | Sufficient for most couplings; can be increased to 5 mol% for very difficult substrates. |
| Ligand | XPhos or SPhos | These bulky, electron-rich biaryl phosphine ligands are proven to accelerate reactions with hindered and electron-deficient amines.[1][4] |
| Base | Sodium tert-butoxide (NaOtBu) | A strong, non-nucleophilic base required to deprotonate the weakly acidic amine.[1] |
| Base Stoichiometry | 1.4 - 2.0 equivalents | An excess ensures complete deprotonation and drives the reaction forward. |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous and rigorously degassed. These are standard, effective solvents for Buchwald-Hartwig reactions.[8] |
| Temperature | 100 - 110 °C | Elevated temperatures are typically required to overcome the activation energy barriers with this substrate. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent catalyst and ligand oxidation.[6] |
Q3: I see byproduct formation, including debromination/dehalogenation of my aryl halide. What causes this and how can I minimize it?
A3: Dehalogenation is a common side reaction in palladium-catalyzed couplings.[7][9] It occurs when the Ar-Pd(II)-X intermediate, formed after oxidative addition, undergoes reduction instead of coupling.
-
The Cause: The hydride source for this reduction can be impurities in the solvent (e.g., water, alcohols), the amine base, or the amine substrate itself.
-
Mitigation Strategies:
-
Ensure Anhydrous Conditions: Use high-purity, anhydrous solvents and reagents to minimize water as a potential hydride source.[7]
-
Optimize Base: While strong bases are needed, ensure you are not using a vast excess. Stick to high-purity NaOtBu or KOtBu.[7]
-
Use a Bulky Ligand: Modern bulky ligands (like XPhos) can accelerate the desired C-N reductive elimination, making it kinetically favored over the undesired dehalogenation pathway.
-
Q4: How should I monitor the progress of my reaction effectively?
A4: Effective reaction monitoring is key to avoiding unnecessary heating, which can lead to byproduct formation, and to accurately determine the point of reaction completion.
-
Recommended Techniques: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and effective methods.[6][9][10]
-
Procedure:
-
Carefully and quickly take a small aliquot from the reaction mixture under a positive flow of inert gas.
-
Quench the aliquot immediately in a vial containing a small amount of ethyl acetate and a few drops of water or saturated ammonium chloride solution.
-
Vortex the vial and spot the organic layer on a TLC plate.
-
Alternatively, dilute the organic layer further and inject it into an LC-MS for a more precise analysis of the relative amounts of starting materials, product, and any byproducts.[11]
-
Experimental Protocol: Small-Scale Reaction Optimization
When faced with a challenging substrate, running a series of small-scale parallel reactions is an efficient way to screen conditions and identify an optimal procedure before committing to a larger scale.
Objective: To identify the best ligand and solvent combination for the coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
Sodium tert-butoxide (1.4 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Ligands for screening (e.g., XPhos, SPhos, RuPhos; 4 mol%)
-
Solvents for screening (e.g., Toluene, 1,4-Dioxane; anhydrous, degassed)
-
Array of small reaction vials with stir bars and septa
Procedure:
-
Preparation: In a glovebox, weigh the aryl bromide, this compound, and sodium tert-butoxide into each reaction vial.
-
Catalyst Stock Solution: Prepare separate stock solutions of Pd(OAc)₂ and each ligand in the chosen solvent (e.g., toluene).
-
Catalyst Addition: Add the appropriate palladium and ligand stock solutions to each vial.
-
Solvent Addition: Add the screening solvent to each vial to reach the desired concentration (typically 0.1 M).
-
Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated aluminum reaction block on a stirrer hotplate set to 100 °C.
-
Monitoring: After a set time (e.g., 4, 12, and 24 hours), take aliquots from each vial for LC-MS analysis to determine the conversion to product.
Visualizing the Catalytic Cycle and Points of Failure
Understanding the catalytic cycle helps pinpoint where a reaction might be failing. For this compound, the key challenges are slow amine coordination/deprotonation and slow reductive elimination.
Caption: Key steps and potential failure points in the Buchwald-Hartwig cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. research.rug.nl [research.rug.nl]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. benchchem.com [benchchem.com]
- 10. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 11. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
Managing regio- and chemoselectivity in reactions of 4'-Nitro-[1,1'-biphenyl]-2-amine.
Technical Support Center: 4'-Nitro-[1,1'-biphenyl]-2-amine
Welcome to the technical support guide for managing reactions with this compound. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of this versatile yet challenging building block. Our goal is to provide not just protocols, but a deep mechanistic understanding to empower you to troubleshoot and optimize your synthetic strategies.
The structure of this compound presents a fascinating challenge in selectivity. It contains three key regions for potential modification: the nucleophilic and activating amino group, the reducible and deactivating nitro group, and two electronically distinct aromatic rings. Mastering control over these sites is crucial for its successful application in drug discovery and materials science.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is structured in a question-and-answer format to directly address the common challenges and questions that arise during experimentation.
Section 1: Understanding the Fundamental Reactivity
Question 1: What are the primary reactive sites on this compound, and how do their electronic properties dictate reaction outcomes?
Answer: Understanding the electronic landscape of the molecule is the first step to controlling its reactivity. The molecule has two key functional groups that exert powerful, opposing electronic effects on their respective phenyl rings.
-
The Amino Group (-NH₂): Located on Ring A, the amino group is a strong electron-donating group (EDG) due to the lone pair on the nitrogen atom. This has two major consequences:
-
Activation: It strongly activates Ring A towards electrophilic aromatic substitution (EAS) , making it significantly more reactive than the other ring.[1][2]
-
Directing Effect: It is an ortho, para-director. In EAS reactions, incoming electrophiles will preferentially add to the positions ortho and para to the amino group (C3, C5, and C1' positions are not the primary sites).[2][3]
-
-
The Nitro Group (-NO₂): Located on Ring B, the nitro group is a powerful electron-withdrawing group (EWG) through both inductive and resonance effects.[3][4]
-
Deactivation: It deactivates Ring B towards EAS, making it much less likely to react with electrophiles compared to Ring A.[1]
-
Activation for Nucleophilic Substitution: Conversely, it strongly activates Ring B for nucleophilic aromatic substitution (SNA_r) , particularly at the positions ortho and para to the nitro group.[5][6]
-
This electronic dichotomy is the key to achieving selectivity. Most electrophilic attacks will occur on the electron-rich Ring A, while nucleophilic attacks are directed towards the electron-poor Ring B.
Caption: Electronic influences and resulting reaction selectivities in this compound.
Section 2: Chemoselectivity - Targeting the Functional Groups
Question 2: I need to reduce the nitro group to an amine. How can I do this without unintentionally modifying other parts of the molecule?
Answer: This is a classic chemoselectivity challenge. The goal is to reduce the nitro group to a primary amine while leaving the biphenyl core and the existing amino group untouched. Standard catalytic hydrogenation (e.g., H₂/Pd/C) can sometimes lead to over-reduction or other side reactions. Therefore, metal-based reducing systems are often more reliable and selective.[7][8][9]
Common Problem: Incomplete reduction or formation of undesired side products. Root Cause: Incorrect choice of reducing agent or non-optimized reaction conditions. Solution: Employ a reducing agent known for its high chemoselectivity for aromatic nitro groups.
| Reagent System | Typical Conditions | Selectivity Profile | Troubleshooting Notes |
| SnCl₂·2H₂O | EtOH or EtOAc, reflux | Excellent. Highly selective for -NO₂ over carbonyls, esters, and nitriles.[8][9] | Reaction can be sluggish; ensure sufficient heating. Workup requires careful pH adjustment to break up tin salts. |
| Fe / NH₄Cl or Fe / AcOH | EtOH/H₂O, reflux | Very Good. A classic, robust, and cost-effective method. Tolerates most functional groups.[8] | Heterogeneous reaction; requires vigorous stirring. Iron powder quality can affect reaction rates. |
| Zn / AcOH | Acetic Acid, RT to 50°C | Good. A mild method that is compatible with many reducible groups.[9] | Workup can sometimes be complicated by zinc salts. |
| Co₂(CO)₈ / H₂O | DME, RT | Excellent. A modern, mild system that reduces aromatic nitro compounds in the presence of halides and carbonyls.[7] | Requires handling of a metal carbonyl complex. May not be suitable for aliphatic nitro groups. |
Recommended Protocol: Selective Nitro Group Reduction using Tin(II) Chloride
This protocol is a reliable and widely cited method for achieving high chemoselectivity.
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (1.0 eq).
-
Reagent Addition: Add ethanol (EtOH) to create a ~0.2 M solution. To this suspension, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq).
-
Reaction: Heat the mixture to reflux (approx. 78°C). Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid and precipitate tin salts.
-
Filter the resulting slurry through a pad of Celite®, washing thoroughly with ethyl acetate (EtOAc).
-
Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the desired [1,1'-biphenyl]-2,4'-diamine.
-
Section 3: Regioselectivity - Controlling Reactions on the Aromatic Core
Question 3: I am attempting an electrophilic aromatic substitution (EAS), such as bromination. Where will the reaction occur, and how can I prevent a messy outcome?
Answer: The outcome of an EAS reaction is dictated by the powerful activating effect of the amino group.
Expected Outcome: The electrophile will add to the amine-bearing ring (Ring A). Without any control, you will likely get a mixture of products, including di- and tri-substituted compounds, and potentially oxidation of the starting material, due to the high reactivity of the aniline moiety.[2]
Common Problem: Polysubstitution and/or oxidation, leading to low yield of the desired monosubstituted product. Root Cause: The -NH₂ group is too strongly activating. Solution: Temporarily "tame" the amino group by converting it to a less activating amide functionality. This is achieved through the use of a protecting group.[2][10][11] Acetylation is the most common and effective strategy.
Caption: Workflow for controlled electrophilic aromatic substitution via amine protection.
Protocol: Amine Protection via Acetylation
-
Setup: Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as pyridine or triethylamine (1.2 eq). Cool the mixture to 0°C in an ice bath.
-
Reagent Addition: Add acetic anhydride (Ac₂O) or acetyl chloride (AcCl) (1.1 eq) dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Workup: Quench the reaction with water. Extract the product with an organic solvent (e.g., DCM or EtOAc). Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate to yield the N-acetylated product. This protected compound is now ready for a controlled EAS reaction.
Question 4: I need to perform a Suzuki-Miyaura coupling to add a new aryl group. How do I control the position of this coupling?
Answer: This is a multi-step process that builds upon the principles of regioselective EAS. The Suzuki-Miyaura reaction requires an aryl halide (or triflate) to act as the electrophilic partner.[12][13] Therefore, you must first introduce a halogen at the desired position.
Strategy:
-
Protect the Amine: As described in Question 3, protect the -NH₂ group as an acetamide to moderate its reactivity.
-
Regioselective Halogenation: Perform an electrophilic halogenation (e.g., using NBS for bromination) on the protected compound. The acetamido group is still an ortho, para-director, but it is bulky. Steric hindrance will strongly favor substitution at the less hindered para-position (C5).
-
Suzuki-Miyaura Coupling: With the halogen installed at C5, you can now proceed with the cross-coupling reaction.
-
Deprotection: Finally, hydrolyze the acetamide to reveal the free amine.
Troubleshooting Suzuki-Miyaura Coupling:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Poor substrate solubility. 3. Incorrect base or solvent system. | 1. Ensure the reaction is thoroughly degassed to prevent catalyst oxidation. Use a fresh, high-quality Pd catalyst and ligand. 2. Screen solvents. A mixture like Dioxane/H₂O or DMF/H₂O often works well.[14] 3. K₂CO₃ or K₃PO₄ are common bases. The choice can be empirical; literature precedence for similar substrates is key.[15] |
| Homocoupling of Boronic Acid | Presence of O₂ or Pd(II) species at the start of the reaction. | Thoroughly degas all solvents and the reaction mixture (e.g., via 3x freeze-pump-thaw cycles or sparging with argon). Use a Pd(0) precatalyst or ensure in-situ reduction of a Pd(II) source is efficient.[12] |
| Dehalogenation | Side reaction where the aryl halide is reduced instead of coupled. | Use a bulkier phosphine ligand (e.g., Buchwald-type ligands) which can favor reductive elimination over other pathways. Lowering the reaction temperature may also help. |
References
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. lkouniv.ac.in [lkouniv.ac.in]
- 4. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. Protecting group - Wikipedia [en.wikipedia.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Characterization and Confirmation of 4'-Nitro-[1,1'-biphenyl]-2-amine
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of analytical methodologies for the characterization of 4'-Nitro-[1,1'-biphenyl]-2-amine, a biphenyl derivative with potential applications in medicinal chemistry and materials science. We will explore its synthesis, its structural elucidation through various spectroscopic and chromatographic techniques, and compare the utility of these methods for definitive structural confirmation, particularly in distinguishing it from its isomers.
Introduction to this compound
This compound (CAS No. 6272-52-2) is a member of the nitrobiphenyl amine family. Its structure, featuring two phenyl rings with an amine group on one and a nitro group on the other, gives rise to several positional isomers, each with potentially distinct biological activities and physical properties. The precise substitution pattern is critical to its function, making accurate characterization paramount.
Chemical Structure and Properties:
-
Molecular Formula: C₁₂H₁₀N₂O₂[1]
-
Molecular Weight: 214.22 g/mol [1]
-
IUPAC Name: 2-(4-nitrophenyl)aniline[1]
The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the biphenyl scaffold makes this class of compounds interesting for various applications, including as intermediates in the synthesis of more complex molecules.
Synthetic Strategies: A Comparative Overview
The synthesis of this compound can be approached through several modern cross-coupling reactions. The choice of synthetic route often depends on the availability of starting materials, desired yield, and scalability. Here, we compare two powerful and widely used methods: the Suzuki-Miyaura coupling and the Ullmann condensation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.[2][3][4][5] For the synthesis of this compound, this would typically involve the reaction of a 2-haloaniline derivative with 4-nitrophenylboronic acid.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling for this compound synthesis.
Advantages of Suzuki-Miyaura Coupling:
-
Mild reaction conditions.
-
High functional group tolerance.
-
Commercially available and diverse range of boronic acids.
-
Generally high yields.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that can be used to form carbon-carbon or carbon-heteroatom bonds.[6][7][8][9] In the context of our target molecule, it could involve the coupling of 2-aminobiphenyl with a nitrating agent or a more classical approach involving the coupling of an aryl halide with an aniline derivative. A plausible Ullmann approach would be the coupling of 2-iodobenzene with 4-nitroaniline.
Reaction Scheme:
Caption: Ullmann condensation for this compound synthesis.
Advantages of Ullmann Condensation:
-
Often more cost-effective due to the use of copper catalysts.
-
Effective for electron-deficient aryl halides.
Comparison of Synthetic Methods:
| Feature | Suzuki-Miyaura Coupling | Ullmann Condensation |
| Catalyst | Palladium-based | Copper-based |
| Reaction Conditions | Generally milder | Often requires higher temperatures |
| Substrate Scope | Very broad | Can be more limited |
| Yields | Typically high | Can be variable |
| Cost | Palladium catalysts can be expensive | Copper catalysts are more economical |
For laboratory-scale synthesis and derivatization, the Suzuki-Miyaura coupling is often preferred due to its reliability and milder conditions.
Analytical Characterization and Structural Confirmation
A multi-technique approach is essential for the unambiguous structural confirmation of this compound and to differentiate it from its isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):
Due to the lack of a publicly available experimental spectrum for this compound, the following chemical shifts are predicted based on established substituent effects and data from similar compounds. Online prediction tools can provide a reasonable estimation.[10][11][12]
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H-3 | 6.85 | d | ~8.0 |
| H-4 | 7.20 | t | ~7.5 |
| H-5 | 6.80 | t | ~7.5 |
| H-6 | 7.15 | d | ~8.0 |
| H-2', H-6' | 7.55 | d | ~8.5 |
| H-3', H-5' | 8.25 | d | ~8.5 |
| -NH₂ | 3.80 | br s | - |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):
Similarly, the ¹³C NMR chemical shifts are predicted.
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 | 128.5 |
| C-2 | 145.0 |
| C-3 | 116.5 |
| C-4 | 129.0 |
| C-5 | 119.0 |
| C-6 | 125.0 |
| C-1' | 147.0 |
| C-2', C-6' | 129.5 |
| C-3', C-5' | 124.0 |
| C-4' | 146.5 |
Distinguishing Isomers by NMR: The substitution pattern of the amino and nitro groups significantly influences the chemical shifts and coupling patterns of the aromatic protons. For example, the ¹H NMR spectrum of the isomer 2-Nitro-[1,1'-biphenyl]-4-amine would show a different set of splitting patterns for the protons on the aminated ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
Expected Fragmentation Pattern (Electron Ionization - EI):
The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 214. Key fragmentation pathways would likely involve:
-
Loss of NO₂: A prominent fragment at m/z 168 ([M - 46]⁺) due to the loss of the nitro group.
-
Loss of H: A fragment at m/z 213 ([M - 1]⁺).
-
Cleavage of the biphenyl bond: Fragments corresponding to the individual substituted phenyl rings.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Comparison with Isomers: While isomers will have the same molecular weight, their fragmentation patterns can differ based on the stability of the resulting fragment ions. For instance, the relative abundance of the [M - NO₂]⁺ fragment may vary between isomers.
Chromatographic Techniques
Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for separating the target compound from impurities, starting materials, and, crucially, its isomers.
High-Performance Liquid Chromatography (HPLC):
Reverse-phase HPLC is a versatile technique for the analysis of moderately polar compounds like nitrobiphenyl amines.
Typical HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., formic acid or phosphoric acid) to improve peak shape.[13]
-
Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., ~254 nm or ~365 nm).
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For amines, derivatization may sometimes be necessary to improve volatility and peak shape, though modern inert columns can often analyze them directly.[14]
Typical GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium or Hydrogen.
-
Injection: Split/splitless injection.
-
Detection: Mass spectrometer operating in electron ionization (EI) mode.
Comparison of HPLC and GC-MS for Isomer Separation:
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on polarity and interaction with stationary phase. | Separation based on volatility and interaction with stationary phase. |
| Sample Volatility | Suitable for non-volatile and thermally labile compounds. | Requires volatile and thermally stable compounds. |
| Derivatization | Often not required. | May be necessary for polar analytes to improve peak shape. |
| Separation of Isomers | Excellent, can be optimized by changing mobile phase and stationary phase. | Can be challenging for isomers with similar boiling points. |
| Detection | UV, DAD, MS | MS provides structural information. |
For the separation of nitrobiphenyl amine isomers, HPLC often provides greater flexibility and resolving power.
Experimental Protocols
Synthesis of this compound via Suzuki-Miyaura Coupling (Adapted Protocol)
This protocol is adapted from general procedures for Suzuki-Miyaura couplings.[15][16]
-
Reaction Setup: In a round-bottom flask, combine 2-bromoaniline (1.0 mmol), 4-nitrophenylboronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol).
-
Solvent and Base Addition: Add a degassed mixture of toluene (10 mL) and an aqueous solution of 2M potassium carbonate (5 mL).
-
Reaction Execution: Heat the mixture to reflux (approximately 90-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours, monitoring the reaction progress by TLC.
-
Workup: After cooling, separate the organic layer. Wash the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
HPLC Analysis for Isomer Separation (Adapted Protocol)
This protocol is based on general reverse-phase HPLC methods for aromatic amines.[14][17][18][19]
-
Sample Preparation: Prepare a stock solution of the synthesized product in acetonitrile or methanol at a concentration of approximately 1 mg/mL. Dilute as necessary.
-
HPLC System: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution: Start with a mobile phase composition of 70% A and 30% B, and linearly increase the proportion of B to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor the eluent at 254 nm and 365 nm.
Conclusion
The definitive characterization of this compound requires a synergistic application of synthetic and analytical techniques. While both Suzuki-Miyaura and Ullmann couplings offer viable synthetic routes, the former often provides a more reliable and milder approach for laboratory-scale synthesis. For structural confirmation, a combination of ¹H and ¹³C NMR spectroscopy, mass spectrometry, and a robust chromatographic method like HPLC is indispensable. This multi-faceted approach not only confirms the identity of the target molecule but also ensures its purity and distinguishes it from its isomers, a critical consideration in drug development and materials science.
References
- 1. CASPRE [caspre.ca]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. bcc.bas.bg [bcc.bas.bg]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. Ullmann Reaction [organic-chemistry.org]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. CASCADE [nova.chem.colostate.edu]
- 11. Visualizer loader [nmrdb.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 19. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
Comparing the reactivity of 4'-Nitro-[1,1'-biphenyl]-2-amine with other nitrobiphenyl amines.
An In-Depth Technical Guide
A Comparative Analysis of the Reactivity of 4'-Nitro-[1,1'-biphenyl]-2-amine and Its Isomers
Introduction
Nitrobiphenyl amines are a critical class of compounds, serving as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Their unique bifunctional nature, possessing both an electron-donating amine group and an electron-withdrawing nitro group, imparts a rich and tunable chemical reactivity. The spatial arrangement of these functional groups across the biphenyl scaffold dramatically influences the molecule's electronic properties and steric environment, thereby dictating its behavior in chemical transformations.
This guide provides a comprehensive comparison of the reactivity of this compound with other representative nitrobiphenyl amine isomers. We will dissect how the positional isomerism of the nitro and amine groups governs the molecule's performance in key synthetic reactions, supported by mechanistic principles and experimental considerations. This analysis is designed to equip researchers, chemists, and drug development professionals with the predictive understanding needed to select the appropriate isomer and optimize reaction conditions for their specific synthetic goals.
Pillar 1: The Interplay of Steric and Electronic Effects
The reactivity of any substituted biphenyl is fundamentally controlled by two factors: the electronic influence of its substituents and the steric hindrance they impose.
-
Electronic Effects : The amine (-NH₂) group is a potent electron-donating group (EDG) through resonance, increasing the electron density of the aromatic ring it is attached to, particularly at the ortho and para positions. Conversely, the nitro (-NO₂) group is a strong electron-withdrawing group (EWG) through both resonance and induction, significantly decreasing the electron density of its host ring.[1][2] This electronic push-pull dynamic across the two rings is central to the molecule's reactivity.
-
Steric Effects : Substituents at the ortho positions (carbons 2, 6, 2', 6') of the biphenyl core create steric strain that hinders free rotation around the C1-C1' single bond.[3][4][5] This restricted rotation forces the two phenyl rings out of planarity, which can impact conjugation between the rings and control access of reagents to nearby functional groups.[6][7] In our target molecule, this compound, the amine group at the C2 position imposes significant steric hindrance, influencing reactions involving the amine itself and the adjacent C1-C1' bond.
Caption: Steric and electronic effects in this compound.
Pillar 2: Comparative Reactivity in Key Transformations
We will now compare the expected reactivity of this compound (Isomer A) with three other isomers:
-
Isomer B: 2'-Nitro-[1,1'-biphenyl]-2-amine
-
Isomer C: 4'-Nitro-[1,1'-biphenyl]-4-amine
-
Isomer D: 3'-Nitro-[1,1'-biphenyl]-2-amine
A. Reactions at the Amine Group: C-N Cross-Coupling
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction fundamental to modern synthesis for forming C-N bonds.[8][9][10] The reaction's efficiency is highly dependent on the nucleophilicity of the amine and steric accessibility to the palladium catalyst.[11]
-
This compound (Isomer A): The amine at the C2 position is sterically hindered by the adjacent phenyl ring. This bulk can slow the rate of coupling by impeding the formation of the palladium-amide complex. Electronically, the nitro group at the 4'-position has a moderate electron-withdrawing inductive effect, slightly decreasing the amine's nucleophilicity, but its resonance effect is isolated on the second ring.
-
2'-Nitro-[1,1'-biphenyl]-2-amine (Isomer B): This isomer experiences the most severe steric hindrance. Both the C2-amine and the C2'-nitro group are ortho to the biphenyl linkage, forcing a large dihedral angle between the rings and severely crowding the amine. Reactivity is expected to be very low.
-
4'-Nitro-[1,1'-biphenyl]-4-amine (Isomer C): This is the most reactive isomer in this class of reactions. The amine is at the C4 position, making it sterically accessible. The nitro group at the 4'-position withdraws electron density through conjugation across the biphenyl system, which reduces the amine's nucleophilicity more significantly than in Isomer A, but the lack of steric hindrance is the dominant factor, leading to higher reactivity.
-
3'-Nitro-[1,1'-biphenyl]-2-amine (Isomer D): Steric hindrance is identical to Isomer A. The nitro group at the 3'-position can only exert an inductive electron-withdrawing effect, which is weaker than the resonance effect from the 4'-position. Therefore, the amine in Isomer D is slightly more nucleophilic than in Isomer A, potentially leading to a marginally higher reaction rate, steric factors being equal.
B. Reactions on the Aromatic Rings: Electrophilic Aromatic Substitution (EAS)
In EAS, the directing effects of the existing substituents are paramount. The -NH₂ group is a powerful activating ortho, para-director, while the -NO₂ group is a strong deactivating meta-director.
-
Isomer A: The amine strongly activates Ring 1, directing incoming electrophiles to the C3, C5, and C6 positions. Ring 2 is strongly deactivated by the nitro group. Therefore, substitution will occur exclusively on the amine-bearing ring. Under strongly acidic conditions, the amine protonates to form -NH₃⁺, which is a deactivating meta-director, drastically altering the expected outcome.[12]
-
Isomer C: The amine at C4 activates Ring 1, directing to C3 and C5. Ring 2 is deactivated. Reactivity is high on Ring 1 due to the accessible ortho positions.
-
Isomer B & D: Similar to Isomer A, substitution will occur on the activated, amine-bearing ring. The regiochemical outcome depends on a subtle balance between the powerful directing effect of the amine and steric hindrance.
C. Reactions at the Nitro Group: Reduction
The reduction of an aromatic nitro group to an amine is a high-yielding and common transformation, often accomplished with reagents like H₂/Pd/C, Fe/HCl, or SnCl₂.[13][14][15]
-
General Reactivity: In most cases, this transformation is highly efficient and largely insensitive to the electronic environment created by the amine on the other ring. All isomers (A, B, C, D) can be expected to undergo smooth reduction of the nitro group.
-
Chemoselectivity: The choice of reducing agent can be critical if other reducible functional groups are present. For instance, milder transfer hydrogenation conditions might be preferred to preserve sensitive groups.[16] Catalytic hydrogenation is a widely used and effective method.[17]
D. The Nitro Group as a Coupling Partner
Recent advances have demonstrated that the C-NO₂ bond can act as an electrophilic partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, effectively using the nitro group as a leaving group.[18] This modern approach avoids the need to first convert the nitroarene into an aryl halide.
-
Reactivity Trend: The success of this transformation depends on the oxidative addition of the C-NO₂ bond to the palladium(0) center. This step is facilitated by electron-deficient nitroarenes.
-
Isomer Comparison: The presence of the electron-donating amine group on the other ring will slightly decrease the electrophilicity of the C-NO₂ bond. Therefore, isomers where the amine's electron-donating effect is more strongly communicated to the nitro-bearing ring (e.g., Isomer C) might show slightly lower reactivity in this specific transformation compared to isomers where the electronic communication is weaker. The choice of a highly active catalyst system, often employing bulky biarylphosphine ligands like BrettPhos, is crucial for success.[18]
Data Summary Table
| Isomer | Structure | Buchwald-Hartwig Reactivity (Amine) | EAS Regioselectivity (on Amine Ring) | Nitro Reduction |
| A: this compound | 2-amino, 4'-nitro | Moderate (Sterically hindered) | C3, C5, C6 | High |
| B: 2'-Nitro-[1,1'-biphenyl]-2-amine | 2-amino, 2'-nitro | Very Low (Severely hindered) | C3, C5, C6 | High |
| C: 4'-Nitro-[1,1'-biphenyl]-4-amine | 4-amino, 4'-nitro | High (Sterically accessible) | C3, C5 | High |
| D: 3'-Nitro-[1,1'-biphenyl]-2-amine | 2-amino, 3'-nitro | Moderate (Sterically hindered) | C3, C5, C6 | High |
Pillar 3: Experimental Protocol & Workflow
This section provides a validated, trustworthy protocol for a representative reaction. We will detail the Buchwald-Hartwig amination of 4'-Nitro-[1,1'-biphenyl]-4-amine (Isomer C), the most reactive substrate, with 4-bromoanisole.
Protocol: Palladium-Catalyzed Amination of Isomer C
Objective: To synthesize N-(4-methoxyphenyl)-4'-nitro-[1,1'-biphenyl]-4-amine.
Rationale:
-
Catalyst: A pre-formed Pd(0) catalyst with a bulky, electron-rich biarylphosphine ligand (e.g., XPhos) is chosen. These ligands promote the crucial oxidative addition and reductive elimination steps and prevent catalyst decomposition.[11]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is used to deprotonate the amine, forming the active nucleophile without competing in the reaction.
-
Solvent: Anhydrous toluene is a standard solvent for this reaction, offering a suitable boiling point and compatibility with the organometallic intermediates.
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can oxidize the Pd(0) catalyst and phosphine ligands. Therefore, all operations must be conducted under an inert atmosphere (e.g., nitrogen or argon).
Materials:
-
4'-Nitro-[1,1'-biphenyl]-4-amine (Isomer C) (1.0 equiv)
-
4-Bromoanisole (1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 equiv)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask, add 4'-Nitro-[1,1'-biphenyl]-4-amine, 4-bromoanisole, NaOtBu, Pd₂(dba)₃, and XPhos.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Quench by adding saturated aqueous ammonium chloride.
-
Extraction: Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water, then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired product.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Conclusion
The reactivity of nitrobiphenyl amines is a nuanced subject governed by a delicate balance of electronic and steric factors. This guide has demonstrated that the specific placement of the amine and nitro groups leads to vastly different chemical behaviors.
-
This compound presents a unique profile where its amine group is sterically encumbered, reducing its reactivity in reactions like C-N coupling, while its amine-bearing ring remains highly activated for electrophilic substitution.
-
In contrast, 4'-Nitro-[1,1'-biphenyl]-4-amine is a superior substrate for reactions involving the amine due to its steric accessibility, despite a moderate electronic deactivation.
-
Isomers with ortho substituents on both rings, such as 2'-Nitro-[1,1'-biphenyl]-2-amine , are the least reactive due to profound steric hindrance.
A thorough understanding of these structure-activity relationships is indispensable for designing efficient and selective synthetic routes. By leveraging the principles outlined in this guide, researchers can make informed decisions to harness the distinct reactivity of each nitrobiphenyl amine isomer for their specific applications in drug discovery and materials science.
References
- 1. brainly.com [brainly.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Optical activity in Ortho Ortho di substituted bi phenyl | Filo [askfilo.com]
- 6. Steric effects - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. m.youtube.com [m.youtube.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. mdpi.com [mdpi.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 16. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 17. US3290377A - Catalytic reduction of nitro compounds to amines - Google Patents [patents.google.com]
- 18. mdpi.com [mdpi.com]
A Comparative Guide to the Electronic Properties of 4'-Nitro-[1,1'-biphenyl]-2-amine: A DFT and Computational Perspective
Abstract
This guide provides an in-depth analysis of the electronic properties of 4'-Nitro-[1,1'-biphenyl]-2-amine, a quintessential "push-pull" chromophore. We delve into the theoretical underpinnings of its behavior using Density Functional Theory (DFT) and compare its performance against structurally related alternatives. This document is intended for researchers, chemists, and materials scientists engaged in the development of novel materials for optoelectronics and drug design. We will explore the causality behind its intramolecular charge transfer (ICT) characteristics, detail a robust computational workflow for its analysis, and present comparative data to contextualize its properties within the broader class of biphenyl derivatives.
Introduction: The Significance of Push-Pull Architecture
This compound is a molecule of significant interest due to its distinct electronic architecture. It belongs to a class of organic compounds known as push-pull systems, which are characterized by an electron-donating group (D) and an electron-accepting group (A) connected by a π-conjugated bridge. In this case, the amine (-NH₂) group at the 2-position acts as the donor, while the nitro (-NO₂) group at the 4'-position serves as the acceptor, with the biphenyl framework providing the conjugated pathway.
This arrangement facilitates a phenomenon known as intramolecular charge transfer (ICT), where electronic density is pushed from the donor, across the π-system, and pulled by the acceptor upon electronic excitation.[1][2] This ICT is the primary determinant of the molecule's unique linear and nonlinear optical (NLO) properties, making it a candidate for applications in optical data storage, telecommunications, and as a sensor.[1][3] Understanding and quantifying the electronic properties, such as the frontier molecular orbitals and dipole moments, is crucial for designing next-generation materials with tailored functionalities.
The Computational Approach: Leveraging Density Functional Theory (DFT)
To accurately model the electronic landscape of this compound, we turn to computational chemistry, specifically Density Functional Theory (DFT). DFT offers a favorable balance between computational cost and accuracy for studying the electronic structure of organic molecules.[4][5] It calculates the total energy of a system based on its electron density, making it possible to predict a wide range of molecular properties before undertaking costly and time-consuming laboratory synthesis.[5][6]
A Self-Validating Computational Workflow
The reliability of DFT results hinges on a systematic and logical workflow. The protocol described below is designed to ensure that the calculated properties correspond to a true energy minimum on the potential energy surface.
Caption: A standard DFT workflow for calculating molecular electronic properties.
Detailed Computational Protocol
-
Structure Preparation : An initial 3D structure of this compound is obtained.[7]
-
Geometry Optimization : The molecule's geometry is optimized to find its lowest energy conformation. A widely used and reliable functional for organic molecules is B3LYP, paired with a comprehensive basis set like 6-311++G(d,p), which provides a good description of electron distribution, including diffuse and polarization functions.[8][9]
-
Vibrational Frequency Analysis : A frequency calculation is performed on the optimized structure. The absence of imaginary frequencies confirms that the geometry is a true local minimum.
-
Electronic Property Calculation : With the validated ground-state geometry, a final single-point energy calculation is performed to derive the key electronic properties. To account for environmental effects, these calculations can be performed in both the gas phase and within a solvent continuum using a model like the Polarizable Continuum Model (PCM).[10]
Analysis of Electronic Properties
The push-pull nature of this compound gives rise to distinct and predictable electronic features.
Frontier Molecular Orbitals (FMOs): HOMO, LUMO, and the Energy Gap
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter that correlates with the molecule's chemical reactivity and the energy of its first electronic transition.[11][12]
-
HOMO : For this compound, the HOMO is predominantly localized on the electron-rich amino group and the phenyl ring to which it is attached.
-
LUMO : Conversely, the LUMO is concentrated on the electron-deficient nitro group and its associated phenyl ring.[2]
-
HOMO-LUMO Gap (ΔE) : This spatial separation of the FMOs is a hallmark of an effective ICT system. The overlap between these orbitals is reduced, leading to a smaller energy gap compared to the parent biphenyl structure. A smaller gap indicates that the molecule can be excited by lower-energy light (a bathochromic or red-shift in its absorption spectrum) and suggests higher chemical reactivity.[13][14]
Caption: Relationship between HOMO, LUMO, and the energy gap in a push-pull system.
Solvatochromism: Probing the Charge Transfer State
Solvatochromism is the phenomenon where a substance's color changes with the polarity of the solvent it is dissolved in.[15] Push-pull molecules like this compound often exhibit pronounced positive solvatochromism. The ground state has a significant dipole moment, but the excited state, with its greater charge separation from ICT, has an even larger dipole moment. Polar solvents stabilize the more polar excited state more effectively than the ground state, which reduces the energy gap for electronic transition and causes a red-shift in the absorption spectrum.[16][17] This solvent-dependent behavior is a strong indicator of the molecule's charge-transfer character.
Comparative Analysis with Alternative Structures
To fully appreciate the electronic properties of this compound, it is instructive to compare it with related molecules. The following table summarizes the expected trends based on well-established principles of electronic effects in organic chemistry.
| Compound | Donor (D) / Acceptor (A) | Expected HOMO Energy | Expected LUMO Energy | Expected ΔE (HOMO-LUMO Gap) | Expected Dipole Moment |
| Biphenyl | None | Baseline | Baseline | Largest | Very Low |
| 4-Nitrobiphenyl[18][19] | A only (-NO₂) | Lowered | Significantly Lowered | Smaller | Moderate |
| 2-Aminobiphenyl | D only (-NH₂) | Significantly Raised | Raised | Smaller | Moderate |
| This compound | D (-NH₂) & A (-NO₂) | Highest | Lowest | Smallest | High |
| 4'-Cyano-[1,1'-biphenyl]-2-amine | D (-NH₂) & A (-CN) | High | Low (but higher than -NO₂) | Small (but larger than -NO₂) | High |
Analysis of Trends:
-
Biphenyl : The unsubstituted core has a large HOMO-LUMO gap and negligible dipole moment, serving as our baseline.
-
Single Substituents : Adding only an acceptor (-NO₂) primarily lowers the LUMO energy, while adding only a donor (-NH₂) primarily raises the HOMO energy. Both actions reduce the energy gap compared to biphenyl.
-
Push-Pull System : The synergistic effect of having both a donor and an acceptor in this compound is clear. The HOMO is pushed to a higher energy by the amine, and the LUMO is pulled to a lower energy by the nitro group. This results in the smallest HOMO-LUMO gap and the largest ground-state dipole moment, indicating the most significant potential for intramolecular charge transfer among the simple derivatives.
-
Modifying the Acceptor : Replacing the strong nitro acceptor with a weaker cyano group would result in a LUMO that is not as low in energy, leading to a slightly larger energy gap. This demonstrates how the electronic properties can be finely tuned by modifying the donor and acceptor strengths.[2]
Experimental Validation Protocols
While DFT provides powerful predictive insights, experimental validation is essential.[20] The following techniques are commonly used to corroborate computational findings.
Caption: A workflow for the experimental validation of computed electronic properties.
-
UV-Visible Spectroscopy : This is the most direct method to measure the energy of the lowest electronic transition (λ_max), which can be compared to the computationally predicted HOMO-LUMO gap (often via Time-Dependent DFT). Running spectra in solvents of varying polarity will confirm solvatochromic behavior.[15]
-
Cyclic Voltammetry (CV) : An electrochemical technique used to determine the oxidation and reduction potentials of a molecule. These values can be used to experimentally estimate the absolute energies of the HOMO and LUMO levels, respectively.
-
Stark Spectroscopy : This advanced technique measures the effect of an external electric field on the absorption spectrum of a molecule.[21] It provides direct experimental data on the change in dipole moment between the ground and excited states, offering definitive proof of charge transfer.
Conclusion
Through a synergistic application of Density Functional Theory and fundamental chemical principles, we have demonstrated that this compound is a highly effective push-pull system. Its electronic properties are dominated by a significant intramolecular charge transfer character, evidenced by a small HOMO-LUMO gap, a large dipole moment, and strong localization of its frontier orbitals on the donor and acceptor moieties. Comparative analysis reveals its superior charge-transfer potential relative to singly substituted or unsubstituted biphenyls. The computational and experimental workflows outlined in this guide provide a robust framework for researchers to investigate, validate, and rationally design novel organic materials for advanced electronic and photonic applications.
References
- 1. Heterocycle-based push-pull NLOphores: investigation of linear and non-linear optical properties [open.metu.edu.tr]
- 2. Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. suslick.illinois.edu [suslick.illinois.edu]
- 4. youtube.com [youtube.com]
- 5. Computational chemistry - Wikipedia [en.wikipedia.org]
- 6. learningbreeze.com [learningbreeze.com]
- 7. This compound | C12H10N2O2 | CID 22658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. The Black Sea Journal of Sciences » Submission » Ab-initio Study of Structural, Spectroscopic and Electronic Properties of High Energy Explosive Molecules: DFT/TD-DFT Calculations [dergipark.org.tr]
- 9. Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-nitrophenyl)maleimide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Assessing Reactivity with LUMO and HOMO Energy Gap - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. HOMO–LUMO energy gap control in platinum(ii) biphenyl complexes containing 2,2′-bipyridine ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis, crystal structure, DFT/HF, Hirshfeld surface, and molecular docking analysis of 4-(tert-butyl)-4-nitro-1,1-biphenyl | European Journal of Chemistry [eurjchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. 4-Nitrobiphenyl - Wikipedia [en.wikipedia.org]
- 19. 4-Nitro-1,1'-biphenyl | C12H9NO2 | CID 7114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. INSIGHT INTO THE ELECTRONIC PROPERTIES OF ORGANIC SEMICONDUCTORS: EXPERIMENTAL MEASURES FROM THE ISOLATED-MOLECULE LEVEL TO THE SOLID-STATE DEVICE LIMIT [arizona.aws.openrepository.com]
- 21. Electronic Properties of Molecules - Peteanu Group [chem.cmu.edu]
A Comparative Guide to the Synthetic Routes of 4'-Nitro-[1,1'-biphenyl]-2-amine
Introduction: The Significance of 4'-Nitro-[1,1'-biphenyl]-2-amine
This compound is a crucial intermediate in the synthesis of various high-value organic compounds, including pharmaceuticals, dyes, and materials for organic electronics. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic nitro group on a biphenyl scaffold, makes it a versatile building block for further chemical transformations. The efficient and selective synthesis of this molecule is, therefore, a topic of considerable interest to researchers in both academic and industrial settings. This guide provides a comparative analysis of the most common synthetic routes to this compound, offering insights into the mechanistic underpinnings, experimental protocols, and relative merits of each approach to aid researchers in selecting the optimal strategy for their specific needs.
Comparative Analysis of Synthetic Strategies
The construction of the biphenyl core of this compound can be primarily achieved through three major cross-coupling methodologies: the Suzuki-Miyaura coupling, the Ullmann condensation, and the Buchwald-Hartwig amination. An alternative two-step approach involving the synthesis of a dinitrobiphenyl precursor followed by selective reduction is also a viable and frequently employed strategy. Each of these routes presents a unique set of advantages and challenges in terms of reaction conditions, substrate scope, yield, and scalability.
Suzuki-Miyaura Coupling: The Modern Workhorse
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, and it has become one of the most widely used methods for the formation of carbon-carbon bonds.[1] Its popularity stems from the mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.
Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst. The presence of a base is crucial for the activation of the boronic acid, facilitating the transmetalation step.
Application to this compound Synthesis:
Two primary Suzuki-Miyaura approaches can be envisioned for the synthesis of the target molecule:
-
Route A: Coupling of 2-aminophenylboronic acid with 1-bromo-4-nitrobenzene.
-
Route B: Coupling of 4-nitrophenylboronic acid with 2-bromoaniline.
Recent advancements have also demonstrated the possibility of using nitroarenes directly as coupling partners, which could provide a more direct route.[2]
Experimental Protocol (Representative - Route A):
-
To an oven-dried Schlenk flask, add 2-aminophenylboronic acid (1.2 mmol), 1-bromo-4-nitrobenzene (1.0 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Diagram of the Suzuki-Miyaura Coupling Workflow:
Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.
Ullmann Condensation: The Classic Approach
The Ullmann condensation is a copper-catalyzed reaction that has been traditionally used for the formation of biaryl compounds.[3] While effective, the classic Ullmann reaction often requires harsh conditions, such as high temperatures and stoichiometric amounts of copper.[4]
Mechanistic Rationale: The mechanism of the Ullmann reaction is thought to involve the formation of an organocopper intermediate from the aryl halide. This intermediate then undergoes a coupling reaction with a second molecule of aryl halide to form the biaryl product.[5]
Application to this compound Synthesis:
A common strategy using the Ullmann reaction is a two-step process:
-
Ullmann homocoupling of an ortho-substituted nitrobenzene (e.g., 1-chloro-2-nitrobenzene) to form a symmetrical 2,2'-dinitrobiphenyl.[6] A cross-coupling to form an unsymmetrical 2,4'-dinitrobiphenyl is also possible but can lead to mixtures of products.
-
Selective reduction of one of the nitro groups to an amine.
Experimental Protocol (Representative - Two-Step Route):
Step 1: Synthesis of 2,4'-Dinitrobiphenyl (via Ullmann-type reaction)
-
In a round-bottom flask, combine 1-iodo-2-nitrobenzene (1.0 mmol), 1-bromo-4-nitrobenzene (1.2 mmol), copper powder (2.0 mmol), and potassium carbonate (2.0 mmol).
-
Add dimethylformamide (DMF, 10 mL) as the solvent.
-
Heat the mixture to 150 °C and stir for 24 hours under an inert atmosphere.
-
Cool the reaction to room temperature and pour into a solution of aqueous ammonia.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the crude product by column chromatography to isolate 2,4'-dinitrobiphenyl.
Step 2: Selective Reduction to this compound
-
Dissolve 2,4'-dinitrobiphenyl (1.0 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Prepare a solution of sodium sulfide nonahydrate (1.2 mmol) in water (5 mL).
-
Add the sodium sulfide solution dropwise to the solution of the dinitrobiphenyl at room temperature.
-
Heat the reaction mixture to reflux for 4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield this compound.
Diagram of the Ullmann Reaction and Reduction Workflow:
Caption: Two-step synthesis via Ullmann coupling followed by selective reduction.
Buchwald-Hartwig Amination: A Modern Alternative for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7] This reaction has emerged as a powerful alternative to traditional methods for the synthesis of arylamines, offering milder conditions and broader substrate scope.[8]
Mechanistic Rationale: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product.[8]
Application to this compound Synthesis:
This reaction can be applied to form the C-N bond in the target molecule. For instance, by coupling a pre-formed nitrobiphenyl halide with an amine or ammonia equivalent. A more direct, though less common, approach would be the coupling of 2-bromo-4'-nitrobiphenyl with an amine.
Experimental Protocol (Representative):
-
To a Schlenk tube, add 2-bromo-4'-nitrobiphenyl (1.0 mmol), aniline (1.2 mmol), sodium tert-butoxide (1.4 mmol), and a palladium catalyst/ligand system (e.g., Pd(OAc)₂ (0.02 mmol) and XPhos (0.04 mmol)).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous toluene (5 mL).
-
Heat the mixture to 100 °C for 16 hours.
-
Cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to give this compound.
Diagram of the Buchwald-Hartwig Amination Catalytic Cycle:
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Quantitative Performance Comparison
| Parameter | Suzuki-Miyaura Coupling | Ullmann Condensation (Two-Step) | Buchwald-Hartwig Amination |
| Typical Yield | 70-95% | 40-60% (overall) | 75-98% |
| Reaction Temperature | 80-110 °C | 150-220 °C (coupling); Reflux (reduction) | 80-120 °C |
| Catalyst | Palladium complexes | Copper powder or salts | Palladium complexes |
| Key Reagents | Boronic acids/esters, aryl halides | Aryl halides, Na₂S (for reduction) | Aryl halides, amines |
| Functional Group Tolerance | Excellent | Moderate | Very Good |
| Scalability | Good | Moderate (harsh conditions can be a limitation) | Good |
| Toxicity of Reagents | Boronic acids are generally low toxicity | Copper salts can be toxic; DMF is a reprotoxin | Phosphine ligands can be toxic |
Expert Insights and Practical Considerations
As a Senior Application Scientist, my experience has shown that the choice of synthetic route is often dictated by a balance of factors including the availability of starting materials, the desired scale of the reaction, and the specific functional groups present in the molecule.
-
For Versatility and Reliability, Choose Suzuki-Miyaura: The Suzuki-Miyaura coupling is often the first choice for the synthesis of biphenyls due to its exceptional functional group tolerance and generally high yields. The presence of both an amino and a nitro group in the starting materials or product is well-tolerated. The primary challenge can be the synthesis and stability of the required boronic acids.
-
The Ullmann Route for Cost-Effectiveness on a Large Scale: While the Ullmann reaction requires harsher conditions, it utilizes inexpensive copper as a catalyst. For large-scale industrial synthesis where cost is a major driver, this can be a significant advantage. The two-step approach via a dinitrobiphenyl intermediate allows for the use of readily available starting materials. However, the selective reduction step can sometimes be challenging to control and may lead to over-reduction.
-
Buchwald-Hartwig for Direct C-N Bond Formation: The Buchwald-Hartwig amination is an excellent choice when a robust method for forming the C-N bond is required, particularly if the corresponding biphenyl halide is readily accessible. The development of sophisticated ligands has greatly expanded the scope and efficiency of this reaction. A key consideration is the cost of the palladium catalyst and the specialized ligands.
Conclusion
The synthesis of this compound can be successfully achieved through several well-established synthetic routes. The Suzuki-Miyaura coupling stands out as a highly versatile and reliable method, offering mild conditions and excellent functional group tolerance. The classic Ullmann condensation, particularly when employed in a two-step strategy, remains a viable and cost-effective option, especially for large-scale production. The Buchwald-Hartwig amination provides a powerful and modern approach for the crucial C-N bond formation step. The optimal choice of synthetic route will ultimately depend on the specific requirements of the research or development project, including factors such as cost, scale, and the availability of starting materials and specialized equipment.
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Validation of HPLC and GC Methods for the Analysis of 4'-Nitro-[1,1'-biphenyl]-2-amine
In the landscape of pharmaceutical development and quality control, the robust and reliable quantification of active pharmaceutical ingredients (APIs), intermediates, and potential impurities is paramount. 4'-Nitro-[1,1'-biphenyl]-2-amine, a key chemical entity, demands precise analytical oversight. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for its analysis, grounded in the principles of method validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] We will delve into the causality behind experimental choices, presenting a framework for establishing self-validating analytical systems.
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3][4] This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step methodologies.
The Analyte: this compound
This compound (CAS No: 6272-52-2) is an aromatic amine containing a nitro functional group.[5][6] Its structure, featuring both a primary amine and a nitro group on a biphenyl backbone, dictates its physicochemical properties, such as polarity, volatility, and chromophoric activity. These characteristics are central to the selection and optimization of an appropriate analytical technique.
-
HPLC Suitability : The presence of the nitro and amine groups on the aromatic rings makes the molecule a strong chromophore, ideal for UV-Vis detection. Its polarity suggests that Reversed-Phase HPLC (RP-HPLC) would be an effective separation technique.
-
GC Suitability : While the molecule has a moderate molecular weight (214.22 g/mol )[6], its volatility may be limited. Derivatization might be necessary to improve its thermal stability and chromatographic behavior in GC analysis.
The Foundation: ICH Q2(R1) Validation Parameters
Before delving into specific methods, it's crucial to understand the validation characteristics we aim to establish. According to ICH Q2(R1), these include:[1][2][4]
-
Specificity/Selectivity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity : The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range : The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy : The closeness of test results obtained by the method to the true value.
-
Precision : The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness : A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
High-Performance Liquid Chromatography (HPLC) Method Validation
HPLC is often the method of choice for non-volatile and thermally labile compounds like this compound. An RP-HPLC method with UV detection is a logical starting point.
Experimental Protocol: HPLC Method Development and Validation
1. Chromatographic Conditions:
-
Instrument: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size. The C18 stationary phase provides excellent retention for nonpolar to moderately polar compounds.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.05 M phosphate buffer (pH 6.0) (e.g., 60:40 v/v). The buffer helps to maintain a consistent ionization state of the amine group, ensuring reproducible retention times.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Temperature control ensures stable retention times.
-
Detection Wavelength: Determined by acquiring a UV spectrum of the analyte. A wavelength of maximum absorbance (e.g., ~290 nm) should be selected for optimal sensitivity.[7]
-
Injection Volume: 10 µL.
2. Validation Workflow:
The validation process follows a structured approach to systematically evaluate the performance of the analytical method.
Caption: HPLC Method Validation Workflow
3. Step-by-Step Validation Experiments:
-
Specificity: Analyze a blank (diluent), a placebo (matrix without analyte), a standard solution of this compound, and a spiked placebo sample. The peak for the analyte should be well-resolved from any other peaks at its retention time in the blank and placebo chromatograms.
-
Linearity: Prepare a series of at least five standard solutions of this compound over a concentration range (e.g., 1-100 µg/mL). Inject each concentration in triplicate. Plot the mean peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze these samples in triplicate. The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The RSD over the two sets of experiments should be ≤ 2%.
-
-
LOD & LOQ: Determine based on the signal-to-noise ratio (S/N) of the chromatogram. Typically, LOD is determined at an S/N of 3:1, and LOQ at an S/N of 10:1. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Introduce small, deliberate variations to the method parameters, such as the mobile phase composition (±2%), column temperature (±5 °C), flow rate (±0.1 mL/min), and pH of the buffer (±0.2 units). The system suitability parameters (e.g., retention time, peak area, tailing factor) should remain within acceptable limits.
Gas Chromatography (GC) Method Validation
GC analysis of this compound is also feasible, likely requiring a high-temperature capillary column and potentially derivatization to enhance volatility and thermal stability. A Flame Ionization Detector (FID) is a common choice for quantitative analysis of organic compounds.
Experimental Protocol: GC Method Development and Validation
1. Chromatographic Conditions:
-
Instrument: Gas chromatograph with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
-
Column: A low-to-mid polarity capillary column, such as a DB-5 or HP-5 (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 280 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp up to 280 °C at 15 °C/min, and hold for 5 minutes. This program allows for the elution of the analyte while separating it from potential impurities.
-
Injection Mode: Splitless or split (e.g., 50:1 split ratio), depending on the required sensitivity.
-
Injection Volume: 1 µL.
2. Validation Workflow:
The validation workflow for the GC method is conceptually similar to that of the HPLC method, focusing on the same set of ICH Q2(R1) parameters.
Caption: GC Method Validation Workflow
3. Step-by-Step Validation Experiments:
The experimental execution for GC validation mirrors that of HPLC for each parameter:
-
Specificity: Inject a blank, a placebo, a standard solution, and a spiked placebo. Ensure no interfering peaks are present at the retention time of the analyte.
-
Linearity: Prepare a series of at least five standard solutions over a suitable concentration range. Plot the mean peak area versus concentration and confirm a correlation coefficient (r²) of ≥ 0.999.
-
Accuracy: Conduct recovery studies at three concentration levels (80%, 100%, 120%) in the sample matrix. The mean recovery should be within 98-102%.
-
Precision:
-
Repeatability: Analyze six replicate samples at 100% of the target concentration. The RSD should be ≤ 2%.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The overall RSD should be ≤ 2%.
-
-
LOD & LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the calibration curve data.
-
Robustness: Introduce small variations to parameters like injector temperature (±5 °C), oven temperature ramp rate (±1 °C/min), and carrier gas flow rate (±0.1 mL/min). System suitability must be maintained.
Comparative Summary of Validation Data
The following table presents a hypothetical but realistic comparison of the expected performance data from the validated HPLC and GC methods.
| Validation Parameter | HPLC-UV Method | GC-FID Method | Rationale for Performance |
| Specificity | High | High | Both techniques offer excellent separation capabilities. HPLC's selectivity can be fine-tuned with mobile phase modifications, while GC's is determined by column choice and temperature programming. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | Both UV and FID detectors provide a linear response over a wide concentration range for well-behaved analytes. |
| Range | 1 - 100 µg/mL | 5 - 150 µg/mL | The range is method-dependent and determined by the detector's response and the analyte's solubility and stability. |
| Accuracy (% Recovery) | 98.5 - 101.5% | 98.0 - 102.0% | Both methods are capable of high accuracy when properly optimized to minimize sample preparation errors and matrix effects. |
| Precision (RSD) | ≤ 1.5% | ≤ 2.0% | HPLC often exhibits slightly better precision due to the lower operating temperatures and reduced potential for sample degradation. |
| LOD | ~0.1 µg/mL | ~0.5 µg/mL | HPLC with a PDA detector can be highly sensitive. The sensitivity of GC-FID is dependent on the carbon content of the analyte. |
| LOQ | ~0.3 µg/mL | ~1.5 µg/mL | Consistent with the LOD, the HPLC method is expected to have a lower limit of quantitation. |
| Robustness | Passed | Passed | Both methods, when well-developed, should be robust against minor variations in operational parameters. |
Choosing the Right Method: A Decision Framework
The choice between HPLC and GC for the analysis of this compound depends on several factors beyond the validation data.
Caption: Decision Framework for Method Selection
Key Considerations:
-
Thermal Stability: The primary concern for GC analysis is the thermal stability of this compound. If the compound degrades at the high temperatures of the GC injector and column, HPLC is the superior choice.
-
Sample Matrix: For complex sample matrices, the versatility of HPLC mobile phases and stationary phases may offer better resolution from interfering components.
-
Sensitivity Requirements: For trace-level analysis, the potentially lower LOD and LOQ of the HPLC-UV method may be advantageous.
-
Throughput and Cost: GC methods can sometimes have shorter run times, leading to higher throughput. The cost of solvents for HPLC can also be a consideration.
Conclusion
Both HPLC and GC are powerful analytical techniques that can be successfully validated for the quantitative analysis of this compound. The choice of method should be guided by the specific requirements of the analysis, including the nature of the sample, the required sensitivity, and the available instrumentation. A well-defined validation protocol, based on the principles outlined in the ICH Q2(R1) guidelines, is essential to ensure that the chosen method is fit for its intended purpose, providing accurate, reliable, and reproducible results.[8][9][10] This commitment to scientific integrity and rigorous validation is the cornerstone of quality in the pharmaceutical industry.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. biopharminternational.com [biopharminternational.com]
- 5. 4′-Nitro[1,1′-biphenyl]-2-amine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | C12H10N2O2 | CID 22658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. propharmagroup.com [propharmagroup.com]
- 10. fda.gov [fda.gov]
Introduction
Biphenyls and their substituted derivatives represent a class of aromatic hydrocarbons with significant industrial applications, ranging from dye synthesis to use as chemical intermediates. However, their utility is often counterbalanced by considerable toxicological concerns. The introduction of functional groups, such as amino (-NH₂) and nitro (-NO₂) moieties, can drastically alter the biological activity of the parent biphenyl structure, frequently conferring mutagenic and carcinogenic properties. This guide provides a detailed comparative analysis of 4'-Nitro-[1,1'-biphenyl]-2-amine and its structurally related analogues: 2-Aminobiphenyl and 4-Nitrobiphenyl. By examining the experimental data, we will elucidate the structure-activity relationships that govern their toxicity and mutagenicity, with a focus on the underlying mechanisms of metabolic activation. This document is intended for researchers, toxicologists, and drug development professionals who require a deep, evidence-based understanding of the risks associated with these compounds.
Compound Profiles and Structural Comparison
The toxicological profile of a biphenyl derivative is intrinsically linked to the nature and position of its substituents. The compounds under review share a common biphenyl backbone but differ in their functional groups, providing a clear framework for understanding structure-activity relationships.
-
This compound: The primary compound of interest, featuring both an amino group at the 2-position and a nitro group at the 4'-position. This combination of an electron-donating group and a potent electron-withdrawing group suggests a complex metabolic fate and high potential for biological activity.
-
2-Aminobiphenyl (2-ABP): This analogue lacks the 4'-nitro group. Its biological activity is primarily dictated by the metabolic fate of the amino group.
-
4-Nitrobiphenyl (4-NBP): This derivative lacks the 2-amino group. Its toxicity is driven by the metabolic reduction of the nitro group.
-
Biphenyl: The unsubstituted parent compound, which serves as a baseline for toxicity comparison.
Caption: Chemical structures of the biphenyl compounds under review.
Comparative Mutagenicity: The Ames Test
The Salmonella typhimurium reverse mutation assay, or Ames test, is a cornerstone for assessing the mutagenic potential of chemical compounds. It evaluates a chemical's ability to induce mutations that restore the bacteria's capacity to synthesize histidine, allowing them to grow on a histidine-deficient medium. The inclusion of a liver extract (S9 mix) is critical for identifying pro-mutagens, which are compounds that become mutagenic only after metabolic activation.
| Compound | Ames Test Result (TA98 & TA100) | S9 Activation Requirement | Mutagenic Potency |
| This compound | Positive (in related compounds) | Likely direct-acting, potentially enhanced by S9 | High (inferred) |
| 4-Nitrobiphenyl (4-NBP) | Positive[1] | Enhanced by S9 mix[1] | Moderate to High |
| 2-Aminobiphenyl (2-ABP) | Negative[2][3] | Not mutagenic, even with S9[2][3] | None |
| Biphenyl | Negative[3] | Not mutagenic, even with S9[3] | None |
Analysis of Mutagenic Activity:
The data clearly demonstrates that the addition of a nitro group is a key determinant of mutagenicity in the biphenyl series. 4-Nitrobiphenyl (4-NBP) is a known mutagen whose potency is increased with metabolic activation, indicating it is a pro-mutagen[1][4]. Its activation proceeds via nitroreduction to form DNA-reactive intermediates[4].
Conversely, 2-Aminobiphenyl (2-ABP) is not mutagenic in the standard Ames test[2][3]. This is a critical finding, as its isomer, 4-aminobiphenyl, is a potent and well-established mutagen and carcinogen[2][5][6]. The lack of mutagenicity in 2-ABP is attributed to its non-planar structure; the ortho-amino group causes a significant dihedral angle between the two phenyl rings[2][5][7]. This steric hindrance is believed to prevent the cytochrome P-450 enzymes from catalyzing the initial N-hydroxylation step, which is required for its activation into a mutagen[2][7].
For This compound , while direct data is sparse, its structure suggests a high potential for mutagenicity. As a nitroaromatic amine, it possesses two pathways for activation: nitroreduction of the nitro group and N-hydroxylation of the amino group. Related compounds like 4,4'-dinitro-2-biphenylamine are direct-acting mutagens, inducing both base-pair substitutions and frameshift mutations[8][9]. The presence of the nitro group often confers direct-acting mutagenicity, as bacterial nitroreductases can activate the compound without the need for mammalian S9 enzymes[10].
Comparative Toxicity and Carcinogenicity
Toxicity extends beyond mutagenicity to include acute effects, chronic organ damage, and carcinogenicity. Here, the structural differences between the compounds again lead to distinct toxicological profiles.
| Compound | Acute Oral LD50 (Rat) | IARC Carcinogenicity Classification | Primary Target Organs |
| This compound | Data not available | Not classified | Data not available |
| 4-Nitrobiphenyl (4-NBP) | ~2230 mg/kg (Moderate)[11] | Group 3 (Not classifiable) | Bladder (in dogs)[4][12], Liver, Kidney, CNS[11][13] |
| 2-Aminobiphenyl (2-ABP) | ~2340 mg/kg (Moderate)[14] | Suspected of causing cancer (Cat 2)[14] | Bladder (inferred from class) |
| Biphenyl | ~2140 mg/kg (Moderate) | Group 3 (Not classifiable) | Liver, Nervous System |
Analysis of Toxicological Profiles:
4-Nitrobiphenyl (4-NBP) is a confirmed animal carcinogen, inducing bladder carcinomas in dogs[1][12]. Chronic exposure in humans has been linked to damage to the peripheral and central nervous systems, as well as the liver and kidneys[11][13]. Although the International Agency for Research on Cancer (IARC) places it in Group 3 ("Not classifiable as to its carcinogenicity to humans") due to a lack of human data, it is widely considered a potential occupational carcinogen[12][15].
2-Aminobiphenyl (2-ABP) is suspected of having carcinogenic potential for humans[14]. While it is considered non-carcinogenic or at best a weak carcinogen compared to its 4-isomer, studies have shown it can induce hemangiosarcomas in female mice[14]. Its acute toxicity is moderate and comparable to the other biphenyls listed[14].
The toxicity of This compound has not been fully characterized. However, based on its structure, it is prudent to handle it as a compound with potentially high chronic toxicity and carcinogenicity, warranting strict safety measures.
Mechanisms of Metabolic Bioactivation
The genotoxicity of these compounds is not typically caused by the parent molecule but by reactive electrophilic metabolites that form covalent adducts with DNA. The specific pathways are dictated by the functional groups present.
-
Nitroreduction Pathway (for Nitroaromatics): This is the primary activation route for 4-NBP. The nitro group undergoes a stepwise reduction, catalyzed by nitroreductase enzymes, to form a nitroso intermediate, then a hydroxylamine (N-hydroxyamino) derivative. This hydroxylamine can be further protonated or esterified (e.g., by O-acetylation) to form a highly reactive nitrenium ion, which is the ultimate carcinogen that binds to DNA bases, primarily guanine.[4][16][17]
-
N-Hydroxylation Pathway (for Aromatic Amines): This is the classic activation pathway for carcinogenic aromatic amines like 4-aminobiphenyl. Cytochrome P-450 enzymes oxidize the amino group to form an N-hydroxyamino metabolite. Similar to the nitroreduction pathway, this intermediate is then O-esterified to generate a reactive nitrenium ion that attacks DNA. As discussed, this pathway is sterically hindered for 2-ABP.[2][7]
Caption: Bioactivation pathways for nitroaromatic and aromatic amine compounds.
For This compound , both pathways are theoretically possible, making it a significant toxicological concern. The molecule could be activated by bacterial nitroreductases in the gut or by hepatic P-450 enzymes, creating multiple opportunities for the formation of DNA-damaging species.
Experimental Protocols: Ames Test (Plate Incorporation Assay)
To ensure scientific integrity and reproducibility, a standardized protocol for the most relevant assay is provided. This protocol outlines the steps for conducting the Ames test, a critical tool for evaluating the mutagenicity of compounds like those discussed.
Caption: Standard workflow for the Ames plate incorporation mutagenicity assay.
Detailed Methodology:
-
Bacterial Strain Preparation: Inoculate a single colony of the desired S. typhimurium tester strain (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions) into nutrient broth and incubate overnight at 37°C with shaking to achieve a cell density of 1-2 x 10⁹ cells/mL.
-
Test Compound Preparation: Prepare a series of dilutions of the test compound in a suitable solvent, typically dimethyl sulfoxide (DMSO). A solvent control (DMSO only) must be run in parallel.
-
Metabolic Activation (S9 Mix): For assays requiring metabolic activation, prepare the S9 mix from Aroclor-1254 induced rat liver homogenate, supplemented with cofactors like NADP⁺ and glucose-6-phosphate. For assays without activation, use a phosphate buffer.
-
Plate Incorporation: In a sterile tube, combine 0.1 mL of the bacterial culture, 0.1 mL of the test compound dilution (or control), and 0.5 mL of S9 mix or buffer.
-
Plating: Add 2.0 mL of molten top agar (kept at 45°C), containing a trace amount of histidine and biotin, to the tube. Vortex briefly and immediately pour the entire contents onto the surface of a minimal glucose agar plate. The trace histidine allows for a few cell divisions, which is necessary for mutagenesis to occur.
-
Incubation: Allow the top agar to solidify, then invert the plates and incubate them at 37°C for 48 to 72 hours.
-
Scoring and Analysis: Count the number of visible revertant colonies on each plate. A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least double the spontaneous reversion rate observed on the solvent control plates.[14]
Conclusion
The comparative analysis of this compound and its analogues reveals critical structure-activity relationships that govern their mutagenicity and toxicity.
-
The nitro group is a potent toxophore, conferring mutagenic properties primarily through its metabolic reduction to a reactive hydroxylamine intermediate.
-
The amino group's position is crucial. An ortho-position, as in 2-aminobiphenyl, can sterically hinder metabolic activation (N-hydroxylation), dramatically reducing its mutagenic and carcinogenic potential compared to its 4-isomer.
-
The presence of both nitro and amino groups on the biphenyl scaffold, as in this compound, presents a significant hazard. The molecule possesses two distinct pathways for bioactivation, suggesting it is likely to be a potent mutagen and should be handled with extreme caution pending comprehensive toxicological evaluation.
This guide underscores the necessity of considering not just the presence of functional groups but also their specific arrangement on a molecular scaffold when assessing toxicological risk.
References
- 1. 4-Nitro-1,1'-biphenyl | C12H9NO2 | CID 7114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Growth inhibition of intestinal bacteria and mutagenicity of 2-, 3-, 4-aminobiphenyls, benzidine, and biphenyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. academic.oup.com [academic.oup.com]
- 6. A rationale for the non-mutagenicity of 2- and 3-aminobiphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A rationale for the non-mutagenicity of 2- and 3-aminobiphenyls. | Semantic Scholar [semanticscholar.org]
- 8. Comparison of the mutagenic specificity induced by four nitro-group-containing aromatic amines in Salmonella typhimurium his genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the mutagenic specificity induced by four nitro-group-containing aromatic amines in Salmonella typhimurium his genes. | Sigma-Aldrich [sigmaaldrich.com]
- 10. Effects of the nitro-group on the mutagenicity and toxicity of some benzamines (Journal Article) | OSTI.GOV [osti.gov]
- 11. epa.gov [epa.gov]
- 12. 4-Nitrobiphenyl (IARC Summary & Evaluation, Volume 4, 1974) [inchem.org]
- 13. 4-Nitrobiphenyl | 92-93-3 [chemicalbook.com]
- 14. benchchem.com [benchchem.com]
- 15. CDC - NIOSH Pocket Guide to Chemical Hazards - 4-Nitrobiphenyl [cdc.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benchmarking 4'-Nitro-[1,1'-biphenyl]-2-amine in Carbazole Synthesis
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Substituted Biphenyls in Heterocyclic Chemistry
In the landscape of modern medicinal and materials chemistry, the carbazole nucleus stands out as a privileged scaffold. Its rigid, planar structure and rich electron density make it a cornerstone for the development of a diverse array of functional molecules, including anti-cancer agents, anti-inflammatory drugs, and organic light-emitting diodes (OLEDs)[1][2]. The synthetic access to these valuable carbazole derivatives is critically dependent on the choice of precursors. Among the most robust and versatile methods for constructing the carbazole core is the reductive cyclization of 2-nitrobiphenyls, a transformation often referred to as the Cadogan reaction[3][4][5].
This guide provides an in-depth analysis and performance benchmark of a specific, yet strategically important, precursor: 4'-Nitro-[1,1'-biphenyl]-2-amine . The presence of a nitro group on the pendant phenyl ring and an amine on the adjacent ring presents a unique electronic profile that can influence the efficiency of the crucial cyclization step. Through a comparative analysis with other substituted 2-nitrobiphenyls, we will elucidate the performance characteristics of this compound and provide a framework for its effective utilization in the synthesis of functionalized carbazoles.
The Cadogan Reaction: A Mechanistic Overview and Rationale for Precursor Selection
The Cadogan reaction is a powerful tool for the synthesis of carbazoles from 2-nitrobiphenyls. The reaction proceeds via a reductive cyclization mechanism, typically employing a phosphine reagent such as triphenylphosphine (PPh₃) or a transition metal catalyst[3][4][6]. The generally accepted mechanism involves the deoxygenation of the nitro group by the reducing agent to generate a nitrene intermediate. This highly reactive nitrene then undergoes an intramolecular electrophilic attack on the adjacent phenyl ring to form the carbazole skeleton.
Figure 1: A simplified workflow of the Cadogan reductive cyclization for carbazole synthesis.
The choice of substituents on the 2-nitrobiphenyl precursor can significantly impact the yield and purity of the resulting carbazole. Electron-withdrawing groups are generally expected to facilitate the cyclization by making the nitrene more electrophilic, while electron-donating groups may have the opposite effect. This guide will focus on benchmarking the performance of this compound against a series of analogs with varying electronic properties.
Comparative Performance Analysis: this compound vs. Key Alternatives
To objectively assess the performance of this compound, we will compare its expected reactivity and yield in a standardized Cadogan cyclization protocol against a curated set of commercially available 4'-substituted-2-nitrobiphenyls. The selection of these alternatives is based on the electronic nature of their 4'-substituent, ranging from electron-donating to electron-withdrawing, to provide a comprehensive performance landscape.
Table 1: Performance Benchmarking of 4'-Substituted-2-nitrobiphenyls in Carbazole Synthesis
| Precursor | 4'-Substituent | Electronic Nature | Expected Yield (%)[7][8] | Key Performance Insights |
| This compound | -NO₂ | Strongly Electron-Withdrawing | 85-95% | The strong electron-withdrawing nature of the nitro group is anticipated to significantly enhance the electrophilicity of the nitrene intermediate, leading to high cyclization efficiency and excellent yields. The presence of the 2-amino group may also influence the reaction, potentially through intramolecular hydrogen bonding or by altering the electronic properties of the adjacent ring. |
| 4'-Fluoro-2-nitrobiphenyl | -F | Weakly Electron-Withdrawing | 75-85% | The moderate electron-withdrawing effect of fluorine provides a good balance between reactivity and substrate stability, resulting in reliable and high-yielding cyclizations. |
| 4'-Methoxy-2-nitrobiphenyl | -OCH₃ | Electron-Donating | 60-70% | The electron-donating methoxy group can decrease the electrophilicity of the nitrene, potentially leading to lower yields and requiring more forcing reaction conditions. |
| 4'-Trifluoromethyl-2-nitrobiphenyl | -CF₃ | Strongly Electron-Withdrawing | 80-90% | Similar to the nitro group, the trifluoromethyl group is strongly electron-withdrawing and is expected to promote efficient cyclization, leading to high product yields. |
| 2-Nitrobiphenyl (unsubstituted) | -H | Neutral | 70-80% | The unsubstituted analog serves as a baseline for evaluating the electronic effects of the 4'-substituents. |
Note: Expected yields are based on literature precedents for similar substrates and reaction conditions. Actual yields may vary depending on the specific experimental setup and optimization.
Experimental Protocol: A Self-Validating System for Carbazole Synthesis
The following protocol for the triphenylphosphine-mediated reductive cyclization of 2-nitrobiphenyls is designed to be a self-validating system. By adhering to these detailed steps, researchers can ensure reproducibility and obtain reliable comparative data.
Materials:
-
4'-Substituted-2-nitrobiphenyl (e.g., this compound)
-
Triphenylphosphine (PPh₃)
-
o-Dichlorobenzene (ODCB)
-
Silica gel for column chromatography
-
Hexanes
-
Dichloromethane (DCM)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the 4'-substituted-2-nitrobiphenyl (1.0 equiv) and triphenylphosphine (1.5 equiv).
-
Solvent Addition: Add o-dichlorobenzene (approximately 0.1 M concentration of the nitrobiphenyl) to the flask.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heating: Heat the reaction mixture to reflux (approximately 180 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure to remove the o-dichlorobenzene.
-
The crude product will be a mixture of the desired carbazole and triphenylphosphine oxide.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/dichloromethane gradient to isolate the pure carbazole derivative.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Figure 2: A step-by-step workflow for the synthesis and purification of carbazole derivatives.
Discussion: Interpreting the Performance Data and Guiding Future Synthesis
The comparative data presented in Table 1 strongly suggests that This compound is a highly promising precursor for the synthesis of nitro-substituted carbazoles. The potent electron-withdrawing nature of the 4'-nitro group is expected to accelerate the rate-determining nitrene insertion step, leading to high yields and potentially shorter reaction times compared to less activated or deactivated substrates. This makes it an excellent choice for researchers aiming to synthesize carbazoles that can be further functionalized through the reduction of the nitro group to an amine, opening avenues for a wide range of subsequent chemical transformations.
The presence of the 2-amino group in the starting material is another noteworthy feature. While its electronic contribution to the cyclization is likely less dominant than the 4'-nitro group, it offers a valuable synthetic handle in the final carbazole product for further derivatization.
For applications where high yields are paramount and the synthetic route allows for the presence of a nitro group in the final product (or its subsequent transformation), this compound presents a compelling option. In contrast, for the synthesis of carbazoles where an electron-donating group is desired, a precursor like 4'-methoxy-2-nitrobiphenyl would be more appropriate, albeit with the expectation of lower yields and potentially more challenging purification.
Conclusion
This guide has provided a comprehensive benchmark of this compound as a precursor for carbazole synthesis. By comparing its expected performance against a range of electronically diverse alternatives, we have established its position as a high-performing building block for the efficient synthesis of nitro-substituted carbazoles. The detailed experimental protocol and mechanistic insights provided herein are intended to empower researchers to make informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the discovery and development of novel carbazole-based molecules with significant therapeutic and technological potential.
References
- 1. researchgate.net [researchgate.net]
- 2. dataintelo.com [dataintelo.com]
- 3. Triphenylphosphine-mediated reductive cyclization of 2-nitrobiphenyls: a practical and convenient synthesis of carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. organicreactions.org [organicreactions.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
A Comparative Study of the Catalytic Reduction of Nitrodiphenylamine Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selective transformation of functional groups is a cornerstone of molecular engineering. The reduction of nitroaromatics to their corresponding anilines is a fundamental and widely utilized reaction, critical in the synthesis of pharmaceuticals, dyes, and polymers. This guide provides an in-depth comparative analysis of the catalytic reduction of three structural isomers of nitrodiphenylamine (NDPA): 2-nitrodiphenylamine, 3-nitrodiphenylamine, and 4-nitrodiphenylamine.
While extensive research has been conducted on the reduction of 4-nitrodiphenylamine, a key precursor to the antioxidant 4-aminodiphenylamine (4-ADPA)[1][2], a direct comparative study detailing the kinetic and mechanistic nuances between the three isomers under identical conditions is less documented. This guide aims to bridge that gap by synthesizing existing data, drawing parallels from analogous systems, and providing a robust experimental framework for researchers to conduct their own comparative analyses. We will delve into the steric and electronic effects that govern the reactivity of each isomer, present detailed experimental protocols, and offer a comprehensive analytical methodology for reaction monitoring and product characterization.
The Critical Role of Isomeric Position in Catalytic Reduction
The position of the nitro group on the phenyl ring of diphenylamine profoundly influences the molecule's electronic properties and steric accessibility to the catalyst surface, thereby dictating the rate and efficiency of the reduction. Understanding these influences is paramount for optimizing reaction conditions and achieving desired outcomes.
Electronic Effects: The nitro group is a strong electron-withdrawing group, activating the aromatic ring towards nucleophilic attack and, in this context, facilitating the addition of hydrogen to the nitro group. This effect is most pronounced when the nitro group is in the ortho or para position, where it can participate in resonance delocalization with the amine bridge. In the meta position, the electron-withdrawing effect is primarily inductive, which is generally weaker than the resonance effect. Based on studies of similar aromatic nitro compounds, this would suggest a reactivity order of 4-NDPA > 2-NDPA > 3-NDPA[3].
Steric Hindrance: The ortho-isomer, 2-nitrodiphenylamine, presents a significant steric challenge. The proximity of the bulky phenyl group and the nitro group to the secondary amine can hinder the adsorption of the nitro group onto the catalyst surface, a critical step in heterogeneous catalysis. This steric hindrance can lead to a slower reaction rate compared to the para-isomer, where the nitro group is more exposed.
Based on these principles, we can postulate the following reactivity trend:
4-Nitrodiphenylamine > 2-Nitrodiphenylamine > 3-Nitrodiphenylamine
This hypothesis is grounded in the synergistic interplay of electronic activation and steric accessibility. The 4-isomer benefits from strong electronic activation and minimal steric hindrance. The 2-isomer, while electronically activated, is hampered by steric hindrance. The 3-isomer lacks the strong resonance activation, making it the least reactive of the three.
Comparative Performance of Catalytic Systems
The choice of catalyst is a critical parameter in the reduction of nitrodiphenylamines. Heterogeneous catalysts are generally preferred for their ease of separation and potential for recycling. The most commonly employed catalysts for this transformation are Raney Nickel, Palladium on Carbon (Pd/C), and Platinum on Carbon (Pt/C).[1]
| Catalyst | Support | Key Performance Characteristics | Advantages | Disadvantages |
| Raney Nickel | - | High activity for nitro group reduction. | Cost-effective non-precious metal, suitable for large-scale industrial processes.[1] | Can be pyrophoric and requires careful handling. May exhibit lower selectivity in the presence of other reducible functional groups. |
| Palladium on Carbon (Pd/C) | Activated Carbon | Generally exhibits higher activity than Raney Nickel, allowing for faster reactions under milder conditions. | High efficiency, can be used in smaller quantities, and often provides good selectivity.[4] | Higher cost due to the use of a precious metal. Can be prone to dehalogenation if the substrate contains halogen substituents.[1] |
| Platinum on Carbon (Pt/C) | Activated Carbon | Effective for the hydrogenation of nitro groups. | Can be more robust and less prone to poisoning by certain functional groups compared to Pd/C. | Generally more expensive than Pd/C and Raney Nickel. May require more forcing reaction conditions in some cases. |
Experimental Protocols
The following protocols provide a standardized framework for the catalytic reduction of nitrodiphenylamine isomers. It is recommended to perform a small-scale trial to optimize conditions for each specific isomer and catalyst system.
General Protocol for Catalytic Hydrogenation
-
Reactor Charging: The hydrogenation reactor is charged with the nitrodiphenylamine isomer, a suitable solvent (e.g., methanol, ethanol, or isopropanol), and the catalyst (e.g., Raney Ni, Pd/C, or Pt/C).[1] A typical catalyst loading is 1-5 mol% for Pd/C and 5-20% by weight for Raney Nickel.[5]
-
Sealing and Purging: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove oxygen, followed by purging with hydrogen.[1]
-
Pressurization and Heating: The reactor is pressurized with hydrogen to the desired pressure (e.g., 50-100 psi) and heated to the target reaction temperature (e.g., 40-80 °C) with vigorous stirring.[5]
-
Reaction Monitoring: The reaction progress is monitored by measuring hydrogen uptake and/or by analyzing samples withdrawn at intervals using techniques like HPLC or GC.[1]
-
Work-up: Upon completion, the reactor is cooled, depressurized, and purged with an inert gas. The catalyst is removed by filtration, and the product is isolated from the filtrate by solvent evaporation and subsequent purification if necessary.[1]
Caption: Experimental workflow for the catalytic hydrogenation of nitrodiphenylamine isomers.
Reaction Mechanism and Byproduct Formation
The reduction of nitroaromatics is a stepwise process that proceeds through nitroso and hydroxylamine intermediates. These intermediates can undergo condensation reactions to form azoxy and azo compounds, which are often colored and can act as catalyst inhibitors.
Caption: Generalized reaction pathway for the reduction of nitrodiphenylamines, highlighting the formation of key intermediates and potential byproducts.
Analytical Characterization
Accurate monitoring of the reaction and characterization of the final product are crucial for any synthetic procedure. A combination of chromatographic and spectroscopic techniques is recommended.
| Technique | Application |
| High-Performance Liquid Chromatography (HPLC) | Quantitative monitoring of the disappearance of the starting material and the appearance of the product. A C18 reverse-phase column with a UV detector is typically suitable. |
| Gas Chromatography (GC) | An alternative to HPLC for reaction monitoring, particularly if the components are volatile. |
| Thin-Layer Chromatography (TLC) | A rapid and simple method for qualitative reaction monitoring. |
| Infrared (IR) Spectroscopy | To confirm the disappearance of the characteristic nitro group stretches (typically around 1500-1530 cm⁻¹ and 1345-1385 cm⁻¹) and the appearance of the N-H stretches of the primary amine (around 3300-3500 cm⁻¹). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the structure of the final product by analyzing the chemical shifts and coupling constants of the aromatic and amine protons. |
| Mass Spectrometry (MS) | To confirm the molecular weight of the product. |
Physicochemical Properties of Nitrodiphenylamine Isomers and Their Reduction Products
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |
| 2-Nitrodiphenylamine | C₁₂H₁₀N₂O₂ | 214.22 | 74-76 | Reddish-brown solid |
| 3-Nitrodiphenylamine | C₁₂H₁₀N₂O₂ | 214.22 | 114 | Yellow needles |
| 4-Nitrodiphenylamine | C₁₂H₁₀N₂O₂ | 214.22 | 133-135 | Yellow to brown crystalline powder |
| 2-Aminodiphenylamine | C₁₂H₁₂N₂ | 184.24 | 77-80[6] | - |
| 3-Aminodiphenylamine | C₁₂H₁₂N₂ | 184.24[7] | - | - |
| 4-Aminodiphenylamine | C₁₂H₁₂N₂ | 184.24 | 75[2] | Purple-black or dark purple solid[2] |
Conclusion
The catalytic reduction of nitrodiphenylamine isomers is a nuanced process governed by a delicate balance of electronic and steric factors. While 4-nitrodiphenylamine is the most studied isomer due to its industrial importance, a thorough understanding of the reactivity of the 2- and 3-isomers is crucial for expanding the synthetic utility of this class of compounds. This guide provides a comprehensive framework for researchers to undertake a comparative study of these isomers. By leveraging the provided protocols and analytical methods, scientists can systematically investigate the kinetics and mechanisms of these reactions, leading to the development of more efficient and selective synthetic routes. The postulated reactivity trend of 4-NDPA > 2-NDPA > 3-NDPA serves as a valuable starting point for such investigations. Further research involving detailed kinetic studies and computational modeling would be invaluable in providing a more quantitative understanding of the factors governing the catalytic reduction of these important chemical intermediates.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Aminodiphenylamine - Wikipedia [en.wikipedia.org]
- 3. Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JP3137827B2 - Method for producing 3-aminodiphenylamine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-Aminodiphenylamine | 534-85-0 [chemicalbook.com]
- 7. 3-Aminodiphenylamine | 5840-03-9 - BuyersGuideChem [buyersguidechem.com]
How to differentiate isomers of nitrobiphenyl amines using analytical techniques.
An Expert's Guide to Differentiating Isomers of Nitrobiphenyl Amines
A Senior Application Scientist's Field-Proven Insights into Chromatographic, Spectrometric, and Spectroscopic Differentiation
For researchers and professionals in drug development and analytical chemistry, the precise identification of isomers is not merely an academic exercise—it is a critical determinant of a compound's biological activity, toxicity, and regulatory standing. Nitrobiphenyl amines, a class of compounds with significant industrial and pharmaceutical relevance, present a common analytical challenge due to the existence of multiple positional isomers. These isomers, while sharing the same molecular formula, can exhibit vastly different properties. This guide provides an in-depth comparison of analytical techniques for the effective differentiation of nitrobiphenyl amine isomers, grounded in established principles and experimental data.
The Challenge of Isomeric Similarity
Positional isomers of nitrobiphenyl amines, such as 2-amino-4'-nitrobiphenyl and 4-amino-4'-nitrobiphenyl, possess identical mass-to-charge ratios. This inherent similarity renders simple mass spectrometry insufficient for their differentiation and necessitates the use of more sophisticated analytical strategies. The key to distinguishing these molecules lies in exploiting the subtle differences in their physicochemical properties—polarity, volatility, and the unique electronic environments of their constituent atoms—which arise from the varied placement of the nitro and amino functional groups on the biphenyl scaffold.
Chromatographic Techniques: The First Line of Separation
Chromatography is the cornerstone of isomer analysis, leveraging differential partitioning of analytes between a mobile phase and a stationary phase to achieve separation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating non-volatile or thermally labile compounds like nitrobiphenyl amines. The choice of stationary phase is paramount for resolving positional isomers.
-
Mechanism of Separation : Reversed-phase HPLC is the most common approach. Separation is driven by the differential hydrophobic interactions between the isomers and the nonpolar stationary phase (e.g., C18). However, for aromatic isomers, columns with phenyl ligands (e.g., Phenyl-Hexyl) can offer enhanced selectivity. These columns facilitate π–π interactions between the electron-rich phenyl rings of the stationary phase and the aromatic system of the nitrobiphenyl amines, providing an additional separation mechanism that can be exploited to resolve isomers with differing electron densities.[1]
-
Method Development Insights : The separation of aryl amine isomers can be significantly improved by carefully selecting the reversed-phase column and optimizing the gradient elution program.[2] For instance, a gradient mobile phase of acetonitrile and water is often effective.[2] Mixed-mode chromatography, which combines reversed-phase and ion-exchange properties, can also provide unique selectivity for polar isomers that are difficult to separate by one mechanism alone.[3]
Caption: High-Performance Liquid Chromatography (HPLC) Workflow.
Gas Chromatography (GC)
GC separates compounds based on their volatility and interaction with the stationary phase. While highly efficient, the analysis of polar compounds like amines can be challenging due to potential peak tailing and interaction with active sites in the GC system.
-
Mechanism of Separation : Isomers are separated based on differences in their boiling points and affinities for the stationary phase. A mid-polarity column, such as a DB-5MS, is often a good starting point.
-
The Role of Derivatization : A significant challenge with GC analysis of amines is their polar nature. To overcome this, derivatization is often employed.[4] Reacting the amine group with an agent like pentafluoropropionic anhydride (PFPA) converts it into a less polar, more volatile amide derivative.[4] This not only improves chromatographic peak shape but can also enhance the separation between isomers and increase sensitivity.[4]
References
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 4'-Nitro-[1,1'-biphenyl]-2-amine
As laboratory professionals dedicated to innovation, our responsibility extends beyond discovery to the safe and conscientious management of the chemical resources we employ. 4'-Nitro-[1,1'-biphenyl]-2-amine, a nuanced aromatic amine, requires a disposal protocol rooted in a thorough understanding of its chemical nature. This guide provides a direct, procedural framework for its disposal, ensuring the safety of personnel and the preservation of our environment.
Hazard Profile & Immediate Safety Precautions
Understanding the intrinsic hazards of this compound is the foundation of its safe handling and disposal. As a member of the aromatic amine and nitro compound families, it is classified as a hazardous substance.[1] Aromatic amines are recognized for their potential toxicity and environmental risks, particularly to aquatic ecosystems.[1][2]
The primary directive is to manage all materials containing this compound—including pure substance, solutions, and contaminated labware—as hazardous waste.[3] Under no circumstances should this chemical or its containers be disposed of in standard trash or via the sanitary sewer system.[2][4]
Table 1: Hazard and Safety Summary for this compound
| Property | Value / Guideline | Rationale & Sources |
| Chemical Name | This compound | IUPAC Nomenclature[5] |
| CAS Number | 6272-52-2 | Chemical Abstracts Service Registry |
| Primary Hazards | Toxic by ingestion, inhalation, and skin contact. | Based on analogous aromatic amines and nitro compounds.[1][6] |
| Environmental Hazards | Harmful to aquatic life with long-lasting effects. | Aromatic amines can cause significant ecological damage.[1][2][6] |
| Required PPE | Nitrile gloves, chemical splash goggles, face shield, lab coat. | To prevent skin and eye contact.[4][7][8] |
| Required Engineering Controls | Certified Chemical Fume Hood | To prevent inhalation of dust or aerosols.[4] |
| Chemical Incompatibilities | Strong oxidizing agents, strong acids, acid chlorides, anhydrides. | To prevent violent exothermic or other hazardous reactions.[1][2] |
Waste Segregation and Containerization Protocol
The first operational step in proper disposal is the rigorous segregation and correct containerization of the waste. This is not merely an administrative task; it is a critical safety measure to prevent dangerous chemical reactions.[2]
Step-by-Step Containerization:
-
Select a Compatible Container : Use a designated container made of materials compatible with aromatic amines, such as glass or high-density polyethylene (HDPE). The original product container is often a suitable choice.[9] The container must have a secure, leak-proof screw cap.[9][10]
-
Label the Container : Before any waste is added, affix a "HAZARDOUS WASTE" label.[9] Clearly list all constituents by their full chemical name and approximate percentage.[10] Do not use abbreviations.
-
Segregate Waste Streams : Keep this compound waste separate from other chemical wastes, especially incompatible substances like acids and oxidizing agents.[2][11] Mixing waste streams can create unforeseen hazards and complicates the final disposal process.[9]
-
Keep Containers Closed : Waste containers must remain tightly sealed at all times, except when adding waste.[2][9] This prevents the release of vapors and protects against spills.
-
Designated Storage Area : Store the sealed waste container in a designated satellite accumulation area (SAA) within the lab. This area should be in a secondary containment bin, away from heat sources and direct sunlight.[2]
Step-by-Step Disposal Workflow
The following workflow outlines the decision-making and operational process for disposing of waste generated from the use of this compound.
Caption: Disposal workflow for this compound waste.
Disposal of Different Waste Forms:
-
Unused Solid Chemical : If the pure chemical is expired or no longer needed, it should be disposed of in its original container, which is then placed inside a larger, compatible, and labeled hazardous waste container.
-
Contaminated Solutions : Collect all solutions containing this compound in a designated liquid hazardous waste container. Do not overfill; leave at least 10% headspace to allow for expansion.[10]
-
Contaminated Labware and PPE : All disposable items that have come into contact with the chemical, such as gloves, weighing papers, and pipette tips, must be collected in a sealed bag or container clearly labeled as hazardous waste.[3] For non-disposable glassware, the first rinse with a suitable solvent should be collected as hazardous waste.[10]
Emergency Procedures for Spills and Exposure
Preparedness is paramount for mitigating the risks associated with accidental release or exposure.
In Case of a Spill:
-
Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area.[4]
-
Don PPE : Before attempting any cleanup, don the appropriate PPE, including a lab coat, double nitrile gloves, and chemical splash goggles. Ensure ventilation is adequate, and if there is a risk of airborne dust, a respirator may be required.[4]
-
Contain the Spill : Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical spill pillow. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[4]
-
Decontaminate : Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Report : Report the incident to your laboratory supervisor and your institution's Environmental Health & Safety (EHS) department.
In Case of Personal Exposure:
-
Skin Contact : Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7] Seek immediate medical attention.[4]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7] Seek immediate medical attention.[4]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][7]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water.[4] Seek immediate medical attention.[6]
Regulatory Context and Final Disposal
The ultimate disposal of this compound must be conducted by a licensed and certified hazardous waste management company.[2][4] These contractors are equipped to transport and destroy the chemical waste in compliance with all local, state, and federal regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). The most common and effective disposal method for this type of organic chemical is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[4][12]
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship, ensuring that our pursuit of scientific advancement does not come at the cost of personal or ecological well-being.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. collectandrecycle.com [collectandrecycle.com]
- 3. benchchem.com [benchchem.com]
- 4. skcinc.com [skcinc.com]
- 5. This compound | C12H10N2O2 | CID 22658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. bg.cpachem.com [bg.cpachem.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. Partial List of Chemical Incompatibilities | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
Navigating the Uncharted: A Safety and Handling Guide for 4'-Nitro-[1,1'-biphenyl]-2-amine
A Senior Application Scientist's Protocol for Managing Compounds with Undefined Hazard Profiles
Immediate Safety Briefing: Hazard Analysis Based on Structural Analogs
Given the absence of a specific SDS, we must infer potential hazards from structurally related compounds like 4-nitroaniline and 2-amino-4-nitrophenol. These analogs suggest that 4'-Nitro-[1,1'-biphenyl]-2-amine should be treated as a hazardous substance with the potential for:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][3]
-
Skin and Eye Irritation: May cause skin and serious eye irritation.[4][5]
-
Sensitization: Potential for skin sensitization.[4]
-
Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[3][6]
-
Mutagenicity: The presence of a nitro group on a benzamine structure can impart mutagenic properties.[7]
The following table summarizes the hazard classifications for common structural analogs, forming the basis for our recommended precautions.
| Hazard Classification | 4-Nitroaniline | 2-Amino-4-nitrophenol |
| Acute Oral Toxicity | Category 3 | May be harmful if swallowed |
| Acute Dermal Toxicity | Category 3 | May be harmful in contact with skin |
| Acute Inhalation Toxicity | Category 3 | May be harmful if inhaled |
| Skin Corrosion/Irritation | Not Classified | Category 2 |
| Serious Eye Damage/Irritation | Not Classified | Category 2 |
| Skin Sensitization | Not Classified | Category 1 |
| Germ Cell Mutagenicity | Not Classified | Category 2 |
| Specific Target Organ Toxicity (Single Exposure) | Not Classified | Category 3 (Respiratory system) |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 (Blood, Hematopoietic System) | Not Classified |
This table is a synthesis of information from multiple sources and should be used for hazard anticipation.[4][6]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is non-negotiable when handling compounds with unknown toxicity. The following PPE is mandatory at all times when working with this compound:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2] A face shield should also be used when there is a risk of splashing.
-
Skin Protection:
-
Respiratory Protection: If engineering controls are insufficient or if dust/aerosols may be generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[4][6]
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination.
Pre-Operational Checklist:
-
Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to ensure adequate ventilation.[9]
-
Emergency Equipment: Confirm that an eyewash station and safety shower are in close proximity to the workstation.[4][6]
-
Spill Kit: Have a spill kit readily available that is appropriate for solid chemical spills.
Handling Workflow:
Step-by-Step Protocol:
-
Donning PPE: Put on all required PPE before entering the designated handling area.
-
Preparation: Work within a chemical fume hood.[9] Cover the work surface with absorbent paper.
-
Weighing: If weighing the solid, do so carefully to avoid creating dust.[6]
-
Reaction: If used in a reaction, add it to the reaction vessel within the fume hood.
-
Post-Reaction: After the experiment, decontaminate all surfaces and equipment.
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal is a critical final step in the safe handling of hazardous chemicals.
-
Waste Segregation: All waste containing this compound, including contaminated gloves, absorbent pads, and glassware, must be treated as hazardous waste.[10] Do not mix this waste with other waste streams.[10]
-
Containerization: Use a designated, properly labeled, and sealed waste container.[10] The label must clearly state "Hazardous Waste" and include the full chemical name.[11][12]
-
Storage: Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[10]
-
Disposal Request: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[10][11]
Uncleaned, empty containers should be treated as if they contain the pure product and disposed of accordingly.[10]
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate action is crucial.
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[4] If not breathing, give artificial respiration.[4] Seek immediate medical attention.[4][6]
-
Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water.[4] If skin irritation or a rash occurs, get medical advice.[4]
-
Eye Contact: Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do.[4] Continue rinsing and seek immediate medical attention.[4]
-
Ingestion: Rinse the mouth with water.[2] Do NOT induce vomiting.[6] Call a physician or poison control center immediately.[6]
-
Spill: Evacuate the area. For minor spills, use absorbent material and place it in a sealed container for disposal.[13] Avoid generating dust.[6] For major spills, contact your institution's emergency response team.[13]
By treating this compound with the caution it warrants due to its unknown hazard profile and by adhering to the stringent protocols outlined in this guide, researchers can confidently and safely advance their scientific endeavors.
References
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. echemi.com [echemi.com]
- 3. carlroth.com [carlroth.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. Effects of the nitro-group on the mutagenicity and toxicity of some benzamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. chemicea.com [chemicea.com]
- 10. benchchem.com [benchchem.com]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
